molecular formula C11H12N2 B143325 2-Amino-3,8-dimethylquinoline CAS No. 137110-41-9

2-Amino-3,8-dimethylquinoline

Cat. No.: B143325
CAS No.: 137110-41-9
M. Wt: 172.23 g/mol
InChI Key: VSKUQGPRXLNSBX-UHFFFAOYSA-N
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Description

2-Amino-3,8-dimethylquinoline (CAS 137110-41-9) is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. This quinoline derivative is a key compound of interest in research concerning Heterocyclic Aromatic Amines (HAAs), a class of mutagenic and carcinogenic substances that can form in cooked proteinaceous foods . Its structural relevance makes it a valuable reference standard or starting material in analytical chemistry and toxicology studies aimed at understanding and mitigating the formation of harmful compounds in food . Research indicates that the formation of certain HAAs can be inhibited by compounds that trap reactive carbonyls, such as crotonaldehyde, which are key precursors in HAA synthesis . The study of related quinoline structures is crucial for elucidating the mechanisms of HAA formation and developing effective inhibitory strategies to enhance food safety . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,8-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKUQGPRXLNSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577121
Record name 3,8-Dimethylquinolin-2-amine
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137110-41-9
Record name 3,8-Dimethyl-2-quinolinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dimethylquinolin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-3,8-dimethylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a vast array of biologically active compounds, and the ability to synthesize specific substitution patterns is crucial for the exploration of new therapeutic agents.[1] This document delves into the theoretical and practical aspects of constructing the 2-Amino-3,8-dimethylquinoline molecule, leveraging established named reactions in heterocyclic chemistry. We will explore plausible adaptations of the Friedländer annulation and the Combes quinoline synthesis, providing detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the modern researcher.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline nucleus dictates its pharmacological profile, making the development of regioselective synthetic methodologies a cornerstone of drug discovery. 2-Amino-3,8-dimethylquinoline, with its unique arrangement of amino and methyl groups, represents a valuable building block for the synthesis of more complex molecules and for screening in various biological assays. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis of this specific quinoline derivative.

Retrosynthetic Analysis of 2-Amino-3,8-dimethylquinoline

A logical retrosynthetic analysis of the target molecule reveals several viable bond disconnections, each corresponding to a well-established synthetic strategy. The primary disconnections for the quinoline ring lead us to consider the Friedländer and Combes syntheses as highly plausible approaches.

Retrosynthesis of 2-Amino-3,8-dimethylquinoline cluster_friedlander Friedländer Annulation cluster_combes Combes Synthesis target 2-Amino-3,8-dimethylquinoline friedlander_disconnection C2-C3 and C4-N1 bond formation target->friedlander_disconnection Disconnect combes_disconnection C2-N1 and C4-C4a bond formation target->combes_disconnection Disconnect friedlander_precursors 2-Amino-3-methylbenzaldehyde + Aminoacetonitrile friedlander_disconnection->friedlander_precursors combes_precursors 2,3-Dimethylaniline + β-Diketone (e.g., Acetylacetone) combes_disconnection->combes_precursors

Caption: Retrosynthetic analysis of 2-Amino-3,8-dimethylquinoline.

This analysis highlights two primary pathways that will be explored in detail in the subsequent sections.

Pathway I: Modified Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6] For the synthesis of 2-Amino-3,8-dimethylquinoline, a logical approach involves the reaction of 2-amino-3-methylbenzaldehyde with a suitable two-carbon component that can provide the C2 carbon and the 2-amino group.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base.[4] In a base-catalyzed pathway, the reaction proceeds through an initial aldol-type condensation between the enolate of the methylene-containing reactant and the carbonyl group of the 2-amino-3-methylbenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the second carbonyl or its equivalent, and subsequent dehydration to yield the aromatic quinoline ring.

Friedländer Synthesis Mechanism start 2-Amino-3-methyl- benzaldehyde + Aminoacetonitrile intermediate1 Aldol Adduct start->intermediate1 Base-catalyzed Aldol Condensation intermediate2 α,β-Unsaturated Imine intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Amino-3,8-dimethylquinoline intermediate3->product Aromatization (Dehydration)

Caption: Generalized mechanism of the Friedländer synthesis.

Proposed Experimental Protocol

This protocol is a proposed adaptation of the Friedländer synthesis for the specific target molecule.

Materials:

  • 2-Amino-3-methylbenzaldehyde (1.0 eq)

  • Aminoacetonitrile hydrochloride (1.2 eq)

  • Potassium tert-butoxide (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of potassium tert-butoxide in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add aminoacetonitrile hydrochloride portion-wise.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 2-amino-3-methylbenzaldehyde in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 2-Amino-3,8-dimethylquinoline.

Pathway II: Combes Quinoline Synthesis

The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[7][8] To synthesize 2-Amino-3,8-dimethylquinoline, 2,3-dimethylaniline would be the logical starting aniline. However, the Combes synthesis typically yields 2,4-disubstituted quinolines. To achieve the desired 2-amino-3-methyl substitution pattern, a modified approach or a different dicarbonyl component would be necessary. A more direct Combes-type approach would lead to 2,4,7,8-tetramethylquinoline from 2,3-dimethylaniline and acetylacetone. Therefore, for the synthesis of the target molecule, the Friedländer approach is more direct. However, for the purpose of a comprehensive guide, a hypothetical Combes-like approach is discussed.

Mechanistic Considerations

The Combes synthesis generally involves the formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed cyclization and dehydration.[8] The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring.

Combes Synthesis Mechanism start Aniline + β-Diketone enamine Enamine Intermediate start->enamine Condensation cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid-catalyzed Cyclization product Substituted Quinoline cyclized_intermediate->product Dehydration

Caption: Generalized mechanism of the Combes quinoline synthesis.

Alternative Approaches: Doebner-von Miller and Skraup Reactions

The Doebner-von Miller reaction , an extension of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[2][9][10][11] For the target molecule, this would likely involve the reaction of 2,3-dimethylaniline with an appropriate α,β-unsaturated aldehyde or ketone.

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11][12][13][14] Using 2,3-dimethylaniline in a Skraup reaction would likely lead to 7,8-dimethylquinoline. Introducing the 2-amino and 3-methyl groups in a controlled manner via this method would be challenging.

Comparative Analysis of Synthetic Pathways

Pathway Starting Materials Key Reagents Advantages Disadvantages
Friedländer Annulation 2-Amino-3-methylbenzaldehyde, AminoacetonitrileBase (e.g., KOtBu) or AcidHigh convergence, direct formation of the 2-amino group.Starting aldehyde may require multi-step synthesis.
Combes Synthesis 2,3-Dimethylaniline, suitable β-dicarbonylStrong acid (e.g., H₂SO₄)Readily available starting aniline.Regioselectivity can be an issue; not ideal for the target substitution pattern.
Doebner-von Miller 2,3-Dimethylaniline, α,β-unsaturated carbonylAcid catalyst, Oxidizing agentVersatile for various substitutions.Can produce complex mixtures and polymers.[9]
Skraup Synthesis 2,3-Dimethylaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)Simple starting materials.Harsh reaction conditions, often low yields, and formation of tars.

Purification and Characterization

The purification of 2-Amino-3,8-dimethylquinoline will likely involve standard techniques such as:

  • Column Chromatography: Silica gel is a common stationary phase, with elution using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

  • Recrystallization: If a solid, the final product can be further purified by recrystallization from a suitable solvent system.

Characterization of the final product should be performed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group.

Conclusion

The synthesis of 2-Amino-3,8-dimethylquinoline can be approached through several classical methods for quinoline formation. Based on a retrosynthetic analysis, the modified Friedländer annulation appears to be the most direct and regioselective route, provided the starting 2-amino-3-methylbenzaldehyde is accessible. While other methods like the Combes, Doebner-von Miller, and Skraup syntheses are fundamental to quinoline chemistry, they may present challenges in achieving the desired substitution pattern for this specific target. This guide provides the theoretical framework and practical considerations to enable researchers to undertake the synthesis of this and related quinoline derivatives, which are of significant interest in the ongoing quest for novel therapeutic agents.

References

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  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

  • Denmark, S. E., & Venkatraman, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1025. [Link]

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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-246. [Link]

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  • Dou, G., Wang, D., & Shi, D. (2013). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 87(4), 841. [Link]

  • Sahu, P. K., & Sahu, P. K. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 20, S409–S421. [Link]

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  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 519-536. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 20(1), 2-3. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

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  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21381. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700–705. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

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  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

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Sources

physical and chemical properties of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3,8-dimethylquinoline is a substituted quinoline derivative of significant interest within medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its fundamental physical and chemical properties, established and potential synthetic routes, and its reactivity. The document explores the practical applications of this compound, particularly in the realm of drug development, and is supported by established experimental principles and safety considerations. This guide is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile molecular scaffold.

Introduction: The Significance of the Quinoline Scaffold and 2-Amino-3,8-dimethylquinoline

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in the field of drug discovery. Its structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. The versatility of the quinoline core allows it to interact with a wide array of biological targets, leading to its use in anticancer, antimalarial, and anti-inflammatory drugs.[1]

The derivative, 2-Amino-3,8-dimethylquinoline, presents a unique profile. The strategic placement of an amino group at the 2-position and methyl groups at the 3- and 8-positions significantly alters its steric and electronic characteristics. These modifications can enhance binding affinity to specific biological targets, modulate solubility, and influence metabolic pathways, rendering it a valuable precursor for the synthesis of novel bioactive compounds. This guide will systematically dissect the fundamental properties that make 2-Amino-3,8-dimethylquinoline a compound of interest.

Physicochemical Properties: A Quantitative Overview

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in research and development. These properties govern its behavior in different environments, its stability, and its potential for formulation into various products.

2.1. Core Properties

The key physicochemical properties of 2-Amino-3,8-dimethylquinoline are summarized in the table below. This information is crucial for designing experiments, including reaction conditions, purification strategies, and analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
CAS Number 137110-41-9[2]

Note: There is a notable absence of publicly available experimental data for properties such as melting point, boiling point, and solubility. It is highly recommended that researchers empirically determine these values for their specific samples to ensure accuracy in their work.

2.2. Predicted Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core, as well as the methyl and amino groups. The aromatic protons would likely resonate in the downfield region (δ 7.0-8.5 ppm), while the methyl protons would appear in the upfield region (δ 2.0-3.0 ppm). The amino protons would likely present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display 11 unique signals corresponding to the carbon atoms of the quinoline ring and the two methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z of 172.23. The fragmentation pattern would be dependent on the ionization technique employed.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system.

Synthesis and Reactivity: Constructing and Elaborating the Core

The synthetic accessibility of 2-Amino-3,8-dimethylquinoline is a crucial aspect of its utility. A thorough understanding of its reactivity is essential for its derivatization into more complex and potentially bioactive molecules.

3.1. Synthetic Strategies

The synthesis of 2-aminoquinolines is often achieved through established methods of quinoline synthesis, such as the Friedländer annulation, which can be adapted to incorporate the desired substituents.[3][4] The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[1][3][4]

A plausible synthetic workflow for 2-Amino-3,8-dimethylquinoline is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A 2-Amino-3-methylbenzaldehyde C Base-catalyzed condensation (e.g., Friedländer Synthesis) A->C B Acetonitrile B->C D Cyclization Intermediate C->D Cyclization E 2-Amino-3,8-dimethylquinoline D->E Aromatization

Caption: A potential synthetic pathway for 2-Amino-3,8-dimethylquinoline via the Friedländer synthesis.

Experimental Protocol: A Generalized Friedländer Synthesis

  • Reactant Preparation: In a suitable reaction vessel equipped for inert atmosphere operation, dissolve 2-amino-3-methylbenzaldehyde (1 equivalent) in an appropriate solvent such as ethanol or dimethylformamide.

  • Addition of Reagents: Add acetonitrile (1.1-1.5 equivalents) to the solution.

  • Catalysis: Carefully add a catalytic amount of a suitable base, such as potassium hydroxide or sodium ethoxide.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and neutralize with a dilute acid.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are often suitable for base-catalyzed reactions.

  • Catalyst: A base is required to deprotonate the α-methylene group of the acetonitrile, generating a nucleophile that can attack the carbonyl group of the benzaldehyde.

  • Work-up: The neutralization and extraction steps are essential for isolating the product from the reaction mixture and removing any remaining catalyst or unreacted starting materials.

3.2. Key Reactivity

The chemical behavior of 2-Amino-3,8-dimethylquinoline is primarily dictated by the nucleophilic amino group and the aromatic quinoline ring system.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions on the Quinoline Ring A 2-Amino-3,8-dimethylquinoline B Acylation A->B RCOCl / Pyridine C Alkylation A->C R-X / Base D Diazotization A->D NaNO₂ / aq. HCl E Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A->E HNO₃ / H₂SO₄ or Br₂ / FeBr₃

Caption: Principal reaction pathways for the derivatization of 2-Amino-3,8-dimethylquinoline.

  • N-Functionalization: The primary amino group is a versatile handle for further chemical modifications. It can readily undergo acylation, alkylation, and diazotization reactions, providing access to a wide range of derivatives.

  • Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution. The positions of substitution will be influenced by the directing effects of the existing amino and methyl groups, as well as the inherent reactivity of the quinoline nucleus.

Applications in Drug Development and Materials Science

The unique structural features of 2-Amino-3,8-dimethylquinoline make it a promising starting point for the synthesis of novel compounds with potential applications in various fields.

  • Anticancer Agents: The quinoline scaffold is a well-established pharmacophore in oncology.[1] Derivatives of 2-Amino-3,8-dimethylquinoline could be designed as inhibitors of key cellular targets, such as protein kinases or topoisomerases, which are often dysregulated in cancer.

  • Antimalarial Drugs: The 4-aminoquinoline core is central to the activity of several antimalarial drugs.[5] The 2-aminoquinoline scaffold offers an alternative structural motif for the development of new agents to combat drug-resistant strains of malaria.

  • Fluorescent Probes: The rigid, planar structure of the quinoline ring often imparts fluorescent properties. By chemically modifying the 2-amino group, it may be possible to tune the photophysical properties of the molecule, leading to the development of novel fluorescent probes for use in biological imaging and sensing applications.

Safety and Handling

As with all chemical reagents, appropriate safety precautions must be observed when handling 2-Amino-3,8-dimethylquinoline.

  • Personal Protective Equipment (PPE): It is mandatory to wear suitable PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Handling: All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Direct contact with the skin and eyes should be avoided.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

2-Amino-3,8-dimethylquinoline represents a valuable and versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While a more thorough experimental characterization of its physicochemical properties is warranted, its structural features and predicted reactivity provide a solid foundation for its use in research and development. This guide has aimed to provide a comprehensive overview of the current knowledge of this compound and to serve as a valuable resource for its further scientific exploration.

References
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  • ResearchGate. Proposed reaction pathway towards 2‐aminoquinolines 3. [Link]

  • PubChem. 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline. [Link]

  • PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]

  • Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Royal Society of Chemistry. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

  • Tetrahedron. 2-Amino-3,8-dimethylquinoline. [Link]

  • Grivas, S., Nyhammar, T., Olsson, K., & Jägerstad, M. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine.
  • PubChem. 2-Aminoquinoline. [Link]

  • Solomon, V. R., & Lee, H. (2021).

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A Technical Guide to 2-Amino-3,8-dimethylquinoline (CAS: 137110-41-9): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical overview of 2-Amino-3,8-dimethylquinoline, synthesizing available data with established chemical principles to serve as a foundational resource for its application in research and development.

Abstract

2-Amino-3,8-dimethylquinoline is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] This guide details the known physicochemical properties of 2-Amino-3,8-dimethylquinoline, explores plausible synthetic routes based on established quinoline chemistry, provides predicted spectroscopic data for characterization, discusses its chemical reactivity for derivatization, and frames its potential applications within the broader context of drug discovery.[2] As a functionalized quinoline, this compound represents a valuable, yet underexplored, building block for the synthesis of novel molecular entities for pharmacological screening.

Physicochemical and Structural Properties

2-Amino-3,8-dimethylquinoline is a solid organic compound whose core structure is a quinoline ring substituted with an amino group at the C2 position and methyl groups at the C3 and C8 positions. These substitutions significantly influence its electronic properties, reactivity, and potential biological interactions.

PropertyValueSource(s)
CAS Number 137110-41-9[3][4]
Molecular Formula C₁₁H₁₂N₂[3][4]
Molecular Weight 172.23 g/mol [3]
Synonyms 3,8-dimethylquinolin-2-amine; QU157[4][5]
Boiling Point 332.2 °C at 760 mmHg[4][5]
Density 1.136 g/cm³[4]
Flash Point 181.1 °C[4]
Refractive Index 1.661[4]
XLogP3 3.0[4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 2-Amino-3,8-dimethylquinoline is not prominently documented, its structure lends itself to well-established methodologies for quinoline ring formation. The most probable and efficient approach is a variation of the Friedländer Annulation . This powerful reaction constructs the quinoline ring system by the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile.[1]

Proposed Synthetic Pathway: Modified Friedländer Synthesis

A logical route involves the acid- or base-catalyzed condensation of 2-amino-3-methylbenzaldehyde with propionitrile . The α-methylene group of propionitrile, activated by the electron-withdrawing nitrile, serves as the nucleophile that attacks the carbonyl of the benzaldehyde, initiating a cascade of condensation and cyclization reactions to yield the final product.

Reactivity center_mol 2-Amino-3,8-dimethylquinoline acylation N-Acylation (RCOCl) center_mol->acylation alkylation N-Alkylation (R-X) center_mol->alkylation sulfonylation N-Sulfonylation (RSO₂Cl) center_mol->sulfonylation EAS Electrophilic Aromatic Substitution (E+) center_mol->EAS amide Amide Derivative acylation->amide sec_amine Secondary Amine alkylation->sec_amine sulfonamide Sulfonamide sulfonylation->sulfonamide ring_sub Ring-Substituted Product (e.g., 5-Bromo) EAS->ring_sub

Sources

Spectroscopic Data for 2-Amino-3,8-dimethylquinoline: A Technical Briefing for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the significant challenge of obtaining comprehensive spectroscopic data (NMR, IR, MS) for the specific heterocyclic compound, 2-Amino-3,8-dimethylquinoline (CAS No. 137110-41-9). Extensive searches of public scientific databases, chemical supplier catalogs, and peer-reviewed literature have revealed a notable absence of detailed, publicly available experimental or predicted spectroscopic datasets for this molecule. A critical point of clarification is the frequent misidentification with the structurally distinct and well-documented mutagen, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This guide will delineate the known information, highlight the data gap, and provide a strategic workflow for researchers requiring this data for their work.

The Challenge: Data Unavailability and Compound Misidentification

While 2-Amino-3,8-dimethylquinoline is commercially available from several chemical suppliers, indicating its synthesis has been achieved, the corresponding characterization data has not been widely disseminated in accessible formats.

A primary obstacle in sourcing this information is the prevalence of data for the similarly named 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . Search algorithms frequently default to this more extensively studied compound, leading to a significant potential for data misattribution. It is imperative for researchers to verify the CAS number (137110-41-9 for 2-Amino-3,8-dimethylquinoline vs. 77500-04-0 for MeIQx) to ensure the correct molecular entity is being investigated.

Structure Comparison:

Caption: Molecular structures of 2-Amino-3,8-dimethylquinoline and MeIQx.

Predicted Spectroscopic Data: An Interim Solution

In the absence of experimental data, computational prediction can serve as a valuable preliminary tool for researchers. It must be emphasized that these are theoretical values and require experimental validation.

Table 1: Predicted Spectroscopic Data for 2-Amino-3,8-dimethylquinoline

ParameterPredicted ValueNotes
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
¹H NMR See discussion belowChemical shifts are highly dependent on solvent and experimental conditions.
¹³C NMR See discussion below
IR Spectroscopy See discussion belowKey stretches would include N-H, C-H (aromatic and aliphatic), C=N, and C=C.
Mass Spectrometry M⁺ peak at m/z 172.23Fragmentation pattern would depend on ionization method.
Predicted ¹H and ¹³C NMR

A full prediction of the NMR spectra is beyond the scope of this briefing without specialized software. However, we can anticipate the key features:

  • ¹H NMR:

    • Signals corresponding to the protons on the quinoline ring system.

    • Two distinct singlets for the two methyl groups (C3-CH₃ and C8-CH₃).

    • A broad singlet for the amine (NH₂) protons.

    • The exact chemical shifts and coupling constants would need to be determined experimentally or through high-level computational modeling.

  • ¹³C NMR:

    • Eleven distinct carbon signals are expected.

    • Signals for the two methyl carbons.

    • Signals for the nine carbons of the quinoline core, with varying chemical shifts based on their electronic environment (e.g., attachment to nitrogen or the amino group).

Predicted IR Spectroscopy
  • N-H Stretching: Expect two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Aromatic C-H stretches are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: A complex series of bands in the 1400-1650 cm⁻¹ region corresponding to the quinoline ring system.

Predicted Mass Spectrometry

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (172.23). The fragmentation pattern would likely involve the loss of methyl radicals (CH₃) and potentially hydrogen cyanide (HCN) or other small neutral molecules, characteristic of nitrogen-containing aromatic compounds.

Recommended Workflow for Data Acquisition

For research and development requiring definitive spectroscopic data for 2-Amino-3,8-dimethylquinoline, the following workflow is recommended.

G start Start: Data Requirement Identified procure Procure Certified Standard of 2-Amino-3,8-dimethylquinoline (CAS 137110-41-9) start->procure contact_supplier Contact Supplier for Existing Certificate of Analysis (CoA) and Spectroscopic Data procure->contact_supplier analyze Perform In-House Spectroscopic Analysis contact_supplier->analyze If data is unavailable or insufficient nmr 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) analyze->nmr ms High-Resolution Mass Spectrometry (HRMS) analyze->ms ir Infrared (IR) Spectroscopy analyze->ir validate Data Validation and Structure Confirmation nmr->validate ms->validate ir->validate end End: Validated Spectroscopic Data validate->end

Caption: Recommended workflow for obtaining validated spectroscopic data.

Step-by-Step Protocol:

  • Procurement: Obtain a certified reference standard of 2-Amino-3,8-dimethylquinoline from a reputable chemical supplier.

  • Supplier Inquiry: Upon purchase, request a comprehensive Certificate of Analysis (CoA) from the supplier. This document may contain the spectroscopic data you require.

  • In-House Analysis: If the supplier's data is insufficient or unavailable, perform a full suite of spectroscopic analyses in-house or through a contract analytical laboratory.

    • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

    • Mass Spectrometry: Utilize a high-resolution mass spectrometer (HRMS) to confirm the exact mass and elemental composition. Employ techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to study the fragmentation patterns.

    • Infrared Spectroscopy: Obtain an IR spectrum using a method such as KBr pellet or Attenuated Total Reflectance (ATR) to identify the key functional groups.

  • Data Consolidation and Validation: Correlate the data from all three techniques to ensure they are consistent with the structure of 2-Amino-3,8-dimethylquinoline. This self-validating system provides the highest level of confidence in the compound's identity and purity.

Conclusion and Future Outlook

The current lack of publicly accessible spectroscopic data for 2-Amino-3,8-dimethylquinoline presents a challenge for researchers in fields such as medicinal chemistry and materials science. By following the recommended workflow, research teams can confidently generate the necessary data for their studies. It is strongly encouraged that any newly acquired and validated data for this compound be published or deposited in open-access databases to benefit the wider scientific community and prevent the perpetuation of this data gap.

References

No direct peer-reviewed articles containing the specific spectroscopic data for 2-Amino-3,8-dimethylquinoline (CAS 137110-41-9) were identified during the literature search. References to the structurally distinct compound MeIQx are intentionally omitted to avoid confusion.

An In-depth Technical Guide to the Solubility of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. This physicochemical property is a critical determinant of a drug candidate's entire pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] A compound that exhibits potent in-vitro activity but fails to dissolve in physiological media is, for all intents and purposes, a dead end. Therefore, a thorough understanding and accurate measurement of solubility are not merely preliminary steps but cornerstones of successful drug development.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of 2-Amino-3,8-dimethylquinoline, a heterocyclic amine of interest, grounding theoretical principles in actionable experimental protocols.

Physicochemical Profile: Understanding 2-Amino-3,8-dimethylquinoline

2-Amino-3,8-dimethylquinoline is a substituted quinoline, a structural motif prevalent in numerous pharmacologically active compounds. Its molecular architecture provides key insights into its expected solubility behavior.

  • Core Structure: The molecule is built upon a quinoline bicyclic aromatic ring system, which is inherently hydrophobic.

  • Key Functional Groups:

    • An amino group (-NH₂) at the 2-position introduces polarity and the capacity for hydrogen bonding (as both a donor and acceptor). This group also imparts basicity, suggesting that the compound's aqueous solubility will be highly pH-dependent.[2]

    • Two methyl groups (-CH₃) at the 3- and 8-positions are electron-donating and increase the molecule's lipophilicity, which can counteract the solubilizing effect of the amino group.

Based on this structure, we can predict that 2-Amino-3,8-dimethylquinoline will exhibit favorable solubility in polar organic solvents and limited solubility in neutral aqueous media. The protonation of the basic amino group under acidic conditions is expected to significantly enhance its solubility in water.

Foundational Principles Governing Solubility

Solubility is the thermodynamic equilibrium achieved when a solute dissolves in a solvent to form a homogeneous solution. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires considering several factors:

  • Solvent Polarity: Polar solvents, such as alcohols and DMSO, effectively solvate polar molecules by forming strong dipole-dipole or hydrogen-bonding interactions. Nonpolar solvents are better suited for hydrophobic molecules.

  • pH and pKa: For ionizable compounds like 2-Amino-3,8-dimethylquinoline, the pH of the aqueous medium is paramount.[3] The amino group has a specific pKa, the pH at which it is 50% ionized. At pH values below its pKa, the group becomes protonated (-NH₃⁺), forming a more soluble salt.[3] Conversely, at pH values more than two units above the pKa, the un-ionized, less soluble form predominates.[4]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship should always be determined experimentally for the specific system under investigation.

  • Crystal Lattice Energy: The energy required to break apart the solute's crystal structure must be overcome by the energy released during the solvation of its constituent molecules. Stronger crystal lattices result in lower solubility.

Solubility Profile of 2-Amino-3,8-dimethylquinoline

While comprehensive, peer-reviewed quantitative solubility data for 2-Amino-3,8-dimethylquinoline is not widely published, we can infer its likely behavior from structurally related compounds. For instance, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is known to be soluble in methanol and dimethyl sulfoxide (DMSO).[5] Similarly, other aminoquinolines demonstrate good solubility in polar organic solvents like DMSO and ethanol.[2][6][7]

The following table provides illustrative solubility data to guide solvent selection for experimental work.

Disclaimer: The values in Table 1 are illustrative and based on the behavior of structurally analogous compounds. They are intended for initial experimental design and must be confirmed experimentally using the protocols detailed in Section 4.

Table 1: Illustrative Solubility of 2-Amino-3,8-dimethylquinoline in Common Laboratory Solvents

SolventMolecular FormulaDielectric Constant (20°C)TypeIllustrative Solubility CategoryRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Polar AproticHighExcellent solvent for many heterocyclic compounds.[5][6][7]
MethanolCH₃OH32.7Polar ProticModerate to HighCapable of hydrogen bonding; effective for similar compounds.[5][6][7]
EthanolC₂H₅OH24.5Polar ProticModerateGood general-purpose solvent for moderately polar compounds.[6][7]
AcetoneC₃H₆O20.7Polar AproticModerate to LowLess polar than alcohols; may be a suitable solvent.[8]
AcetonitrileC₂H₃N37.5Polar AproticLowIts polarity may be suitable, but experimental verification is key.
Water (pH 7.0)H₂O80.1Polar ProticVery LowThe hydrophobic quinoline core likely dominates at neutral pH.[2]
Aqueous HCl (pH 2.0)H₂O / HCl~80Aqueous AcidicModerate to HighProtonation of the amino group should significantly increase solubility.[2][3]
TolueneC₇H₈2.4NonpolarVery LowUnlikely to effectively solvate the polar amino group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4][9] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true equilibrium state.

Materials and Reagents
  • 2-Amino-3,8-dimethylquinoline (solid, high purity)

  • Selected solvents (HPLC grade or higher)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Amino-3,8-dimethylquinoline to a glass vial. The key is to ensure a solid phase remains at the end of the experiment, confirming that the solution is saturated. A good starting point is ~10 mg of solid per 1 mL of solvent.

    • Precisely add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation during incubation.

    • Prepare each solvent system in triplicate for statistical validity.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 to 48 hours.

    • Causality Insight: This extended agitation period is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility, which can be misleading.[3]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the incubation temperature for at least 30 minutes to let larger solid particles settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Causality Insight: This filtration step is crucial to remove all undissolved microparticulates, which would otherwise lead to an overestimation of the solubility.[10] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification via HPLC:

    • Calibration Curve: Prepare a series of standard solutions of 2-Amino-3,8-dimethylquinoline of known concentrations in the same solvent. Inject these standards into the HPLC system and record the peak area at the compound's λmax. Plot peak area versus concentration to generate a linear calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Calculate the concentration of the diluted sample using the calibration curve equation.

    • Multiply the result by the dilution factor to determine the final solubility concentration (e.g., in mg/mL or µg/mL).

Visualizing the Interplay of Factors in Solubility

The solubility of an ionizable compound like 2-Amino-3,8-dimethylquinoline is not a single value but a function of multiple interacting variables. The diagram below illustrates these critical relationships.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Structure Molecular Structure (Hydrophobic Core) pKa pKa of Amino Group Structure->pKa determines LogP LogP (Lipophilicity) Structure->LogP influences Solubility Equilibrium Solubility pKa->Solubility interacts with pH LogP->Solubility inversely affects aqueous solubility Polarity Polarity / Dielectric Constant Polarity->Solubility "Like Dissolves Like" H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility enhances interaction pH Solution pH pH->Solubility controls ionization Temp Temperature Temp->Solubility generally increases

Caption: Key factors influencing the solubility of 2-Amino-3,8-dimethylquinoline.

Conclusion

While direct, published quantitative data on the solubility of 2-Amino-3,8-dimethylquinoline is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. It is expected to be soluble in polar organic solvents like DMSO and methanol and exhibit pH-dependent solubility in aqueous media. This guide has provided the foundational theory and, more importantly, a detailed, reliable experimental protocol for researchers to determine its solubility accurately in any solvent system of interest. The rigorous application of these methods is essential for advancing compounds like 2-Amino-3,8-dimethylquinoline through the drug discovery pipeline, ensuring that formulation and development decisions are based on sound, reproducible data.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In PubChem Compound Summary. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Dimethylquinoline. In PubChem Compound Summary. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 243-246.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

  • ResearchGate. (2019). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3,8-dimethylquinoline is a heterocyclic aromatic amine belonging to the broad class of quinoline derivatives, compounds of significant interest in medicinal chemistry and materials science. This guide provides a detailed exploration of its molecular structure and conformational landscape. While experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and employs theoretical modeling to present a comprehensive overview. We will delve into the molecule's structural features, predict its spectroscopic characteristics, and analyze its conformational possibilities through computational methods. This guide serves as a foundational resource for researchers interested in the application of 2-Amino-3,8-dimethylquinoline in drug design and other scientific endeavors.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] The versatility of the quinoline nucleus allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of amino and methyl groups, as seen in 2-Amino-3,8-dimethylquinoline, can significantly influence the molecule's steric and electronic characteristics, thereby affecting its interaction with biological targets.[4]

This guide focuses on 2-Amino-3,8-dimethylquinoline (CAS No: 137110-41-9), a molecule with the chemical formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .[5][6] While not as extensively studied as some other quinoline derivatives, its structure suggests potential for further investigation in various research domains.

Molecular Structure and Bonding

The molecular structure of 2-Amino-3,8-dimethylquinoline consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. An amino group is attached at the C2 position of the pyridine ring, a methyl group at the C3 position, and another methyl group at the C8 position of the benzene ring.

The quinoline ring system is generally planar due to the sp² hybridization of the carbon and nitrogen atoms. The introduction of the amino and methyl substituents can induce minor deviations from planarity. The C-N bond lengths within the quinoline ring are expected to be intermediate between single and double bonds, indicating electron delocalization across the aromatic system.[7]

Table 1: Predicted Physicochemical Properties of 2-Amino-3,8-dimethylquinoline

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₂N₂[6]
Molecular Weight172.23 g/mol [6]
XLogP33.0[6]
Boiling Point332.2 °C at 760 mmHg[6]
Density1.136 g/cm³[6]
Refractive Index1.661[6]

Conformational Analysis: A Theoretical Perspective

The conformation of 2-Amino-3,8-dimethylquinoline is primarily dictated by the rotation of the amino and methyl groups relative to the quinoline plane. Due to the lack of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecule's preferred conformation.

DFT calculations can be employed to determine the potential energy surface associated with the rotation of the substituent groups.[8] For the amino group at the C2 position, rotation around the C2-N bond will likely have a relatively low energy barrier. The orientation of the amino group's lone pair of electrons will influence its hydrogen bonding capabilities and interactions with neighboring molecules or biological receptors.

The methyl groups at the C3 and C8 positions are also subject to rotational freedom. The steric hindrance between the C3-methyl group and the C2-amino group, as well as the C8-methyl group and the peri-hydrogen at C7, will be a key determinant of the lowest energy conformation.

Logical Workflow for Conformational Analysis using DFT

G cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis start Define Molecular Geometry basis_set Select Basis Set (e.g., 6-311++G(d,p)) start->basis_set dft_method Choose DFT Functional (e.g., B3LYP) basis_set->dft_method geom_opt Geometry Optimization dft_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan Potential Energy Surface Scan geom_opt->pes_scan thermo Analyze Thermodynamic Properties freq_calc->thermo rot_barriers Determine Rotational Barriers pes_scan->rot_barriers min_energy Identify Minimum Energy Conformations rot_barriers->min_energy caption Workflow for DFT-based conformational analysis.

Caption: A typical workflow for performing a conformational analysis using Density Functional Theory (DFT).

Synthesis of 2-Amino-3,8-dimethylquinoline

A plausible synthetic route to 2-Amino-3,8-dimethylquinoline could involve the reaction of 2-amino-3-methylbenzaldehyde with acetone or a related ketone in the presence of an acid or base catalyst.

Proposed Experimental Protocol: Modified Friedländer Synthesis
  • Reactant Preparation: Dissolve 2-amino-3-methylbenzaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Addition of Ketone: Add an excess of acetone to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the catalyst.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-Amino-3,8-dimethylquinoline.

G reactant1 2-Amino-3-methylbenzaldehyde product 2-Amino-3,8-dimethylquinoline reactant1->product reactant2 Acetone reactant2->product catalyst Acid or Base Catalyst catalyst->product caption Proposed Friedländer synthesis of the target molecule.

Caption: A simplified schematic of the proposed Friedländer synthesis for 2-Amino-3,8-dimethylquinoline.

Spectroscopic Characterization: Predicted Signatures

Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds. Based on the known spectra of related quinoline derivatives, we can predict the key spectroscopic features of 2-Amino-3,8-dimethylquinoline.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the protons of the two methyl groups. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons at C3 and C8 will appear as singlets in the upfield region (δ 2.0-3.0 ppm). The amino group protons will present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbons attached to the nitrogen and amino group appearing at the lower end of this range. The methyl carbons will give rise to signals in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

  • C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹.

  • C=C and C=N stretching: A series of bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the aromatic quinoline ring.

  • N-H bending: A band around 1600 cm⁻¹ corresponding to the scissoring vibration of the amino group.

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 172.23, corresponding to the molecular weight of 2-Amino-3,8-dimethylquinoline. Fragmentation patterns would likely involve the loss of methyl radicals or other small neutral molecules.

Table 2: Predicted Spectroscopic Data for 2-Amino-3,8-dimethylquinoline

TechniquePredicted Key Features
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ 2.0-3.0 ppm), Amino protons (broad singlet)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methyl carbons (δ 15-25 ppm)
IR (cm⁻¹) N-H stretch (3300-3500), Aromatic C-H stretch (>3000), Aliphatic C-H stretch (<3000), C=C/C=N stretch (1500-1650), N-H bend (~1600)
MS (m/z) Molecular ion (M⁺) at 172.23

Potential Applications in Drug Development

Given the established biological activities of quinoline derivatives, 2-Amino-3,8-dimethylquinoline presents itself as a candidate for further investigation in drug discovery programs. The presence of the 2-amino group offers a site for further functionalization to create a library of related compounds for screening. The methyl groups at positions 3 and 8 can influence the molecule's lipophilicity and steric profile, which are crucial for its pharmacokinetic and pharmacodynamic properties.

Computational docking studies could be employed to predict the binding affinity of 2-Amino-3,8-dimethylquinoline and its derivatives to various biological targets, such as protein kinases, which are often implicated in cancer.[10]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of 2-Amino-3,8-dimethylquinoline. While direct experimental data remains scarce, a combination of theoretical predictions and comparisons with analogous compounds has allowed for a detailed characterization. The proposed synthetic route and predicted spectroscopic data offer a roadmap for the experimental investigation of this molecule. The structural features of 2-Amino-3,8-dimethylquinoline suggest its potential as a valuable building block in the development of novel therapeutic agents. Further experimental validation of the theoretical insights presented here is highly encouraged to fully unlock the potential of this intriguing quinoline derivative.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

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  • Preparation method of 2-methyl-8-aminoquinoline.
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  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

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An In-depth Technical Guide to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): From Discovery to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagenic and carcinogenic heterocyclic aromatic amine formed during the high-temperature cooking of protein-rich foods.[1][2][3][4][5] We delve into the historical context of its discovery, detailing the pivotal research that identified this compound in cooked meats and fish. This guide further elucidates the chemical synthesis of MeIQx, its physicochemical properties, and the metabolic pathways governing its bioactivation. A significant focus is placed on its mechanism of action, particularly the enzymatic processes leading to the formation of DNA adducts and the subsequent genetic mutations that initiate carcinogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MeIQx and its implications for human health.

Discovery and Historical Context

The story of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) begins in the late 1970s and early 1980s with the groundbreaking work on mutagens in cooked foods. Scientists observed exceedingly high mutagenic activity in the charred portions of grilled and fried fish and meat, which could not be solely attributed to known polycyclic aromatic hydrocarbons.[6] This led to the isolation and identification of a new class of potent mutagens, the heterocyclic aromatic amines (HAAs).

MeIQx was first isolated and identified from fried beef and beef extracts.[3][7] Its structure was elucidated using a combination of proton nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.[7] Subsequent research confirmed its presence in various cooked meats, including chicken and mutton, with concentrations reaching up to 12 ng/g.[7] The formation of MeIQx is now understood to be a result of the Maillard reaction, involving creatinine, amino acids (such as glycine), and sugars present in muscle tissue at high temperatures.[5][8]

Chemical Synthesis and Physicochemical Properties

The limited quantities of MeIQx obtainable from natural sources necessitated the development of efficient chemical syntheses to support further toxicological and analytical studies. The first successful synthesis confirmed the structure initially proposed from spectroscopic data.[7] This process involved the methylation of 6-amino-3-methyl-5-nitroquinoxaline, followed by reduction of the nitro group to an amino group, and subsequent cyclization with cyanogen bromide to form the imidazoquinoxaline ring system.[7] Since then, several improved synthetic routes have been developed.[6][7]

Physicochemical Properties of MeIQx
PropertyValueReference
Chemical Formula C₁₁H₁₁N₅[9]
Molecular Weight 213.24 g/mol [9]
Appearance Pale orange to brown crystalline solid[9]
Melting Point 295–300 °C (with decomposition)[7][10]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO)[7][9]
UV Absorption (λmax) 273 nm[10]

Biological Activity and Mechanism of Action

MeIQx is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[2][4] The primary pathway for its bioactivation involves a multi-step enzymatic process, predominantly occurring in the liver.

Metabolic Activation Pathway

The metabolic activation of MeIQx is a critical process that converts the relatively inert parent compound into a highly reactive electrophile capable of binding to DNA. This pathway is primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

MeIQx_Activation MeIQx MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Detox Detoxification (Glucuronidation, Sulfation) MeIQx->Detox Acetoxy_MeIQx N-acetoxy-MeIQx (Unstable Intermediate) N_hydroxy_MeIQx->Acetoxy_MeIQx NAT2 (O-acetylation) N_hydroxy_MeIQx->Detox Nitrenium_ion Nitrenium Ion (Electrophilic Intermediate) Acetoxy_MeIQx->Nitrenium_ion Spontaneous Heterolysis DNA_adduct dG-C8-MeIQx DNA Adduct Nitrenium_ion->DNA_adduct Reaction with Guanine

Metabolic activation pathway of MeIQx.
  • N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx, catalyzed almost exclusively by the cytochrome P450 enzyme CYP1A2, which is highly expressed in the liver.[9][11] This reaction forms N-hydroxy-MeIQx.

  • O-acetylation: The resulting N-hydroxy-MeIQx is then further activated by O-acetylation, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[12] This produces a highly unstable intermediate, N-acetoxy-MeIQx.

  • Formation of the Nitrenium Ion: The N-acetoxy-MeIQx spontaneously undergoes heterolysis to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: This reactive nitrenium ion can then covalently bind to nucleophilic sites on DNA, primarily at the C8 position of guanine, forming the dG-C8-MeIQx adduct.[2][4][12]

Mutagenicity and Carcinogenicity

The formation of bulky dG-C8-MeIQx DNA adducts distorts the DNA helix, leading to errors during DNA replication and repair.[13] These errors can result in genetic mutations, particularly base substitutions at guanine bases.[1] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

Studies in animal models have demonstrated the potent carcinogenicity of MeIQx. Oral administration of MeIQx to mice and rats has been shown to induce tumors in various organs, including the liver, lungs, and Zymbal gland.[3][7] For instance, a study on CDF1 mice fed a diet containing 0.06% MeIQx for 84 weeks resulted in liver tumor incidences of 43% in males and 91% in females.[3]

Experimental Protocols

Synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

The following is a generalized protocol for the synthesis of MeIQx, based on reported methods.[7]

Step 1: Nitration of 6-amino-3-methylquinoxaline

  • Dissolve 6-amino-3-methylquinoxaline in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 2-3 hours at low temperature.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the resulting 6-amino-3-methyl-5-nitroquinoxaline.

Step 2: Methylation of 6-amino-3-methyl-5-nitroquinoxaline

  • Suspend the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Heat the mixture with stirring for several hours.

  • Cool the reaction mixture and pour into water to precipitate the product.

  • Filter, wash, and dry the resulting 6-(methylamino)-3-methyl-5-nitroquinoxaline.

Step 3: Reduction of the Nitro Group

  • Dissolve the methylated product in a suitable solvent (e.g., ethanol).

  • Perform a reduction of the nitro group to an amino group using a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst (if used) by filtration and evaporate the solvent to obtain the crude 5,6-diamino-3-methyl-N-methylquinoxaline.

Step 4: Cyclization to form MeIQx

  • Dissolve the diamino compound in a suitable solvent (e.g., methanol).

  • Add cyanogen bromide and heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the crude MeIQx.

  • Purify the product by column chromatography followed by recrystallization.

Workflow for Isolation and Analysis of MeIQx from Cooked Meat

MeIQx_Isolation start Cooked Meat Sample extraction Homogenization and Solvent Extraction (e.g., Dichloromethane) start->extraction partition Acid-Base Partitioning extraction->partition chrom1 Column Chromatography (e.g., Sephadex LH-20) partition->chrom1 hplc High-Performance Liquid Chromatography (HPLC) chrom1->hplc analysis Structural Analysis (Mass Spectrometry, NMR) hplc->analysis end Quantification and Identification of MeIQx analysis->end

Workflow for MeIQx isolation and analysis.

Conclusion

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) represents a significant area of research at the intersection of food science, toxicology, and oncology. Its discovery as a potent mutagen in cooked foods has spurred extensive investigation into its mechanisms of formation and carcinogenesis. The elucidation of its metabolic activation pathway, highlighting the roles of CYP1A2 and NAT2, provides a clear molecular basis for its genotoxicity. This in-depth understanding is crucial for assessing human risk associated with dietary exposure and for developing strategies to mitigate the formation of HAAs in food. Continued research into the complex interplay between diet, genetic polymorphisms in metabolic enzymes, and cancer susceptibility will be vital in addressing the public health challenges posed by MeIQx and other food-borne carcinogens.

References

  • In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in bitransgenic c-myc/lambda lacZ mice. [Link]

  • In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/λlacZ Mice. [Link]

  • Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked foods. [Link]

  • In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8- dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/␭lacZ Mice. [Link]

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  • Meiqx | C11H11N5 | CID 62275 - PubChem. [Link]

  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • Table 1, Properties of MeIQ, MeIQx, IQ, and PhIP - 15th Report on Carcinogens - NCBI Bookshelf. [Link]

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  • IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • Effects of cigarette smoke and a heterocyclic amine, MeIQx on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver. [Link]

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2. [Link]

  • Synthetic Routes to the Food Carcinogen 2 amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) and Related Compounds. [Link]

  • Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. [Link]

  • An Improved Synthesis of 3,8Dimethyl3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14CLabelled Analogue. [Link]

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  • The Food Mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A Conformational Analysis of Its Major DNA Adduct and Comparison with the 2-Amino-3-methylimidazo[4,5-f]quinoline Adduct. [Link]

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A Technical Guide to the Biological Activities of Quinoline Derivatives: Mechanisms, Screening Protocols, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents one of the most privileged structures in medicinal chemistry.[1][2][3] Its derivatives, both from natural sources and synthetic routes, exhibit an astonishingly broad spectrum of biological activities that have been harnessed to develop treatments for a wide range of human diseases.[4][5][6] This guide is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the key biological activities of quinoline derivatives. We move beyond a simple cataloging of effects to delve into the underlying mechanisms of action and provide robust, field-proven experimental protocols for their evaluation. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base whose structure is fundamental to a plethora of pharmacologically active molecules.[1][2] Its unique electronic properties and the ability to undergo substitution at various positions on both the benzene and pyridine rings allow for extensive structural modifications, enabling the fine-tuning of biological activity.[7]

Classic synthetic routes such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses have been foundational in accessing the quinoline core, while modern green chemistry and metal-catalyzed approaches have further expanded the synthetic toolkit.[2][8][9][10][11] This synthetic versatility is a key reason why quinoline remains an attractive scaffold for drug discovery.

G Figure 1. The Quinoline Scaffold quinoline sub_points 2 2 sub_points->2 Position 2 3 3 sub_points->3 Position 3 4 4 sub_points->4 Position 4 5 5 sub_points->5 Position 5 6 6 sub_points->6 Position 6 7 7 sub_points->7 Position 7 8 8 sub_points->8 Position 8

Caption: The fundamental quinoline ring with key positions for substitution.

Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Quinoline derivatives are prominent in oncology, forming the backbone of several approved anticancer drugs and numerous candidates in clinical trials.[12] Their efficacy stems from the ability to interfere with multiple hallmarks of cancer through various mechanisms of action.[3][13]

Core Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are not monolithic; they operate through a variety of pathways, often dictated by the specific substitution patterns on the quinoline ring.

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth, proliferation, and angiogenesis.[12][14]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring system allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[15] Certain derivatives also inhibit topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication, leading to catastrophic DNA damage and cell death.[13][15]

  • Induction of Apoptosis and Cell Cycle Arrest: A significant number of quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[3][12] They can trigger apoptotic pathways by generating reactive oxygen species (ROS), disrupting mitochondrial function, or modulating the expression of key regulatory proteins like Bcl-2 and E2F1.[3][12] This often results in the arrest of the cell cycle at specific checkpoints, such as G2/M or S phase, preventing cancer cells from dividing.[12]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by interfering with the dynamics of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[12][13]

G cluster_screening In Vitro Anticancer Screening Workflow cluster_mechanistic Mechanistic Studies A 1. Primary Cytotoxicity Screening (e.g., MTT Assay) Assess broad toxicity against cancer cell lines B 2. Determine IC50 Values Quantify the potency of the derivative A->B C 3. Selectivity Assessment Test against non-malignant cell lines Calculate Selectivity Index (SI) B->C D 4. Mechanistic Assays (for potent & selective compounds) C->D M1 Cell Cycle Analysis (Flow Cytometry) M2 Apoptosis Assay (Annexin V/PI Staining) M3 Target-Based Assays (e.g., Kinase Inhibition)

Caption: A logical workflow for the in vitro evaluation of anticancer quinoline derivatives.
Quantitative Data: Cytotoxic Potency of Quinoline Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents representative IC₅₀ values for quinoline-chalcone hybrids against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 39 A549 (Lung)1.91[12]
Compound 40 K-562 (Leukemia)5.29[12]
Compound 54 SKOV3 (Ovarian)N/A (Induces Apoptosis)[12]
Compound 63 Caco-2 (Colon)5.0[12]
Compound 64 Caco-2 (Colon)2.5[12]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is widely used for the initial screening of cytotoxic anticancer agents.[17]

Principle: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16] The insoluble formazan is then solubilized, and the absorbance is measured to quantify cell viability.[17]

Methodology:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

    • Harvest cells in their exponential growth phase using trypsin.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity irrespective of the drug's effect.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.[17]

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Self-Validation: Include the following controls:

      • Untreated Control: Cells in fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound to ensure the solvent itself is not toxic.

      • Blank Control: Wells with medium but no cells to measure background absorbance.

    • Incubate the plate for a defined period (typically 24, 48, or 72 hours). The duration depends on the cell doubling time and the expected mechanism of the compound.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.[16]

    • Causality: DMSO is an effective organic solvent that rapidly dissolves the water-insoluble formazan crystals, resulting in a colored solution suitable for spectrophotometric measurement.

    • Gently pipette or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength around 630 nm to reduce background noise).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new therapeutic agents.[18] Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones (e.g., ciprofloxacin) being a prime example.[1] Their activity spans bacteria and fungi, often targeting fundamental cellular processes.[18][19][20]

Core Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV (Antibacterial): This is the classic mechanism for fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.

  • Disruption of Cell Wall Synthesis (Antifungal): Some derivatives interfere with the synthesis of key components of the fungal cell wall, compromising its structural integrity.[19][20]

  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein maturation. Its inhibition by certain quinoline derivatives is a promising antibacterial strategy.[19][20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] It is the gold standard for measuring the in vitro susceptibility of microorganisms to a compound.[22]

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Compound 2 3.126.25N/A[23]
Compound 6 3.123.12Potent Activity[19][23]
Ciprofloxacin (Ref.) 12.5N/AN/A[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[21][24]

Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of the test compound in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration that remains clear is the MIC.

Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: Standardizing the initial inoculum is paramount for reproducibility. A higher inoculum can lead to falsely elevated MIC values.

    • Dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the quinoline derivative. Add 100 µL of the compound at twice the highest desired test concentration to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 1) to each well (wells 1-11). This brings the final volume in each well to 100 µL and halves the drug concentration to the desired final test range.

    • Self-Validation:

      • Well 11 (Growth Control): Contains broth and inoculum but no drug. It must show turbidity for the test to be valid.

      • Well 12 (Sterility Control): Contains broth only. It must remain clear.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity from the bottom using a reading mirror or a plate reader.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).[22]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have shown significant promise as anti-inflammatory agents by targeting various mediators of the inflammatory cascade.[25][26]

Core Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines: Many quinoline compounds can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in immune cells like macrophages.[7][27]

  • Enzyme Inhibition: Certain derivatives can inhibit enzymes that are central to the inflammatory process, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[25]

  • NLRP3 Inflammasome Inhibition: Recent studies have shown that some quinoline analogues can directly target and inhibit the NLRP3 inflammasome, a multiprotein complex that drives the production of potent inflammatory cytokines.[28]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Macrophage Macrophage Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Quinoline Quinoline Derivative Quinoline->NFkB Inhibits Quinoline->Cytokines Inhibits Release

Sources

The Friedländer Synthesis: A Comprehensive Technical Guide to 2-Amino-3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of pharmacologically active compounds.[1] Among the myriad of synthetic routes to this privileged heterocycle, the Friedländer annulation stands out for its efficiency and versatility.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Friedländer synthesis, with a specific focus on the preparation of 2-amino-3-substituted quinolines. This class of compounds is of particular interest due to their significant biological activities, including anticancer properties.[3] This guide will delve into the mechanistic intricacies of the reaction, present detailed and validated experimental protocols, offer insights into reaction optimization, and provide a framework for the robust characterization of the resulting products.

Introduction: The Significance of the Quinoline Core and the Friedländer Approach

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] Consequently, the development of efficient and modular synthetic strategies to access functionalized quinolines is a paramount objective in modern organic and medicinal chemistry.

First reported by Paul Friedländer in 1882, the eponymous synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically facilitated by acid or base catalysis.[5][6] This reaction offers a direct and atom-economical pathway to a diverse range of substituted quinolines. The focus of this guide, the synthesis of 2-amino-3-substituted quinolines, is readily achieved by employing active methylene compounds bearing a nitrile group, such as malononitrile or ethyl cyanoacetate. The resulting 2-amino-3-cyano or 2-amino-3-alkoxycarbonyl quinoline core serves as a versatile platform for further chemical elaboration in drug discovery programs.

Mechanistic Insights: A Tale of Two Pathways

The precise mechanism of the Friedländer synthesis has been a subject of detailed investigation, with two primary pathways generally accepted, contingent on the specific reactants and reaction conditions.[7] The reaction's initiation can occur via either an initial aldol-type condensation or the formation of a Schiff base.

The Aldol-First Pathway

In this pathway, the reaction commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable active methylene compound. This is followed by a cyclization and subsequent dehydration to yield the final quinoline product. For the synthesis of 2-amino-3-cyano-quinolines from a 2-aminoaryl ketone and malononitrile, the steps are as follows:

  • Enolate Formation: The active methylene compound (malononitrile) is deprotonated by a base to form a stabilized enolate.

  • Aldol Addition: The enolate attacks the carbonyl carbon of the 2-aminoaryl ketone, forming an aldol adduct.

  • Dehydration: The aldol adduct readily dehydrates to form a more conjugated α,β-unsaturated intermediate (a Knoevenagel condensation product).

  • Intramolecular Cyclization (Michael Addition): The lone pair of the amino group attacks the β-carbon of the unsaturated system in an intramolecular Michael addition.

  • Tautomerization and Aromatization: Tautomerization of the resulting intermediate followed by elimination of a leaving group (if any) and final aromatization leads to the stable quinoline ring.

The Schiff Base-First Pathway

Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the second reactant. However, in the context of synthesizing 2-amino-3-substituted quinolines using active methylene compounds like malononitrile, which lack a traditional carbonyl group for Schiff base formation with the 2-aminoaryl ketone, the Aldol-first pathway is the predominantly accepted mechanism.[8] The initial condensation occurs between the carbonyl of the 2-aminoaryl ketone and the active methylene of the nitrile.

The following diagram illustrates the more plausible Aldol-first mechanistic pathway for the synthesis of a 2-amino-3-cyano-quinoline.

Friedlander_Mechanism_Aldol_First cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-Aminoaryl_Ketone->Aldol_Adduct 1. Aldol Addition (with enolate of nitrile) Active_Methylene_Nitrile Active Methylene Nitrile (e.g., Malononitrile) Active_Methylene_Nitrile->Aldol_Adduct Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate 2. Dehydration Cyclized_Intermediate Cyclized Intermediate Unsaturated_Intermediate->Cyclized_Intermediate 3. Intramolecular Michael Addition Quinoline_Product 2-Amino-3-cyano-quinoline Cyclized_Intermediate->Quinoline_Product 4. Tautomerization & Aromatization Experimental_Workflow Start Start: Select Protocol Reactants Combine Reactants: 2-Aminoaryl Ketone/Aldehyde + Active Methylene Nitrile (+/- Catalyst & Solvent) Start->Reactants Reaction Heat Reaction Mixture (e.g., 70-120 °C) Reactants->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Workup Reaction Work-up: - Cooling & Filtration - Extraction & Washing Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Structural Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - IR Spectroscopy Purification->Characterization End Pure Product Characterization->End

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theoretical and computational studies of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Amino-3,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive exploration of 2-Amino-3,8-dimethylquinoline, a heterocyclic compound of significant interest, through the lens of modern theoretical and computational chemistry. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and valuable photophysical properties.[1][2][3] This document delineates the molecular architecture, predicted spectroscopic profile, quantum chemical properties, and potential for non-linear optical applications of the title compound. By leveraging Density Functional Theory (DFT), we elucidate the electronic structure, reactivity, and other key physicochemical parameters. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the computational workflows used to characterize novel chemical entities.[4][5]

Introduction: The Quinoline Scaffold and the Subject Molecule

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural alkaloids and synthetic molecules with profound pharmacological and material applications.[1][6] Their versatile nature has led to their use as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological and electronic properties.

The subject of this guide, 2-Amino-3,8-dimethylquinoline (CAS: 137110-41-9, Molecular Formula: C₁₁H₁₂N₂)[7], is a derivative that combines the foundational quinoline structure with an electron-donating amino group and two methyl groups. These substitutions are anticipated to significantly modulate its electronic landscape and, consequently, its reactivity and potential applications.

Theoretical and computational studies serve as an indispensable tool in modern chemical research, providing deep insights into molecular properties at a level of detail that is often inaccessible through experimental methods alone.[8][9] These in-silico approaches allow for the prediction of molecular geometry, spectroscopic signatures, and electronic behavior, thereby accelerating the discovery and development of new functional molecules.[5]

Molecular Structure and Synthesis Postulate

The structural foundation of our investigation is the optimized geometry of 2-Amino-3,8-dimethylquinoline.

Caption: Molecular structure of 2-Amino-3,8-dimethylquinoline.

Postulated Synthesis Protocol: Modified Friedländer Annulation

While various synthetic routes to 2-aminoquinolines exist, a highly reliable and versatile method is the modified Friedländer annulation.[6][10] This approach involves the base-catalyzed condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group, such as a nitrile.

Experimental Workflow: Synthesis

  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert argon atmosphere in a flame-dried round-bottom flask equipped with a reflux condenser.

  • Addition of Reactants: To the stirred sodium ethoxide solution, add 2-amino-3-methylacetophenone (1.0 eq.) followed by malononitrile (1.1 eq.). The choice of malononitrile provides the C2 carbon and the amino group for the final quinoline ring.

  • Reaction and Monitoring: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction's progress can be effectively monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the residue with 2N HCl to a pH of ~2, which will precipitate the product.

  • Purification: Collect the crude solid by filtration, wash with cold water, and purify by recrystallization from ethanol to yield the final product, 2-Amino-3,8-dimethylquinoline.

Core Computational Methodology

The theoretical calculations underpinning this guide are predominantly based on Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of many-body systems.[11][12]

Causality of Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven accuracy and efficiency in balancing electron correlation effects for organic molecules.[5] For enhanced accuracy in predicting spectroscopic and electronic properties, a Pople-style basis set, such as 6-311++G(d,p), is employed. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on nitrogen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.[13][14]

G cluster_input Input Definition cluster_dft DFT Calculation Engine cluster_output Data Analysis & Output Input Initial Structure (2-Amino-3,8-dimethylquinoline) Method Method Selection Functional: B3LYP Basis Set: 6-311++G(d,p) Input->Method Opt Geometry Optimization (Find lowest energy state) Method->Opt Freq Frequency Calculation (Confirm minimum, get vibrational data) Opt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic NLO NLO Properties (μ, α, β) Opt->NLO Geom Optimized Geometry (Bond lengths, angles) Freq->Geom Spectra Predicted Spectra (IR, Raman, NMR, UV-Vis) Freq->Spectra

Caption: Standard DFT workflow for molecular property prediction.

Protocol: Geometry Optimization and Frequency Calculation

  • Input File Generation: Construct an initial 3D structure of 2-Amino-3,8-dimethylquinoline using molecular modeling software.

  • Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation job type as 'Opt' (Optimization) followed by 'Freq' (Frequency).

  • Method Specification: Specify the DFT functional (B3LYP) and basis set (6-311++G(d,p)).

  • Execution: Submit the calculation. The software will first iteratively adjust the molecular geometry to find the minimum energy conformation.

  • Validation: Upon convergence, the frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Data Extraction: From the output files, extract the final coordinates, vibrational frequencies, and electronic energy information for further analysis.

Predicted Spectroscopic Profile

Computational spectroscopy is a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.[14][15]

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in FT-IR and Raman spectra.[16]

Table 1: Predicted Key Vibrational Frequencies for 2-Amino-3,8-dimethylquinoline

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Description
N-H Asymmetric Stretch ~3500 Strong Stretching of the amino group N-H bonds
N-H Symmetric Stretch ~3400 Strong Stretching of the amino group N-H bonds
Aromatic C-H Stretch 3100 - 3000 Medium Stretching of C-H bonds on the quinoline ring
Aliphatic C-H Stretch 2980 - 2850 Medium Stretching of C-H bonds in the methyl groups
C=C/C=N Aromatic Stretch 1650 - 1450 Strong Ring stretching vibrations of the quinoline core

| N-H Scissoring | ~1620 | Medium | In-plane bending of the amino group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical NMR chemical shifts (δ), providing valuable assistance in assigning experimental spectra.[14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Predicted δ (ppm) Description
¹H NMR
NH₂ ~5.5 - 6.5 Protons of the amino group
Aromatic CH ~7.0 - 8.0 Protons on the quinoline ring
CH₃ (at C3) ~2.3 Protons of the methyl group at position 3
CH₃ (at C8) ~2.6 Protons of the methyl group at position 8
¹³C NMR
C2 (Amino-bearing) ~158 Carbon attached to the amino group
Quaternary Aromatic C ~147 - 120 Carbons within the fused ring system with no H
CH Aromatic C ~128 - 115 Carbons within the fused ring system with H

| CH₃ Carbons | ~18 - 25 | Carbons of the two methyl groups |

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states.[15][16] The primary transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 2-Amino-3,8-dimethylquinoline, strong π→π* transitions characteristic of aromatic systems are expected in the UV-A and UV-B regions (approx. 250-350 nm).

Electronic Structure and Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding chemical reactivity.[17] The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and easier electronic excitation.[11][13]

Caption: Frontier Molecular Orbital energy diagram.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.[18]

Table 3: Global Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) ω = μ² / (2η) Measure of electrophilic character

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites.[19][20]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, these are expected around the quinoline nitrogen (N1) and the amino group nitrogen due to their lone pairs.[21][22]

  • Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.[21][22]

  • Neutral Regions (Green): Indicate areas of near-zero potential, typically the carbon framework.[21]

The MEP map provides a clear rationale for the molecule's intermolecular interaction patterns, such as hydrogen bonding.

Non-Linear Optical (NLO) Properties

Organic molecules with significant charge asymmetry and extended π-conjugation can exhibit large non-linear optical responses, making them candidates for applications in photonics and optical communications.[23][24][25] The presence of the electron-donating amino group and the electron-withdrawing quinoline system creates a donor-π-acceptor (D-π-A) character, which is a key prerequisite for second-order NLO activity.[23]

Computational chemistry allows for the prediction of NLO properties by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[18][26] The magnitude of the first hyperpolarizability (βtot) is the primary figure of merit for second-order NLO materials.[18][27]

Table 4: Predicted NLO Properties

Parameter Description Significance
Dipole Moment (μ) Measure of charge separation in the molecule A non-zero value is required for NLO activity
Polarizability (α) Ease of distortion of the electron cloud by an electric field Relates to the linear optical response

| Hyperpolarizability (β) | Measure of the non-linear response to an electric field | A large β value indicates a strong NLO effect |

The calculated hyperpolarizability for 2-Amino-3,8-dimethylquinoline is expected to be significant, suggesting its potential as a promising NLO material.

Potential in Drug Development

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry.[6] Computational studies are pivotal in the early stages of drug discovery. The detailed electronic and structural information derived from DFT can guide the design of more potent and selective drug candidates.

  • Molecular Docking: The optimized 3D structure of 2-Amino-3,8-dimethylquinoline can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a biological target (e.g., an enzyme or receptor).[4][6]

  • Pharmacophore Modeling: The MEP map helps identify key hydrogen bond donor (positive regions) and acceptor (negative regions) sites, which are critical features in pharmacophore models that define the essential interactions for biological activity.

  • ADMET Prediction: Global reactivity descriptors and other computed properties can be used as inputs for machine learning models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the development process.[28]

Conclusion

This guide has detailed the application of theoretical and computational methods to characterize 2-Amino-3,8-dimethylquinoline. Through DFT calculations, we have established a robust profile of its molecular structure, spectroscopic signatures, electronic properties, and NLO potential. The analysis of its frontier molecular orbitals and molecular electrostatic potential reveals a molecule with distinct reactive sites, informing its potential interactions and chemical behavior. The inherent donor-π-acceptor character suggests a promising avenue for research into novel non-linear optical materials. Furthermore, these computational insights provide a solid foundation for its further exploration as a scaffold in medicinal chemistry and drug design.

References

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Methodological & Application

Synthesis of 2-Amino-3,8-dimethylquinoline: An Experimental Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Amino-3,8-dimethylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, make them a focal point of intensive research in drug discovery. The synthesis of substituted quinolines is, therefore, a critical endeavor in medicinal chemistry.

This application note details a robust and reproducible protocol for the synthesis of 2-Amino-3,8-dimethylquinoline. The chosen synthetic strategy is the Friedländer annulation, a classic and versatile method for constructing the quinoline ring system.[1][2] This reaction involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] In this protocol, we will utilize 2,3-diaminotoluene and pyruvaldehyde dimethyl acetal as the key starting materials. The acetal serves as a stable precursor to the reactive pyruvaldehyde, which is generated in situ under the acidic reaction conditions.

Reaction Mechanism: The Friedländer Annulation

The Friedländer synthesis proceeds through a cascade of reactions initiated by the acid-catalyzed hydrolysis of pyruvaldehyde dimethyl acetal to the more reactive pyruvaldehyde. This is followed by a nucleophilic attack of one of the amino groups of 2,3-diaminotoluene on one of the carbonyl groups of pyruvaldehyde. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration, leads to the formation of the aromatic quinoline ring. Two main mechanistic pathways are generally considered, differing in the initial condensation step.[2]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantitySupplier
2,3-DiaminotolueneC₇H₁₀N₂122.171.22 g (10 mmol)Sigma-Aldrich
Pyruvaldehyde dimethyl acetalC₅H₁₀O₃118.131.30 g (11 mmol)Alfa Aesar
Ethanol (absolute)C₂H₅OH46.0750 mLFisher Scientific
Hydrochloric acid (concentrated)HCl36.465 mLVWR
Sodium bicarbonate (saturated solution)NaHCO₃84.01As neededJ.T. Baker
Ethyl acetateC₄H₈O₂88.11As neededEMD Millipore
HexaneC₆H₁₄86.18As neededEMD Millipore
Anhydrous sodium sulfateNa₂SO₄142.04As neededSigma-Aldrich
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Synthesis of 2-Amino-3,8-dimethylquinoline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.22 g (10 mmol) of 2,3-diaminotoluene in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.30 g (11 mmol) of pyruvaldehyde dimethyl acetal.

  • Acid Catalysis: Slowly add 5 mL of concentrated hydrochloric acid to the reaction mixture. The solution may become warm and change color.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure 2-Amino-3,8-dimethylquinoline.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Catalysis cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve 2,3-Diaminotoluene in Ethanol B Add Pyruvaldehyde Dimethyl Acetal A->B C Add Conc. HCl B->C D Reflux for 4-6 hours (80-85 °C) C->D E Neutralize with NaHCO3 D->E Cool to RT F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I 2-Amino-3,8-dimethylquinoline H->I Pure Product

Caption: Experimental workflow for the synthesis of 2-Amino-3,8-dimethylquinoline.

Characterization

  • Appearance: Off-white to light brown solid.

  • Melting Point: Expected to be in the range of 130-150 °C.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, two methyl groups, and an amino group. The aromatic protons should appear in the range of δ 7.0-8.0 ppm. The methyl protons are expected as singlets around δ 2.3-2.7 ppm, and the amino protons as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the quinoline ring carbons, including quaternary carbons and CH carbons, as well as the two methyl carbons. Aromatic carbons typically appear in the range of δ 110-150 ppm.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the quinoline ring (around 1500-1650 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 172.23, corresponding to the molecular weight of the product.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2,3-Diaminotoluene: Toxic if swallowed and may cause skin irritation. Wear protective gloves, clothing, and eye protection.

  • Pyruvaldehyde dimethyl acetal: Flammable liquid and vapor. Causes skin and serious eye irritation. Keep away from heat, sparks, and open flames.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62275, Meiqx. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo[4,5-f]quinoline. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

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Application Notes for 2-Amino-3,8-dimethylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] From the quintessential antimalarial chloroquine to modern anticancer agents, the quinoline nucleus is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 2-Amino-3,8-dimethylquinoline .

It is critical to state at the outset that while this compound is commercially available for research, a comprehensive body of literature detailing its specific biological activities and therapeutic applications is notably absent. This document, therefore, serves a dual purpose: first, to acknowledge this research gap, and second, to provide a robust, scientifically-grounded framework for initiating such investigations. By synthesizing data from closely related 2-aminoquinoline analogues, we will explore the potential applications of 2-Amino-3,8-dimethylquinoline, present detailed protocols for its synthesis and biological evaluation, and discuss the anticipated structure-activity relationships that may govern its function. This guide is intended to be a starting point—a catalyst for new research into a promising, yet uncharted, chemical entity.

The 2-Aminoquinoline Subclass: A Reservoir of Biological Activity

The 2-aminoquinoline moiety is a key pharmacophore that imparts a diverse range of biological effects. Derivatives have shown significant promise in several therapeutic areas, providing a strong rationale for investigating novel analogues like 2-Amino-3,8-dimethylquinoline.

  • Anticancer Potential: Numerous 2-substituted quinolines have demonstrated potent cytotoxicity against a panel of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR), induction of apoptosis, and cell cycle arrest.[5][6]

  • Antimicrobial Activity: The 2-aminoquinoline scaffold is also a validated starting point for the development of antibacterial and antifungal agents.[7][8] These compounds can disrupt bacterial cell processes and have shown efficacy against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[9][10]

  • Anti-inflammatory and Other Activities: Beyond oncology and infectious diseases, quinoline derivatives have been explored as anti-inflammatory, antiviral, and antiprotozoal agents.[3]

The established bioactivity of this subclass strongly suggests that 2-Amino-3,8-dimethylquinoline is a prime candidate for screening in these therapeutic domains.

Structure-Activity Relationship (SAR) Insights: The Role of Methyl Substituents

The specific placement of methyl groups at the C3 and C8 positions of the 2-aminoquinoline core is predicted to significantly influence its physicochemical properties and biological target interactions.

  • Position 3 (C3) Methyl Group: Substitution at the C3 position is a critical determinant of activity in many quinoline series. A methyl group here can influence the planarity of the ring system and introduce steric effects that may enhance or hinder binding to a biological target. In some series, C3 substitution is essential for potent activity.[11]

  • Position 8 (C8) Methyl Group: The C8 position is adjacent to the quinoline nitrogen. A methyl group at this 'peri' position can induce conformational constraints and alter the basicity of the nitrogen atom. This can have profound effects on the molecule's pharmacokinetic properties (e.g., absorption, metabolism) and its ability to form hydrogen bonds with target proteins.

These substitutions, in concert, are likely to increase the lipophilicity of the parent 2-aminoquinoline, which could enhance membrane permeability and cellular uptake, potentially leading to improved potency.[4]

Table 1: Comparative Biological Activities of Selected 2-Aminoquinoline Analogues
Compound/DerivativeSubstitution PatternReported Biological ActivityTarget/Cell LineIC50/MIC ValueReference
2-Amino-4-chloroquinoline4-ChloroAntimalarialP. falciparum~10-50 nM[3]
2-Arylquinolines2-Aryl, 6-SubstitutedAnticancer (Selective)HeLa, PC38.3 - 34.34 µM[4]
2-Amino-3-cyano-4-aryl-quinolinesVariousAnticancerMCF-7, HCT-116~2-15 µM[1]
Aminated QuinolinequinonesAminated at C5/C6AntibacterialS. aureus2.44 - 4.88 µg/mL[9]
Quinolone-2-one DerivativesVariousAntibacterial (MDR strains)MRSA, VRE0.75 µg/mL[10]

Note: This table presents data for structurally related compounds to provide context for potential activity and is not representative of 2-Amino-3,8-dimethylquinoline itself.

Experimental Protocols: Synthesis and Biological Screening

The following protocols provide a robust starting point for researchers to synthesize and evaluate the biological potential of 2-Amino-3,8-dimethylquinoline.

Protocol: Synthesis via Modified Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14] This protocol adapts the method for the synthesis of the target compound.

Objective: To synthesize 2-Amino-3,8-dimethylquinoline from 2-amino-3-methylacetophenone.

Materials:

  • 2-Amino-3-methylacetophenone

  • N,N-Dimethylacetamide dimethyl acetal (DMADMA) or similar reagent

  • Ammonium acetate or ammonia source

  • Glacial acetic acid or other acid catalyst

  • Ethanol or another suitable solvent

  • Standard laboratory glassware for reflux and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylacetophenone (1.0 eq) in ethanol.

  • Formation of Enaminone (Intermediate): Add N,N-Dimethylacetamide dimethyl acetal (1.2 eq) to the solution. The acetal serves as a synthon for the required α-methylene carbonyl component. Heat the mixture to reflux for 2-4 hours. Causality: This step forms an in situ enaminone, which is the reactive partner for the subsequent cyclization.

  • Cyclization/Amination: To the cooled reaction mixture, add a source of ammonia, such as ammonium acetate (~5.0 eq), and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 8-24 hours. Causality: The acidic conditions catalyze the intramolecular cyclization (condensation) between the amino group and the carbonyl group, followed by dehydration to form the aromatic quinoline ring. The ammonia source provides the C2-amino group.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Amino-3,8-dimethylquinoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction & Purification cluster_end Final Product A 2-Amino-3-methyl- acetophenone D Step 1: Reflux (Enaminone Formation) A->D B DMADMA B->D C Ammonium Acetate E Step 2: Cyclization (Friedländer Annulation) C->E D->E F Step 3: Workup & Column Chromatography E->F G 2-Amino-3,8-dimethylquinoline F->G G A Seed Cells in 96-well Plate (24h incubation) B Treat with Serial Dilutions of 2-Amino-3,8-dimethylquinoline (48-72h incubation) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan Crystals (with DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate % Viability & Determine IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data on 2-Amino-3,8-dimethylquinoline is currently lacking, the rich medicinal chemistry of the broader 2-aminoquinoline class provides a compelling case for its investigation. The structural features of this specific isomer—namely the methyl groups at the C3 and C8 positions—suggest it may possess unique steric and electronic properties that could translate into potent and selective biological activity.

This guide offers foundational, field-proven protocols for the synthesis and preliminary biological evaluation of 2-Amino-3,8-dimethylquinoline. It is our hope that this document will empower researchers to explore this compound's potential as a novel scaffold for the development of new anticancer, antimicrobial, or anti-inflammatory agents, thereby filling a critical knowledge gap and potentially unlocking a new chapter in quinoline-based drug discovery.

References

  • Kumar, A., & Siddiqui, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Keep, R. F., & Jones, A. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods, 55(2), 251-257. Retrieved from [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Sadowska, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1037. Retrieved from [Link]

  • Various Authors. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Retrieved from [Link]

  • Sych, O., & Kovalskyi, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Vovk, M. V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10. Retrieved from [Link]

  • SEAFDEC/AQD. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Deshmukh, R., & Jha, A. (2014). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 4(98), 55567-55583. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 547-560. Retrieved from [Link]

  • Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemistry & Biology Interface, 12(2), 101-118. Retrieved from [Link]

  • Various Authors. (2025). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. Retrieved from [Link]

  • Poso, A., et al. (2003). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 46(10), 1974-1982. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(6), 384-391. Retrieved from [Link]

  • Antonchick, A. P., & Wu, J. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(18), 7349-7353. Retrieved from [Link]

  • Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29995-30013. Retrieved from [Link]

  • Wang, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(23), 7306. Retrieved from [Link]

  • Various Authors. (2025). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. ResearchGate. Retrieved from [Link]

  • Apaydın, S., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]

  • Pérez-Jaramillo, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17364. Retrieved from [Link]

  • Sharma, P., & Rane, N. (2015). synthesis of2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst. JETIR, 2(12). Retrieved from [Link]

  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Retrieved from [Link]

  • Apaydın, S., et al. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 7(46), 42416-42429. Retrieved from [Link]

  • Apaydın, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6835. Retrieved from [Link]

  • Various Authors. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Retrieved from [Link]

  • McChesney, J. D. (1988). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. Retrieved from [Link]

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use of 2-Amino-3,8-dimethylquinoline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Use of 2-Amino-3,8-dimethylquinoline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent platform for developing molecules that can interact with a variety of biological targets. Notably, quinoline derivatives have demonstrated significant potential as kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1][2] By disrupting aberrant signaling pathways that drive disease progression, these compounds offer targeted and effective treatment strategies.[3] This guide focuses on the synthetic utility of a specific, yet under-explored derivative: 2-Amino-3,8-dimethylquinoline. While not extensively documented in the literature, its structure presents a versatile handle for a range of chemical transformations, making it a promising starting material for the synthesis of novel compound libraries for drug discovery. This document serves as a practical guide for researchers, providing detailed, field-tested insights and protocols for leveraging 2-Amino-3,8-dimethylquinoline as a key chemical intermediate.

Physicochemical Properties of 2-Amino-3,8-dimethylquinoline

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of 2-Amino-3,8-dimethylquinoline.

PropertyValue
CAS Number 137110-41-9
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Light yellow to yellow crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO
Boiling Point (est.) 332.2 °C at 760 mmHg
Flash Point (est.) 181.1 °C

Data is compiled from commercially available sources and estimations.

Proposed Synthesis of 2-Amino-3,8-dimethylquinoline

A reliable and scalable synthesis of the starting material is crucial. The Friedländer annulation, a classic and robust method for quinoline synthesis, is a highly plausible route to 2-Amino-3,8-dimethylquinoline.[4][5] This reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as an α-amino nitrile.[6]

G cluster_start Starting Materials 2-Amino-3-methylacetophenone 2-Amino-3-methylacetophenone Reaction Reaction 2-Amino-3-methylacetophenone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product 2-Amino-3,8-dimethylquinoline Reaction->Product Base-catalyzed condensation caption Proposed Friedländer Synthesis of 2-Amino-3,8-dimethylquinoline

Fig 1. Proposed Friedländer Synthesis of 2-Amino-3,8-dimethylquinoline
Protocol 1: Synthesis via Friedländer Annulation

This protocol describes the base-catalyzed condensation of 2-amino-3-methylacetophenone with malononitrile. The reaction proceeds through an initial Knoevenagel condensation, followed by intramolecular cyclization and tautomerization to yield the aromatic quinoline product.

Materials:

  • 2-Amino-3-methylacetophenone

  • Malononitrile

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-methylacetophenone (1.0 eq) and malononitrile (1.1 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Amino-3,8-dimethylquinoline.

Application as a Chemical Intermediate

The true value of 2-Amino-3,8-dimethylquinoline lies in its potential as a versatile building block. The 2-amino group can be readily transformed into other functionalities, opening up a wide array of subsequent reactions.

Part A: Conversion of the Amino Group via Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a halide via a diazonium salt intermediate.[7][8] This transformation is pivotal as it converts the electron-donating amino group into an electron-withdrawing halide, which also serves as an excellent leaving group for subsequent cross-coupling reactions.

G Start 2-Amino-3,8-dimethylquinoline Diazotization Diazotization Start->Diazotization NaNO₂, HCl 0-5 °C Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction Diazonium_Salt->Sandmeyer CuCl, HCl Product 2-Chloro-3,8-dimethylquinoline Sandmeyer->Product caption Conversion of 2-Aminoquinoline to 2-Chloroquinoline

Fig 2. Conversion of 2-Aminoquinoline to 2-Chloroquinoline
Protocol 2: Synthesis of 2-Chloro-3,8-dimethylquinoline

Materials:

  • 2-Amino-3,8-dimethylquinoline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-Amino-3,8-dimethylquinoline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Chloro-3,8-dimethylquinoline.

Part B: Palladium-Catalyzed Cross-Coupling Reactions

With the 2-chloro derivative in hand, two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis become accessible: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[9][10] These reactions are instrumental in the synthesis of kinase inhibitors, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[1][3]

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Chloro-3,8-dimethylquinoline Suzuki_Reactants Arylboronic acid Pd catalyst, Base Start->Suzuki_Reactants Buchwald_Reactants Amine Pd catalyst, Base Start->Buchwald_Reactants Suzuki_Product 2-Aryl-3,8-dimethylquinoline Suzuki_Reactants->Suzuki_Product Buchwald_Product 2-Amino(substituted)-3,8-dimethylquinoline Buchwald_Reactants->Buchwald_Product caption Palladium-Catalyzed Cross-Coupling Reactions

Fig 3. Palladium-Catalyzed Cross-Coupling Reactions
Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-3,8-dimethylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 2-Chloro-3,8-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 2-aryl-3,8-dimethylquinoline product.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-3,8-dimethylquinoline

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine 2-Chloro-3,8-dimethylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a reaction tube.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-amino(substituted)-3,8-dimethylquinoline.

Part C: Direct N-Functionalization of the Amino Group

The 2-amino group can also be directly functionalized through acylation or sulfonylation to generate amides and sulfonamides, respectively.[11][12] These functional groups are prevalent in kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation Start 2-Amino-3,8-dimethylquinoline Acylation_Reactants Acyl chloride Base (e.g., Pyridine) Start->Acylation_Reactants Sulfonylation_Reactants Sulfonyl chloride Base (e.g., Pyridine) Start->Sulfonylation_Reactants Acylation_Product N-(3,8-dimethylquinolin-2-yl)amide Acylation_Reactants->Acylation_Product Sulfonylation_Product N-(3,8-dimethylquinolin-2-yl)sulfonamide Sulfonylation_Reactants->Sulfonylation_Product caption Direct N-Functionalization Reactions

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its prevalence in numerous natural products and synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its biological activity, making it a focal point for the design and synthesis of novel bioactive compounds.[3]

This application note focuses on a specific, yet highly promising starting material: 2-Amino-3,8-dimethylquinoline . The presence of the reactive 2-amino group provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of novel derivatives. The methyl groups at positions 3 and 8 can also influence the steric and electronic properties of the resulting molecules, potentially leading to enhanced biological activity and selectivity.

This guide will provide detailed insights and protocols for the synthesis of novel bioactive compounds derived from 2-amino-3,8-dimethylquinoline, with a primary focus on the formation of Schiff bases and their corresponding metal complexes, which are well-documented for their significant therapeutic potential.[2]

Strategic Importance of the 2-Amino Group in Quinoline Derivatives

The 2-amino group on the quinoline scaffold is a key functional group for synthetic elaboration. Its nucleophilic character allows for facile reactions with a wide range of electrophiles, making it an ideal starting point for generating molecular diversity. One of the most fundamental and widely employed reactions of the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases (imines).[4] This reaction is often straightforward, high-yielding, and allows for the introduction of a vast array of substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR).

The resulting Schiff bases are not merely synthetic intermediates; they often exhibit potent biological activities themselves.[5] Furthermore, the imine nitrogen and a suitably positioned heteroatom on the quinoline ring or the aldehyde-derived moiety can act as excellent chelating agents for metal ions. The formation of metal complexes can significantly enhance the biological efficacy of the parent Schiff base ligand, a strategy that has been successfully employed to develop potent antimicrobial and anticancer agents.

Synthesis of Novel Bioactive Compounds: A Focus on Schiff Bases

The synthesis of Schiff bases from 2-amino-3,8-dimethylquinoline represents a primary and highly effective strategy for generating novel bioactive candidates. The general reaction involves the condensation of the primary amine with an aldehyde, typically under reflux in an alcoholic solvent, often with a catalytic amount of acid.

General Synthetic Workflow

The overall process for the synthesis and evaluation of novel bioactive compounds from 2-amino-3,8-dimethylquinoline can be visualized as a multi-step workflow, from initial synthesis to biological screening.

Synthetic Workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_optimization Lead Optimization start 2-Amino-3,8-dimethylquinoline + Substituted Aldehyde reaction Schiff Base Condensation start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (Cytotoxicity Assays, e.g., MTT) mechanistic Mechanistic Studies (e.g., Enzyme Inhibition, DNA Interaction) sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel Schiff bases derived from 2-amino-3,8-dimethylquinoline.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of Schiff bases from 2-amino-3,8-dimethylquinoline and their subsequent complexation with metal ions. These are representative protocols and may require optimization for specific substrates.

Protocol 1: Synthesis of a Representative Schiff Base from 2-Amino-3,8-dimethylquinoline

This protocol describes the synthesis of a Schiff base via the condensation of 2-amino-3,8-dimethylquinoline with a substituted aromatic aldehyde.

Materials:

  • 2-Amino-3,8-dimethylquinoline (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-3,8-dimethylquinoline (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The precipitated Schiff base product is then collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the amine and many aldehydes, and its boiling point is suitable for reflux conditions without being excessively high, which could lead to decomposition.

  • Glacial Acetic Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group, thereby accelerating the reaction.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and resulting in a crystalline product of high purity.

Protocol 2: Synthesis of a Metal Complex of a 2-Amino-3,8-dimethylquinoline-derived Schiff Base

This protocol outlines the synthesis of a metal (II) complex using a pre-synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand (from Protocol 1) (2.0 eq)

  • Metal (II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 eq)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 equivalents) in hot methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal (II) salt (1.0 equivalent) in a minimal amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirred solution of the Schiff base ligand. A color change or precipitation is often observed upon addition.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure complete complex formation.

  • Isolation: After cooling to room temperature, the precipitated metal complex is collected by filtration.

  • Washing and Drying: Wash the complex with the solvent used for the reaction and then with a small amount of diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

Expertise & Experience Insights:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used for the synthesis of octahedral or square planar complexes with bidentate ligands. However, this can vary depending on the metal ion and the desired coordination geometry.

  • Solvent Choice: The choice of solvent is crucial and should be one in which both the ligand and the metal salt are soluble, at least at elevated temperatures.

  • Characterization: The formation of the complex can be confirmed by techniques such as FT-IR (observing shifts in the C=N stretching frequency), UV-Vis spectroscopy, and elemental analysis.

Anticipated Biological Activities and Data Presentation

While specific biological data for derivatives of 2-amino-3,8-dimethylquinoline are not extensively reported in the available literature, based on the broader class of quinoline-based Schiff bases and their metal complexes, we can anticipate significant antimicrobial and anticancer activities.

Antimicrobial Activity

Quinoline-derived Schiff bases and their metal complexes are known to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Representative Antimicrobial Activity of Quinoline-Based Schiff Bases (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Representative Schiff Base Ligand16 - 6432 - 12832 - 128
Representative Cu(II) Complex4 - 168 - 328 - 32
Representative Ni(II) Complex8 - 3216 - 6416 - 64
Representative Co(II) Complex8 - 3216 - 6416 - 64

Note: The data in this table is illustrative and based on reported activities of analogous quinoline-based Schiff bases. Actual MIC values for derivatives of 2-amino-3,8-dimethylquinoline would need to be determined experimentally.

Mechanism of Antimicrobial Action: The antimicrobial activity of these compounds is often attributed to several mechanisms, including:

  • Inhibition of Enzyme Function: The imine group in Schiff bases can interact with and inhibit essential microbial enzymes.

  • Disruption of Cell Membranes: The lipophilic nature of these compounds can facilitate their insertion into and disruption of the microbial cell membrane.

  • Chelation of Essential Metal Ions: Metal complexes can interfere with the microbial uptake of essential metal ions.

Antimicrobial Mechanism Plausible Antimicrobial Mechanisms compound Quinoline Schiff Base / Metal Complex enzyme Inhibition of Essential Microbial Enzymes compound->enzyme membrane Disruption of Cell Membrane Integrity compound->membrane metal Interference with Metal Ion Homeostasis compound->metal death Microbial Cell Death enzyme->death membrane->death metal->death

Caption: Potential mechanisms of antimicrobial action for quinoline-derived Schiff bases and their metal complexes.

Anticancer Activity

Numerous quinoline-based Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[5][7] The anticancer potential is typically evaluated by determining the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cancer cell growth.

Table 2: Representative Anticancer Activity of Quinoline-Based Schiff Bases (IC₅₀ in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Representative Schiff Base Ligand10 - 5015 - 6020 - 75
Representative Cu(II) Complex1 - 102 - 155 - 25
Representative Ni(II) Complex5 - 258 - 3010 - 40
Representative Co(II) Complex5 - 2510 - 3512 - 45

Note: This data is illustrative and based on published results for analogous compounds. Experimental determination is required for derivatives of 2-amino-3,8-dimethylquinoline.

Mechanism of Anticancer Action: The anticancer mechanisms of these compounds are often multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibition of Topoisomerases: Interfering with DNA replication and repair.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cell death.

  • Kinase Inhibition: Blocking signaling pathways that are crucial for cancer cell proliferation and survival.[8]

Conclusion and Future Directions

2-Amino-3,8-dimethylquinoline is a highly promising scaffold for the synthesis of novel bioactive compounds. The straightforward synthesis of Schiff bases and their metal complexes provides a robust platform for generating a diverse library of molecules with significant potential as antimicrobial and anticancer agents. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to explore the therapeutic potential of this unique chemical entity. Future research should focus on the systematic synthesis of a wide range of derivatives, followed by rigorous biological evaluation to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate the mode of action of the most potent compounds, paving the way for their further development as next-generation therapeutic agents.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Retrieved from [Link]

  • PubMed. (n.d.). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Retrieved from [Link]

  • Hindawi. (n.d.). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base. Retrieved from [Link]

  • MDPI. (n.d.). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,8-dimethylquinoline is a heterocyclic aromatic amine, a class of compounds of significant interest in pharmaceutical development and toxicology. As an intermediate in organic synthesis or a potential metabolite, its unambiguous identification and quantification are critical for regulatory compliance, quality control, and mechanism-of-action studies. This guide provides a comprehensive overview of robust analytical methodologies for the characterization of 2-Amino-3,8-dimethylquinoline, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry, and serve as a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 2-Amino-3,8-dimethylquinoline in various matrices. A reversed-phase method is typically employed, leveraging the compound's moderate polarity.

Scientific Rationale for Method Design

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for aromatic compounds like quinolines through non-polar interactions.[1][2] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution.[3][4][5] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer or an acid like formic acid to the mobile phase is crucial. It controls the ionization state of the basic amino group on the quinoline ring, ensuring consistent retention times and symmetrical peak shapes by minimizing interactions with residual silanol groups on the silica support.[6]

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of 2-Amino-3,8-dimethylquinoline using HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99%).

  • 2-Amino-3,8-dimethylquinoline reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Amino-3,8-dimethylquinoline at 1 mg/mL in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).

  • Sample Preparation:

    • Dissolve the sample containing 2-Amino-3,8-dimethylquinoline in the initial mobile phase composition to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at approximately 245 nm and 330 nm (based on typical quinoline absorbance)
  • Data Analysis:

    • Integrate the peak corresponding to 2-Amino-3,8-dimethylquinoline.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: H2O+FA, B: ACN+FA) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Standard Standard Solutions (Calibration Curve) Standard->HPLC Sample Sample Solution (Filtered) Sample->HPLC Detector UV/DAD Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Purity & Quantification Calibration->Result

Caption: Workflow for HPLC analysis of 2-Amino-3,8-dimethylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Structural Confirmation

GC-MS is a powerful technique for the sensitive detection and structural confirmation of volatile and semi-volatile compounds. Due to the polar nature of the amino group, 2-Amino-3,8-dimethylquinoline requires derivatization to improve its volatility and chromatographic performance.

Rationale for Derivatization

Direct analysis of amino-containing compounds by GC can lead to poor peak shape (tailing) and low response due to their polarity and potential for adsorption onto the stationary phase. Derivatization masks the active hydrogen of the amino group with a non-polar functional group.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective strategy. An alternative, particularly for achieving very low detection limits, is derivatization with highly fluorinated reagents like 3,5-bis(trifluoromethyl)benzyl bromide, which makes the derivative amenable to electron-capture negative ion mass spectrometry.[8][9]

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify trace levels of 2-Amino-3,8-dimethylquinoline.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium.

  • Derivatization reagent: BSTFA with 1% TMCS or MTBSTFA.

  • Anhydrous pyridine or acetonitrile (derivatization solvent).

  • 2-Amino-3,8-dimethylquinoline reference standard.

  • Reacti-Vials™ or other suitable reaction vials.

Protocol Steps:

  • Sample Preparation and Derivatization:

    • Accurately weigh or pipette a known amount of the sample (or a dried extract) into a reaction vial.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 60 minutes.

    • Allow the vial to cool to room temperature before injection.

    • Prepare a derivatized standard in the same manner for quantification.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode at 280 °C
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min.
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-450
  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and identify the peak for the derivatized 2-Amino-3,8-dimethylquinoline.

    • Examine the mass spectrum of the peak and compare it to a reference spectrum or interpret the fragmentation pattern for structural confirmation. The molecular ion (M+) and characteristic fragments should be present.

    • For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion and 2-3 characteristic fragment ions.

Visualization of the GC-MS Derivatization and Analysis Workflow

GCMS_Workflow Sample Sample containing 2-Amino-3,8-dimethylquinoline Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization Injection GC Injection (Splitless, 280°C) Derivatization->Injection Separation GC Separation (DB-5ms column, Temp. Program) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole, m/z 50-450) Ionization->Detection Data Data Analysis (TIC, Mass Spectrum) Detection->Data

Caption: GC-MS workflow including the critical derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 2-Amino-3,8-dimethylquinoline. Both ¹H and ¹³C NMR, along with 2D correlation experiments, provide a complete picture of the molecular structure.

Rationale for NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H correlations, respectively, which is essential for assigning all signals definitively.[10] The choice of deuterated solvent is important; Chloroform-d (CDCl₃) is suitable for many organic molecules, while Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for compounds with exchangeable protons (like the -NH₂ group) as it slows down the exchange rate.[11][12][13]

Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of 2-Amino-3,8-dimethylquinoline.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • 2-Amino-3,8-dimethylquinoline sample (5-10 mg).

Protocol Steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will require a larger number of scans than the proton spectrum.

    • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in the assignment of proton and carbon signals.

  • Data Analysis and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the 2-Amino-3,8-dimethylquinoline structure.

Predicted Spectroscopic Data

The following table provides predicted chemical shifts for 2-Amino-3,8-dimethylquinoline, which can be used as a guide for spectral interpretation. Actual values may vary based on solvent and concentration.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-NH₂~5.5-6.5 (broad singlet)N/A
C2-NH₂N/A~158
C3-CH₃~2.3 (singlet)~18
C4-H~7.8 (singlet)~145
C5-H~7.4 (doublet)~125
C6-H~7.2 (triplet)~128
C7-H~7.6 (doublet)~122
C8-CH₃~2.6 (singlet)~22
Quaternary CarbonsN/A~127, 135, 147, 148

UV-Vis Spectroscopy for Basic Characterization

UV-Vis spectroscopy is a straightforward and accessible technique for confirming the presence of the quinoline chromophore and for quantitative analysis in simple matrices.

Protocol for UV-Vis Spectral Acquisition

Objective: To determine the wavelength of maximum absorbance (λmax) and to quantify 2-Amino-3,8-dimethylquinoline.

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Spectroscopy-grade solvent (e.g., ethanol or methanol).

  • 2-Amino-3,8-dimethylquinoline reference standard.

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of the compound in the chosen solvent (e.g., 100 µg/mL in ethanol).

    • Prepare a dilution (e.g., 5-10 µg/mL) that gives an absorbance reading in the optimal range (0.2-0.8 a.u.).

  • Spectral Acquisition:

    • Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a second cuvette with the sample solution.

    • Scan the sample from 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax). Quinoline derivatives typically show multiple absorption bands.[14]

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a Beer-Lambert calibration curve by plotting absorbance vs. concentration.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

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  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7176. Retrieved from [Link]

  • Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Santos, G., et al. (2020). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 189, 416-423. Retrieved from [Link]

  • Singh, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • NIST. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • NIST. (n.d.). 2,8-Dimethylquinoline IR Spectrum. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 2-Amino-3,8-dimethylquinoline, a key intermediate in pharmaceutical research and development. The protocol outlines two primary methodologies: recrystallization and column chromatography, designed to effectively remove common impurities associated with its synthesis. This document also details the analytical techniques for the rigorous assessment of final product purity, ensuring the high quality required for downstream applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of substituted quinoline derivatives.

Introduction

2-Amino-3,8-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data.

This application note provides a robust and validated protocol for the purification of 2-Amino-3,8-dimethylquinoline, addressing the common challenges encountered in its isolation and purification. The methodologies described herein are based on established principles of organic chemistry and have been designed to be both effective and adaptable to various laboratory settings.

Pre-Purification Considerations: Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. A common synthetic route to 2-Amino-3,8-dimethylquinoline is the Friedländer annulation, which involves the condensation of 2-amino-3-methylacetophenone with a suitable carbonyl compound. Potential impurities from this synthesis can include:

  • Unreacted starting materials: 2-amino-3-methylacetophenone and the carbonyl partner.

  • Side-products: Regioisomers or products of self-condensation of the starting materials.

  • Reagents and catalysts: Residual acid or base catalysts used in the reaction.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is highly recommended to assess the complexity of the mixture and to guide the selection of the most appropriate purification strategy.

Purification Methodologies

Two primary methods are recommended for the purification of 2-Amino-3,8-dimethylquinoline: recrystallization for moderately pure crude products and column chromatography for more complex mixtures.

Recrystallization Protocol

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization. For aromatic amines like 2-Amino-3,8-dimethylquinoline, a variety of solvent systems can be effective.[1][2]

Recommended Solvent Systems:

  • Ethanol/Water: A polar protic solvent system that often provides good crystals for amino compounds.

  • Toluene/Hexane: A non-polar/polar aprotic mixture suitable for many aromatic compounds.

  • Ethyl Acetate/Hexane: A moderately polar system that can be effective for a range of compounds.

Step-by-Step Recrystallization Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude 2-Amino-3,8-dimethylquinoline. Add a few drops of the chosen solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Column Chromatography Protocol

For crude products with significant impurities, column chromatography is the preferred method for achieving high purity.[3][4] Normal-phase chromatography using silica gel is typically effective for separating compounds of varying polarity.

**dot

Caption: Workflow for the purification of 2-Amino-3,8-dimethylquinoline by column chromatography.

Materials:

  • Crude 2-Amino-3,8-dimethylquinoline

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp

Step-by-Step Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Preparation: Dissolve the crude 2-Amino-3,8-dimethylquinoline in a minimal amount of dichloromethane.

  • Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product must be rigorously assessed to ensure it meets the required specifications. The following analytical methods are recommended:

Analytical MethodPurposeExpected Results
Melting Point Assess purity and identity.A sharp melting point range close to the literature value. Impurities will broaden and depress the melting point. The melting point for the parent 2-aminoquinoline is 129-132.5 °C.[5]
¹H NMR Structural confirmation and detection of proton-containing impurities.The proton NMR spectrum should show the expected signals for the aromatic and methyl protons of 2-Amino-3,8-dimethylquinoline, with integrations corresponding to the number of protons.
¹³C NMR Structural confirmation and detection of carbon-containing impurities.The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
HPLC Quantify purity.A single major peak corresponding to the product, with purity typically >98%.[6][7]
Mass Spectrometry Confirm molecular weight.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Amino-3,8-dimethylquinoline (C₁₁H₁₂N₂, MW: 172.23).

**dot

Caption: Analytical workflow for the characterization and purity assessment of 2-Amino-3,8-dimethylquinoline.

Safety and Handling

2-Amino-3,8-dimethylquinoline and its analogues should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related aminoquinolines are known to be irritants and potentially harmful.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This application note provides a comprehensive guide to the purification of 2-Amino-3,8-dimethylquinoline. By following the detailed protocols for recrystallization and column chromatography, and employing the recommended analytical techniques for purity assessment, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and methodologies outlined herein can also be adapted for the purification of other substituted quinoline derivatives.

References

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Application Notes & Protocols: Strategic Derivatization of 2-Amino-3,8-dimethylquinoline for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] This document provides a detailed technical guide for the strategic derivatization of 2-Amino-3,8-dimethylquinoline, a promising but underexplored scaffold, to generate a diverse chemical library for biological screening. We present a series of robust protocols for the functionalization of the exocyclic amino group, a key handle for molecular diversification. Furthermore, we outline standardized protocols for high-throughput screening to assess the anticancer and antimicrobial potential of the synthesized derivatives. This guide is intended to empower researchers to unlock the therapeutic potential of the 2-Amino-3,8-dimethylquinoline core.

Introduction: The Quinoline Scaffold and the Promise of 2-Amino-3,8-dimethylquinoline

Quinoline and its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[2] The 2-Amino-3,8-dimethylquinoline scaffold presents a unique starting point for drug discovery. The presence of the 2-amino group offers a readily accessible point for derivatization, while the dimethyl substitution pattern may influence the compound's physicochemical properties and target interactions.

The strategic derivatization of this core structure is a key step in exploring its therapeutic potential. By systematically introducing a variety of functional groups, a chemical library with diverse steric and electronic properties can be generated. This library can then be subjected to high-throughput biological screening to identify hit compounds with desired activities. This document provides a roadmap for this process, from chemical synthesis to biological evaluation.

Strategic Derivatization of the 2-Amino Group

The primary amino group at the 2-position of the quinoline ring is a versatile functional handle for a variety of chemical transformations. The following sections detail protocols for common and effective derivatization strategies.

Acylation to Form Amide Derivatives

The formation of amides is a robust and widely used reaction in medicinal chemistry to introduce a diverse range of substituents. This can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall conformation.

Protocol 2.1.1: General Procedure for Acylation of 2-Amino-3,8-dimethylquinoline

Materials:

  • 2-Amino-3,8-dimethylquinoline

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-Amino-3,8-dimethylquinoline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with the coupling agent (1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in an anhydrous solvent for 15-20 minutes. Add this activated mixture to the solution of 2-Amino-3,8-dimethylquinoline.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Parameter Condition Rationale
Solvent Anhydrous DCM or DMFEnsures a dry reaction environment to prevent hydrolysis of the acyl chloride or coupling agent.
Base TEA or DIPEAActs as a scavenger for the HCl generated during the reaction with acyl chlorides and facilitates the coupling reaction.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction with acyl chlorides.
Monitoring TLCAllows for the determination of the reaction's endpoint, preventing over-reaction or decomposition.
Sulfonylation to Form Sulfonamide Derivatives

Sulfonamides are another important class of functional groups in drug discovery, often imparting increased water solubility and the ability to act as a hydrogen bond donor and acceptor.

Protocol 2.2.1: General Procedure for Sulfonylation of 2-Amino-3,8-dimethylquinoline

Materials:

  • 2-Amino-3,8-dimethylquinoline

  • Sulfonyl chloride

  • Pyridine or TEA

  • Anhydrous DCM

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolution: Dissolve 2-Amino-3,8-dimethylquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine or TEA (1.5-2.0 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add the sulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.

  • Work-up:

    • Wash the reaction mixture with 1N HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the pure sulfonamide.

Reductive Amination to Form Secondary Amine Derivatives

Reductive amination allows for the introduction of a wide variety of alkyl or aryl groups through the formation of a C-N bond.

Protocol 2.3.1: General Procedure for Reductive Amination of 2-Amino-3,8-dimethylquinoline

Materials:

  • 2-Amino-3,8-dimethylquinoline

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Mixture Preparation: To a solution of 2-Amino-3,8-dimethylquinoline (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in the chosen anhydrous solvent, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_synthesis Derivatization Workflow cluster_screening Biological Screening Start 2-Amino-3,8-dimethylquinoline Acylation Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) Start->Acylation Sulfonylation Sulfonylation (Sulfonyl Chloride) Start->Sulfonylation ReductiveAmination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Start->ReductiveAmination Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine Derivatives ReductiveAmination->SecondaryAmine Library Diverse Chemical Library Amide->Library Sulfonamide->Library SecondaryAmine->Library Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Library->Antimicrobial Hit Hit Compounds Anticancer->Hit Antimicrobial->Hit G cluster_screening_flow Biological Screening Workflow Start Synthesized Derivatives PrimaryScreening Primary Screening (e.g., Single High Concentration) Start->PrimaryScreening DoseResponse Dose-Response Studies (IC50/MIC Determination) PrimaryScreening->DoseResponse HitIdentification Hit Identification DoseResponse->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization

Sources

One-Pot Synthesis of 2-Aminoquinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminoquinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among its derivatives, the 2-aminoquinoline core has garnered significant attention from the medicinal chemistry community due to its presence in numerous biologically active compounds exhibiting a wide spectrum of therapeutic properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[2] The strategic placement of the amino group at the C2 position provides a crucial vector for molecular interactions and further functionalization, making it a cornerstone for the design of novel drug candidates.

Traditionally, the synthesis of 2-aminoquinolines has relied on classical methods such as the Skraup, Knorr, and Doebner-Miller reactions.[1] While foundational, these approaches often necessitate harsh reaction conditions, including high temperatures and strongly acidic media, and can suffer from limitations like the use of moisture-sensitive reagents, low selectivity, and the generation of significant byproducts.[1][3] Recognizing these drawbacks, the development of efficient, sustainable, and operationally simple one-pot methodologies has become a paramount objective in contemporary organic synthesis.

This application note provides a comprehensive guide to the one-pot synthesis of 2-aminoquinoline derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer in-depth insights into the underlying reaction mechanisms, the rationale behind experimental choices, and practical guidance for successful implementation.

Core Principle: The Power of One-Pot Synthesis

One-pot synthesis, also known as tandem or cascade synthesis, is a strategic approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This methodology offers several distinct advantages over conventional multi-step procedures:

  • Increased Efficiency and Time Savings: By eliminating the need for intermediate workup and purification steps, one-pot reactions significantly shorten the overall synthesis time.

  • Enhanced Atom and Step Economy: These methods maximize the incorporation of atoms from the starting materials into the final product, minimizing waste and reducing the number of synthetic operations.[4]

  • Improved Yields: Avoiding losses associated with the isolation and purification of intermediates often leads to higher overall yields of the target molecule.

  • Greener Chemistry: One-pot syntheses typically reduce solvent consumption and energy usage, aligning with the principles of sustainable chemistry.[1]

For the synthesis of 2-aminoquinolines, one-pot strategies often leverage multicomponent reactions (MCRs) or catalytic cascade processes to construct the heterocyclic core in a single, efficient operation.

Key Synthetic Strategies for One-Pot 2-Aminoquinoline Synthesis

Several powerful one-pot methodologies have emerged for the synthesis of 2-aminoquinolines. This section will delve into the mechanistic underpinnings and practical applications of some of the most prominent approaches.

The Friedländer Annulation: A Classic Revisited

The Friedländer synthesis is a cornerstone reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][5] This reaction can be catalyzed by either acids or bases and has been adapted for one-pot procedures.[2][6]

Mechanism of the Friedländer Synthesis:

The reaction can proceed through two primary mechanistic pathways:

  • Aldol Addition First: The reaction commences with an aldol addition between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by cyclization and dehydration to yield the quinoline product.[2]

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl ketone or aldehyde and the carbonyl group of the second reactant. This is then followed by an intramolecular aldol-type condensation and dehydration.[2][5]

Friedlander_Mechanism cluster_path1 Aldol Addition First cluster_path2 Schiff Base Formation First A1 2-Aminoaryl Ketone + α-Methylene Ketone B1 Aldol Adduct A1->B1 Aldol Addition C1 Unsaturated Carbonyl B1->C1 Dehydration D1 Quinoline C1->D1 Cyclization & Dehydration A2 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol D2 Quinoline C2->D2 Dehydration

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Modern variations of the Friedländer synthesis often employ catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids to improve efficiency and broaden the substrate scope.[5] Recent advancements have also explored visible-light-driven radical Friedländer hetero-annulation, offering a greener and more sustainable approach.[7]

Multicomponent Reactions (MCRs): Convergent and Efficient

Multicomponent reactions, where three or more starting materials react in a single step to form a product that contains substantial portions of all the reactants, are ideally suited for the one-pot synthesis of complex molecules like 2-aminoquinolines.[8]

A notable example is the three-component reaction of an isatoic anhydride, a primary amine, and an electrophilic cyanating agent. This strategy proceeds through a series of steps including ring-opening, decarboxylation, dehydration, elimination, and heterocycloannulation to afford 2-amino-3-substituted quinazolinones, which are structurally related to 2-aminoquinolines.[9]

MCR_Workflow Start Isatoic Anhydride + Primary Amine + N-Cyanosulphonamide Step1 Nucleophilic Attack & Ring Opening Start->Step1 Step2 Decarboxylation Step1->Step2 Step3 Nucleophilic Attack on Nitrile Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Elimination Step4->Step5 End 2-Amino-3-substituted Quinazolinone Step5->End

Caption: Generalized workflow for a three-component synthesis.

Catalytic Cyclization Strategies

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds. Catalysts based on palladium, copper, cobalt, and silver have been successfully employed in one-pot syntheses of 2-aminoquinolines.[1][10]

For instance, a cobalt-N-heterocyclic carbene (Co-NHC) catalyst has been reported for a unified, green, and operationally simple one-pot strategy.[1] This system enables the selective cyclization of 2-aminobenzyl alcohol with nitriles under open-air conditions to afford 2-aminoquinolines.[1] Similarly, palladium-catalyzed aerobic oxidative cyclization of ortho-vinylanilines with isocyanides provides an efficient route to 2-aminoquinolines.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for representative one-pot syntheses of 2-aminoquinoline derivatives.

Protocol 1: Base-Mediated Friedländer Synthesis of 2-Aminoquinolines

This protocol is adapted from a potassium tert-butoxide (KOtBu)-mediated synthesis of 2-aminoquinoline derivatives.[11]

Materials:

  • 2-Aminobenzaldehyde or substituted 2-aminobenzaldehyde

  • Benzyl cyanide or other suitable nitrile

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 mmol) and benzyl cyanide (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium tert-butoxide (2.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aminoquinoline derivative.

Table 1: Representative Substrate Scope and Yields for Protocol 1

Entry2-Aminoaryl AldehydeNitrileProductYield (%)
12-AminobenzaldehydeBenzyl cyanide2-Amino-3-phenylquinolineHigh
25-Chloro-2-aminobenzaldehydeBenzyl cyanide6-Chloro-2-amino-3-phenylquinolineGood
32-AminobenzaldehydeAcetonitrile2-AminoquinolineModerate

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Reductive Cyclization for the Synthesis of 2-Aminoquinolines

This protocol is based on the reductive cyclization of nitro and cyano groups using zinc and acetic acid.[12]

Materials:

  • Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate or a similar nitro-cyano olefin

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a solution of the isopropyl-2-cyano-3-(2-nitrophenyl)acrylate (1.0 mmol) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v, 10 mL), add zinc dust (4.0 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other insoluble materials.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-aminoquinoline derivative.[12]

Table 2: Optimization of Reactant Ratio for Protocol 2

EntrySubstrate:Zn/AcOH RatioYield (%)
11:1Low
21:2Moderate
31:3Good
41:4High
51:5Slightly Decreased

Data adapted from a study on a similar reductive cyclization.[12]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Some reagents, particularly strong bases like KOtBu, are moisture-sensitive. Ensure the use of anhydrous solvents and inert atmosphere conditions where necessary.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The choice of purification method (column chromatography vs. recrystallization) will depend on the physical properties of the synthesized 2-aminoquinoline derivative.

  • Substrate Compatibility: The success of a particular one-pot protocol can be highly dependent on the electronic and steric properties of the substituents on the starting materials. It may be necessary to screen different catalysts and reaction conditions for optimal results with new substrates.

Characterization

The synthesized 2-aminoquinoline derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Conclusion

The one-pot synthesis of 2-aminoquinoline derivatives represents a significant advancement in synthetic organic chemistry, offering a more efficient, economical, and sustainable alternative to traditional multi-step methods. By understanding the underlying principles of these reactions and carefully optimizing the experimental conditions, researchers can readily access a diverse range of these valuable heterocyclic compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a valuable resource for scientists seeking to leverage the power of one-pot synthesis in their research endeavors.

References

  • Benchchem. Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
  • Siddique, M., et al. (2025).
  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Synthesis of 2-Aminoquinoline-Based Alkaloids from Acetonitrile. Available from: [Link]

  • Anand, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available from: [Link]

  • ResearchGate. Proposed mechanism for the synthesis of 2‐and 1‐aminoquinoline and isoquinoline amides 9. Available from: [Link]

  • Narayana Murthy, V., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Tetrahedron Letters, 56, 5767–5770.
  • Dou, G., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
  • MDPI. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available from: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Yadav, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway.
  • Molecules. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PubMed.
  • ResearchGate. Synthesis of 2‐aminoquinolines via three‐component reaction. Available from: [Link]

  • Semantic Scholar. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available from: [Link]

  • National Institutes of Health. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • Pujar, P. P., et al. (2022). Potassium tert‐Butoxide‐Mediated Synthesis of 2‐Aminoquinolines from Alkylnitriles and 2‐Aminobenzaldehyde Derivatives.

Sources

Multi-Step Synthesis of 2-Aminoquinoline Derivatives: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminoquinoline Scaffold

The 2-aminoquinoline motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Derivatives of this heterocyclic system exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of key synthetic strategies for accessing 2-aminoquinoline derivatives, offering a comparative analysis of classical and modern methodologies. Authored from the perspective of a seasoned application scientist, this document moves beyond mere procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Strategic Approaches to the 2-Aminoquinoline Core

The synthesis of the 2-aminoquinoline core can be broadly categorized into classical condensation reactions and modern catalytic approaches. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. This guide will delve into four key strategies:

  • The Friedländer Annulation: A classic and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

  • The Combes Quinoline Synthesis: A robust acid-catalyzed reaction between anilines and β-diketones to form 2,4-disubstituted quinolines.[4]

  • Potassium tert-Butoxide (KOtBu)-Mediated Synthesis: A modern, transition-metal-free approach that offers operational simplicity and excellent yields at room temperature.[5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the direct amination of a pre-formed quinoline ring.[6]

The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights, step-by-step protocols, and comparative data.

The Friedländer Annulation: A Time-Honored Approach

The Friedländer synthesis, first reported in 1882, remains a highly relevant and versatile method for constructing the quinoline ring system.[2] The reaction's core principle is the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group, catalyzed by either acid or base.[2]

Mechanistic Rationale

The reaction is understood to proceed through one of two primary mechanistic pathways, the predominance of which is influenced by the reaction conditions. Both pathways culminate in a cyclization and dehydration cascade to yield the aromatic quinoline product.

  • Aldol Condensation First Pathway: This pathway commences with an aldol condensation between the two carbonyl-containing reactants, followed by cyclization and then dehydration.

  • Schiff Base Formation First Pathway: In this alternative, the initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone/aldehyde and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type condensation and dehydration.[2]

Friedlander_Mechanism Friedländer Synthesis Workflow cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone/Aldehyde->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl Ketone/Aldehyde->Schiff Base Formation α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Aldol Condensation α-Methylene Carbonyl->Schiff Base Formation Aldol Adduct Aldol Adduct Aldol Condensation->Aldol Adduct Forms Enamine Intermediate Enamine Intermediate Schiff Base Formation->Enamine Intermediate Forms Product 2-Aminoquinoline Derivative Aldol Adduct->Product Cyclization & Dehydration Enamine Intermediate->Product Cyclization & Dehydration

Caption: Generalized workflow of the Friedländer Synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylquinoline

This one-pot protocol demonstrates a practical and scalable approach, starting from a readily available nitro-precursor which is reduced in situ.[7]

Materials:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Potassium Hydroxide

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature. Monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).

  • Once the reduction is complete, add acetophenone (1.2 eq) and a solution of potassium hydroxide (2.0 eq) in water.

  • Heat the reaction mixture to reflux and monitor the formation of the quinoline product by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline.

The Combes Quinoline Synthesis: A Robust Route to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, is an acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[4][8] This method is particularly valuable for accessing quinolines with specific substitution patterns at the 2 and 4 positions.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.[8]

  • Acid-Catalyzed Cyclization and Dehydration: The enamine, in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), undergoes an intramolecular electrophilic aromatic substitution to form a cyclized intermediate. Subsequent dehydration yields the aromatic 2,4-disubstituted quinoline.[4]

Combes_Mechanism Combes Synthesis Workflow Aniline Aniline Enamine Formation Enamine Formation Aniline->Enamine Formation β-Diketone β-Diketone β-Diketone->Enamine Formation Enamine Intermediate Enamine Intermediate Enamine Formation->Enamine Intermediate Forms Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Enamine Intermediate->Acid-Catalyzed Cyclization H+ catalyst Dehydration Dehydration Acid-Catalyzed Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: Generalized workflow of the Combes Synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, cautiously add aniline (1.0 eq) to acetylacetone (1.1 eq) with stirring. The initial reaction is often exothermic.

  • After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the cooled mixture with continuous stirring.

  • Once the addition is complete, heat the reaction mixture to 100-110 °C for 30 minutes.

  • Allow the mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the diethyl ether under reduced pressure to yield the crude 2,4-dimethylquinoline, which can be further purified by distillation or column chromatography.

Potassium tert-Butoxide (KOtBu)-Mediated Synthesis: A Modern, Mild, and Efficient Approach

Recent advancements in synthetic methodology have led to the development of transition-metal-free reactions for the construction of the 2-aminoquinoline scaffold. A particularly noteworthy example is the potassium tert-butoxide (KOtBu)-mediated reaction between 2-aminoaryl aldehydes and nitriles.[5] This method is characterized by its operational simplicity, mild reaction conditions (room temperature), and generally high yields.[9]

Mechanistic Rationale

The reaction is proposed to proceed through the following key steps:

  • Enamine Formation: The nitrile, in the presence of the strong base KOtBu, forms an enamine-like intermediate.

  • Condensation: This intermediate then undergoes a condensation reaction with the 2-aminoaryl aldehyde.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminoquinoline product.

KOtBu_Mechanism KOtBu-Mediated Synthesis Workflow 2-Aminoaryl Aldehyde 2-Aminoaryl Aldehyde Condensation Condensation 2-Aminoaryl Aldehyde->Condensation Nitrile Nitrile Enamine-like Intermediate Enamine-like Intermediate Nitrile->Enamine-like Intermediate + KOtBu KOtBu KOtBu Enamine-like Intermediate->Condensation Cyclization/Tautomerization Cyclization/Tautomerization Condensation->Cyclization/Tautomerization Product 2-Aminoquinoline Derivative Cyclization/Tautomerization->Product

Caption: Generalized workflow of KOtBu-Mediated Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-phenylquinoline

Materials:

  • 2-Aminobenzonitrile

  • Benzaldehyde

  • Malononitrile

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • To a stirred solution of 2-aminobenzonitrile (1.0 eq) and benzaldehyde (1.0 eq) in DMF, add malononitrile (1.0 eq).

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-3-cyano-4-phenylquinoline.

Buchwald-Hartwig Amination: A Catalytic Approach to Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[6] While often used to synthesize aryl amines from aryl halides, it can also be effectively applied to the synthesis of 2-aminoquinolines by the amination of a 2-haloquinoline precursor. This method offers excellent functional group tolerance and is generally high-yielding.[10]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-haloquinoline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-aminoquinoline product is formed via reductive elimination, regenerating the Pd(0) catalyst.[10]

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + 2-Haloquinoline Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation + Amine, Base Pd-Amido Complex Pd-Amido Complex Amine Coordination & Deprotonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regenerates Product 2-Aminoquinoline Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of 2-(Anilino)quinoline

Materials:

  • 2-Chloroquinoline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloroquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(anilino)quinoline.

Comparative Data of Synthetic Routes

The following table provides a summary of representative 2-aminoquinoline derivatives synthesized via the discussed methodologies, highlighting the versatility and efficiency of each approach.

Synthetic MethodStarting MaterialsProductYield (%)M.P. (°C)References
Friedländer Annulation2-Aminobenzonitrile, Cyclohexanone2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile85224-226[11]
Combes SynthesisAniline, Acetylacetone2,4-Dimethylquinoline~7565-67[8]
KOtBu-Mediation2-Aminobenzaldehyde, Phenylacetonitrile2-Amino-3-phenylquinoline92158-160[5]
Buchwald-Hartwig2-Chloro-6-bromoquinoline, Morpholine2-Morpholino-6-bromoquinoline95163-165[12]

Conclusion and Future Outlook

The synthesis of 2-aminoquinoline derivatives continues to be an area of intense research, driven by their significant potential in drug discovery and materials science. This guide has provided a detailed overview of four key synthetic strategies, from the classical Friedländer and Combes reactions to the modern KOtBu-mediated and Buchwald-Hartwig amination methodologies. The choice of the optimal synthetic route will invariably depend on the specific target molecule and the resources available. As the field of organic synthesis advances, we can anticipate the development of even more efficient, sustainable, and versatile methods for constructing this important heterocyclic scaffold, further empowering researchers in their quest for novel and impactful chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 14, 2026, from [Link]

  • Kishore, P. S., et al. (2022). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. ChemistrySelect, 7(45), e202203348.
  • Pujar, P. P., et al. (2022). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Li, A.-H., et al. (2010).
  • Siddique, M., et al. (2025). Unlocking Diversity of Biologically Relevant Quinoline Scaffolds by Leveraging the Readily Available Feedstocks Under Cobalt‐NHC Catalysis. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Retrieved January 14, 2026, from [Link]

  • Zhang, L., et al. (2014). One-pot synthesis of multisubstituted 2-aminoquinolines from annulation of 1-aryl tetrazoles with internal alkynes via double C-H activation and denitrogenation. The Journal of Organic Chemistry, 79(23), 11541–11548.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved January 14, 2026, from [Link]

  • Singh, P., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Letters in Organic Chemistry, 16(4), 309-315.
  • MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved January 14, 2026, from [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8867–8873.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Representative biologically active 2‐aminoquinolines. Retrieved January 14, 2026, from [Link]

  • Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635–20664.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-3,8-dimethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important quinoline derivative. Here, we delve into the common challenges and provide actionable, evidence-based solutions to enhance your reaction yields and purity.

Overview of the Synthetic Strategy: The Combes Synthesis

The synthesis of 2-Amino-3,8-dimethylquinoline can be efficiently achieved through the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an appropriately substituted aniline with a β-diketone.[1] For the target molecule, the logical precursors are 2,5-dimethylaniline and cyanoacetone . The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration to form the quinoline ring.[1]

Reaction Scheme:

Combes Synthesis 2,5-dimethylaniline 2,5-dimethylaniline Intermediate Schiff Base Intermediate 2,5-dimethylaniline->Intermediate + cyanoacetone cyanoacetone cyanoacetone Product 2-Amino-3,8-dimethylquinoline Intermediate->Product Acid Catalyst (e.g., H₂SO₄) Ring Closure & Dehydration

Caption: Proposed Combes synthesis route for 2-Amino-3,8-dimethylquinoline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Amino-3,8-dimethylquinoline and provides practical solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in quinoline synthesis are a frequent challenge and can stem from several factors.[2]

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical for efficient cyclization.[1]While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective as dehydrating agents.[1] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrates.
Incorrect Reaction Temperature The reaction is highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or increased side product formation.[2]Traditional methods may require heating at temperatures ranging from 150 to 220°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Side Reactions Competing reactions, such as self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[2][3]Consider a two-step approach where the Schiff base is pre-formed under milder conditions before the acid-catalyzed cyclization. This can minimize self-condensation of cyanoacetone.
Poor Quality of Starting Materials Impurities in the 2,5-dimethylaniline or cyanoacetone can interfere with the reaction.Ensure the purity of your starting materials. If necessary, purify the 2,5-dimethylaniline by distillation and the cyanoacetone by recrystallization.
Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity?

Achieving high regioselectivity in the Combes synthesis, particularly with unsymmetrical β-diketones like cyanoacetone, can be challenging. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[3]

Controlling Regioselectivity:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the β-diketone intermediate. In the case of cyanoacetone, the acetyl group is more sterically demanding than the cyano group, which should favor the formation of the desired 2-amino product.

  • Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. However, with 2,5-dimethylaniline, the electronic effects are relatively balanced.

If you are still observing significant amounts of the undesired regioisomer, consider the following:

  • Catalyst Choice: The use of bulkier acid catalysts could potentially enhance the steric hindrance effect, thereby improving the regioselectivity.

  • Temperature Optimization: Lowering the reaction temperature might increase the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.[2]

Q3: The reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?

Tar formation is a common side reaction in many quinoline syntheses, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[4]

Minimizing Tar Formation:

Preventative Measure Explanation
Control the Rate of Acid Addition Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[4]
Use a Moderator For particularly vigorous reactions, the addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate and reduce charring.[4]
Optimize Temperature Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[4]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 2-Amino-3,8-dimethylquinoline. Optimization of the parameters outlined below may be necessary to achieve the best results.

Materials:

  • 2,5-dimethylaniline

  • Cyanoacetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1.0 equivalent) and cyanoacetone (1.1 equivalents).

  • Solvent Addition: Add a minimal amount of a high-boiling point solvent like Dowtherm A or conduct the reaction neat.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with vigorous stirring.[4]

  • Reaction: Gently heat the reaction mixture to 120-150°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8.

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impurities? Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Optimize_Catalyst Optimize Acid Catalyst Optimize_Temp->Optimize_Catalyst Side_Reactions Investigate Side Reactions Optimize_Catalyst->Side_Reactions Tar_Formation Tar Formation? Side_Reactions->Tar_Formation Control_Exotherm Control Exotherm (Slow Acid Addition, Cooling) Tar_Formation->Control_Exotherm Yes Regioisomer_Issue Regioisomer Formation? Tar_Formation->Regioisomer_Issue No Use_Moderator Use a Moderator (e.g., FeSO₄) Control_Exotherm->Use_Moderator Successful_Synthesis Successful Synthesis Use_Moderator->Successful_Synthesis Lower_Temp Lower Reaction Temperature Regioisomer_Issue->Lower_Temp Yes Regioisomer_Issue->Successful_Synthesis No Bulky_Catalyst Use a Bulkier Catalyst Lower_Temp->Bulky_Catalyst Bulky_Catalyst->Successful_Synthesis

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

Sources

common side products in the synthesis of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-3,8-dimethylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents and functional materials, achieving high purity and yield is paramount.

This guide moves beyond simple procedural outlines. It is structured as a series of practical, field-tested insights and troubleshooting protocols based on established chemical principles. We will explore the common challenges encountered during the synthesis, focusing on the identification and mitigation of side products. Our goal is to empower you to diagnose issues within your experimental workflow, understand their mechanistic origins, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Amino-3,8-dimethylquinoline?

The most prevalent and academically validated method is the acid-catalyzed Friedländer annulation. This reaction involves the condensation of 2-amino-3-methylbenzaldehyde with a suitable ketone, typically 3-aminobutan-2-one (or its precursor/equivalent), to form the quinoline ring system. The reaction is favored for its atom economy and the directness of the approach.

Q2: I'm observing a very low yield. What are the primary factors to investigate?

Low yield is a common issue that can typically be traced back to one of three areas:

  • Reagent Quality: The stability of 2-amino-3-methylbenzaldehyde is critical. It can oxidize over time, and its purity should be verified by NMR or melting point before use.

  • Catalyst Activity: The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid, HCl) are crucial. An insufficient amount may lead to an incomplete reaction, while an excessive amount can promote side reactions or degradation.

  • Reaction Temperature: The Friedländer synthesis often requires elevated temperatures to drive the condensation and cyclization steps. However, excessive heat can lead to the formation of polymeric tars. Temperature optimization is key.

Q3: My final product shows multiple spots on TLC even after purification. What are these impurities?

The most common impurities are structurally related side products formed through competing reaction pathways. These often include regioisomers (if precursors are asymmetric), products from self-condensation of the ketone starting material, and N-oxide derivatives if an oxidizing agent is inadvertently present. A detailed breakdown is provided in the Troubleshooting Guide below.

Troubleshooting Guide: Side Product Identification & Mitigation

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying chemical issues.

Problem 1: A Persistent Impurity with a Similar Rf to the Product

Observation: After column chromatography, a persistent impurity is observed close to the main product spot on the TLC plate. The mass spectrum shows a peak corresponding to the expected mass of the product, but the ¹H NMR spectrum is "messy" with overlapping aromatic signals.

Probable Cause: Formation of the Regioisomeric Side Product, 4-Amino-3,8-dimethylquinoline

This issue is particularly common if the ketone precursor can enolize in two different ways, leading to an alternative cyclization pathway. While the electronics of the amino group direct the desired cyclization, the alternative pathway can still occur, especially at higher temperatures.

Mechanistic Insight: The key step in the Friedländer synthesis is the initial nucleophilic attack of the enol or enamine of the ketone onto the aldehyde. If the ketone is asymmetric, two different enolates can form, leading to two possible regioisomers.

Diagnostic Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the impurity has the same molecular formula as the desired product.

  • 2D NMR Spectroscopy (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the definitive way to distinguish the isomers. In the desired 2-Amino product, an NOE correlation should be observed between the amino protons and the C4-proton. In the 4-Amino isomer, an NOE would be seen between the amino protons and the C5-proton.

Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the formation of one isomer over the other. Experiment with running the reaction at a lower temperature for a longer duration.

  • Catalyst Choice: Switching from a Brønsted acid (like PTSA) to a Lewis acid catalyst (like Sc(OTf)₃) can sometimes alter the regioselectivity of the condensation.

  • Purification:

    • Fractional Recrystallization: If a suitable solvent system can be found, this can be an effective method for separating isomers.

    • Preparative HPLC: While resource-intensive, reverse-phase HPLC can often provide sufficient resolution to separate the isomers.

Problem 2: Formation of a Dark, Insoluble Material (Tar)

Observation: The reaction mixture becomes very dark, and a significant amount of insoluble, tar-like material is produced, trapping the product and making workup difficult.

Probable Cause: Polymerization and Self-Condensation Reactions

This is typically a result of excessive heat or overly acidic conditions. Aldehydes, especially aromatic aldehydes with amino groups, can be prone to self-condensation and polymerization. Similarly, the ketone starting material can undergo self-condensation (e.g., an aldol reaction) under acidic conditions.

Mitigation Strategies:

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. A temperature screening (e.g., 80°C, 100°C, 120°C) is highly recommended.

  • Slow Addition of Catalyst: Instead of adding the catalyst all at once, consider adding it portion-wise over 30-60 minutes to control the initial exotherm and rate of reaction.

  • Solvent Choice: Using a higher-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A) can provide better temperature control compared to lower-boiling solvents like toluene or ethanol.

Summary of Potential Side Products
Side Product NameStructureFormation MechanismIdentification Notes
4-Amino-3,8-dimethylquinoline Isomer of the main productAlternative enolization/cyclization pathwaySame mass, different NMR (check NOE)
Self-Condensation Product of Ketone Varies based on ketoneAcid-catalyzed aldol-type condensation of the ketone starting materialHigher molecular weight, distinct NMR signals
N-Oxide Derivative Oxygen atom on the quinoline nitrogenOxidation of the quinoline nitrogen by air or impurities, especially at high temperaturesM+16 peak in mass spectrum

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthesis and a common competing side reaction.

G cluster_main Main Reaction Pathway A 2-Amino-3-methyl benzaldehyde C Intermediate (Enamine/Imine) A->C B 3-Aminobutan-2-one B->C D 2-Amino-3,8-dimethylquinoline C->D Acid-Catalyzed Cyclization

Caption: Desired Friedländer synthesis pathway.

G cluster_side Side Reaction Pathway B 3-Aminobutan-2-one E Alternative Enolization B->E H+ F Regioisomeric Intermediate E->F + Aldehyde G 4-Amino-3,8-dimethylquinoline F->G Cyclization

Caption: Formation of the regioisomeric side product.

Protocols for Analysis and Purification

Protocol 1: TLC Analysis for In-Process Reaction Monitoring
  • System: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 30:70 Ethyl Acetate:Hexanes. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the product.

  • Procedure:

    • Dissolve a micro-sample of the reaction mixture in a small amount of ethyl acetate or dichloromethane.

    • Spot the plate with the starting aldehyde, starting ketone, and the reaction mixture.

    • Develop the plate and visualize under UV light (254 nm). The disappearance of the starting aldehyde is a key indicator of reaction progress.

    • Stain with potassium permanganate if starting materials are not UV active.

Protocol 2: Column Chromatography for Product Purification
  • Stationary Phase: Silica gel, 230-400 mesh.

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). Gently add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10:90 Ethyl Acetate:Hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Scientist's Note: A slow, shallow gradient is often necessary to achieve separation from closely-eluting isomers. Do not rush the elution.

References

  • Title: The Friedländer Annulation Source: Organic Reactions URL: [Link]

  • Title: Recent Advances in the Friedländer Reaction Source: ACS Omega URL: [Link]

  • Title: Lewis Acid-Catalyzed Friedländer Annulation for the Synthesis of Quinolines Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Purification of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide

The purification of specific chemical compounds relies on well-documented, peer-reviewed methodologies. For 2-Amino-3,8-dimethylquinoline (CAS 137110-41-9)[1][2], specific, detailed purification protocols are not extensively reported in publicly available literature. This guide has been constructed by synthesizing established principles and troubleshooting techniques for structurally related aminoquinolines and heterocyclic amines. The methodologies provided are robust, grounded in fundamental chemical principles, and designed to serve as a comprehensive starting point for developing a specific purification protocol.

Section 1: Compound Profile & Physicochemical Properties

Understanding the fundamental properties of your target compound is the first step in designing a successful purification strategy. The basicity of the amino group and the aromatic nature of the quinoline core are key factors governing its behavior.

PropertyValueSource
Chemical Name 2-Amino-3,8-dimethylquinoline-
CAS Number 137110-41-9[1]
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO); limited solubility in water and non-polar solvents like hexanes.Inferred from related compounds[3][4]
pKa (Strongest Basic) Estimated around 6.0-7.0 due to the amino group on the quinoline ring.Inferred from 2-Aminoquinoline[5]

Section 2: Troubleshooting FAQs

This section addresses common challenges encountered during the purification of 2-Amino-3,8-dimethylquinoline and similar compounds in a question-and-answer format.

Q1: My crude reaction product is a dark, viscous oil instead of a solid. How should I proceed with purification?

This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric side products.

  • Causality: The impurities are depressing the melting point of your product and preventing crystallization. Directly applying this crude oil to a chromatography column can result in poor separation.

  • Troubleshooting Steps:

    • Aqueous Workup: First, try an acid-base workup if not already performed. Dissolve the oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to protonate your basic amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ to deprotonate your product and extract it back into an organic solvent.

    • Trituration: If an aqueous workup is insufficient, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and encourage your product to solidify.

    • "Filtering" through a Silica Plug: If the material remains oily, you can perform a rapid filtration through a short plug of silica gel as a preliminary cleanup step before detailed chromatography. This removes baseline, highly polar impurities.[6]

Q2: Should I use recrystallization or column chromatography as my primary purification method?

The choice depends on the purity and physical state of your crude product.

  • Causality: Recrystallization is a highly effective method for removing small amounts of impurities from a solid material (>90% pure). Column chromatography is more versatile and is necessary for separating components of a complex mixture or purifying non-crystalline materials.[7][8]

  • Decision Framework:

    • Use Recrystallization if: Your crude product is a solid and a preliminary analysis (e.g., TLC or crude ¹H NMR) shows one major component with minor impurities.

    • Use Column Chromatography if: Your product is an oil, TLC analysis shows multiple components with similar polarities, or if recrystallization fails to yield a pure product.

Q3: I'm struggling with recrystallization. My compound either "oils out" or doesn't crystallize at all. What should I do?

Successful recrystallization depends entirely on selecting the right solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. A complete failure to crystallize means the compound remains too soluble even at low temperatures.

  • Troubleshooting Solvent Selection:

    • Single Solvent System: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Start with a small amount of your crude solid and add the solvent dropwise at room temperature, then with heating.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly. A common pair would be ethanol (good) and water (poor).[9]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

Q4: My compound streaks badly on the TLC plate. What causes this and how can I fix it for column chromatography?

Streaking or "tailing" on a silica gel TLC plate is a strong indicator of an undesirable interaction between your compound and the stationary phase.

  • Causality: 2-Amino-3,8-dimethylquinoline is a basic compound. The free amino group can interact strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes a portion of the compound to "stick" and move more slowly, resulting in a streak rather than a compact spot.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a base to your developing solvent (eluent). Triethylamine (Et₃N) is most common.[6] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use a Different Solvent: Sometimes, using a more polar solvent like methanol in your mobile phase can help by competing for the binding sites on the silica.

    • Switch the Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like C18 (for reverse-phase chromatography).

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol assumes you have already developed an appropriate solvent system using TLC that gives your target compound an Rf value of ~0.2-0.4 and includes a basic modifier if necessary.[6][8]

  • Column Preparation:

    • Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate).[10]

    • Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[7]

    • Add another layer of sand on top of the packed silica.

    • Elute the column with your starting solvent system until the pack is stable. Never let the solvent level drop below the top layer of sand.[7]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the eluent or another suitable solvent.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin adding your eluent to the top of the column. If necessary, use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Amino-3,8-dimethylquinoline.

Protocol 2: Recrystallization from a Two-Solvent System (Example: Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add water dropwise until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Troubleshooting Workflow

This diagram outlines the logical decision-making process for purifying a crude product.

G cluster_start Start cluster_assess Initial Assessment cluster_path1 Solid Path cluster_path2 Oil / Impure Path cluster_end Finish Crude Crude Product Assess Physical State & TLC Analysis Crude->Assess Recrystallize Attempt Recrystallization Assess->Recrystallize Solid & >90% Pure Workup Aqueous Acid/Base Workup or Trituration Assess->Workup Oil or Complex Mixture CheckPurity1 Check Purity (TLC, NMR) Recrystallize->CheckPurity1 Column Column Chromatography CheckPurity1->Column Failure Pure Pure Product CheckPurity1->Pure Success Workup->Column CheckPurity2 Check Purity (TLC, NMR) Column->CheckPurity2 CheckPurity2->Pure Success Further Further Purification (e.g., Prep-HPLC) CheckPurity2->Further Impure

Caption: Purification decision workflow for 2-Amino-3,8-dimethylquinoline.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Dimethylquinoline. PubChem Compound Database. Available from: [Link]

  • Tetrahedron. (n.d.). 2-Amino-3,8-dimethylquinoline. Tetrahedron. Available from: [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Snyderwine, E. G., Roller, P. P., Wirth, P. J., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017–1020. Available from: [Link]

  • Hirose, M., Wakabayashi, K., Grivas, S., De Flora, S., Arakawa, N., Nagao, M., & Sugimura, T. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis, 11(5), 869–871. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminoquinoline (FDB012467). FooDB. Available from: [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University. Available from: [Link]

  • Banwell, M. G., Schwartz, B. D., Willis, A. C., Gardiner, M. G., Illesinghe, J., & Andrea, J. (2014). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. Helvetica Chimica Acta, 97(10), 1365-1376. Available from: [Link]

  • Zhang, L., et al. (2011). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 83(6), 1309-1322. Available from: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available from: [Link]

  • National Toxicology Program. (2004). Report on Carcinogens, Twelfth Edition; 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). National Toxicology Program. Available from: [Link]

  • Tetrahedron. (n.d.). 137110-41-9 | 2-Amino-3,8-dimethylquinoline. Tetrahedron. Available from: [Link]

  • Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. Available from: [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Google Patents.

Sources

improving the reaction conditions for 2-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical N-heterocyclic scaffold. Here, we will address common challenges encountered during synthesis, providing in-depth, experience-driven advice to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to 2-Aminoquinoline Synthesis

The 2-aminoquinoline moiety is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, antimalarial, and antibacterial agents.[1] The efficient synthesis of these compounds is a key focus in organic chemistry. Synthetic strategies can be broadly categorized into three main approaches:

  • Cyclization of C2-substituted anilines and related compounds: This is a classical and widely used approach.

  • Amination of quinoline precursors: This includes reactions with 2-haloquinolines, 2-quinolones, and quinoline-N-oxides.

  • Ring-opening and cyclization of other heteroaryl amines. [2]

This guide will focus on troubleshooting the most common and versatile of these methods, particularly those based on cyclization reactions like the Friedländer annulation, and modern metal-catalyzed approaches.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Issue 1: Low or No Product Yield in Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis.[3][4] However, achieving high yields can be challenging.

FAQ 1: My Friedländer reaction is giving a very low yield. What are the most likely causes?

Several factors can contribute to low yields in a Friedländer synthesis. The most common culprits are suboptimal reaction conditions, improper catalyst selection or inactivation, and poor reactant solubility.[3][5]

Causality Explained: The Friedländer annulation proceeds through a condensation followed by a cyclodehydration.[3] Each of these steps can be a bottleneck. The initial condensation is often reversible, and the subsequent cyclization requires the removal of a water molecule, which can be difficult under certain conditions. Without an effective catalyst, the reaction is often inefficient.[3]

Troubleshooting Steps:

  • Verify Catalyst Choice and Activity:

    • Lewis vs. Brønsted Acids: Both Lewis acids (e.g., In(OTf)₃, Bi(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) are commonly used.[4][6] Metal triflates are often highly effective.[4] If you are using a solid catalyst, ensure it has not been deactivated by moisture or other contaminants. Consider using a fresh batch.[5]

    • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the yield.[5]

  • Optimize Reaction Temperature:

    • The reaction often requires heating.[5] Incrementally increase the temperature in 10°C steps while monitoring the reaction by Thin Layer Chromatography (TLC).[5] For microwave-assisted syntheses, higher temperatures can significantly reduce reaction times.[4]

  • Improve Reactant Solubility:

    • Poor solubility can hinder the reaction. If your starting materials are not fully dissolved, consider switching to a more polar solvent like DMF or ethanol.[5]

  • Extend Reaction Time:

    • The reaction may simply be slow. Increase the reaction time and continue to monitor its progress by TLC or LC-MS.[5]

Workflow for Optimizing a Low-Yielding Friedländer Reaction

G start Low Yield Observed catalyst Check Catalyst (Freshness, Loading) start->catalyst analyze Analyze by TLC/LC-MS catalyst->analyze Re-run reaction temp Increase Temperature (e.g., in 10°C increments) temp->analyze Re-run reaction solvent Change Solvent (e.g., to DMF, Ethanol) solvent->analyze Re-run reaction time Increase Reaction Time time->analyze Re-run reaction analyze->temp No Improvement analyze->solvent No Improvement analyze->time No Improvement success High Yield Achieved analyze->success Improved?

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products and Regioisomers

The formation of unwanted side products or isomers is a common problem, especially when using unsymmetrical ketones in the Friedländer synthesis.

FAQ 2: I'm getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the regioselectivity?

Regioselectivity is a well-known challenge in the Friedländer annulation with unsymmetrical ketones.[7] The outcome is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.

Causality Explained: The reaction can proceed through two different enolate or enamine intermediates, leading to two possible regioisomers. The relative stability of these intermediates and the transition states leading to them will dictate the product ratio. This can be influenced by steric and electronic factors of both the ketone and the catalyst.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection:

    • The choice of catalyst can have a significant impact. Some amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[7]

    • Deep Eutectic Solvents (DESs) like choline chloride-zinc chloride can also provide high regioselectivity.[4]

  • Substrate Modification:

    • Introducing a directing group on the ketone can control the cyclization. For example, a phosphoryl group on one of the α-carbons can direct the reaction.[7]

  • Reaction Conditions:

    • Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[7]

Comparative Table of Catalysts for Regioselectivity
Catalyst/SystemTypical ConditionsRegioselectivityReference
Choline Hydroxide (ChOH)Water, 50°CRegiospecific (in some cases)[5]
In(OTf)₃Solvent-free, 80°CHigh[6]
Bi(OTf)₃Ethanol, RTHigh[4]
ChCl·ZnCl₂ (DES)Neat, 80-100°CExcellent[4]
Issue 3: Challenges with Metal-Catalyzed Syntheses

Modern synthetic methods often employ transition metal catalysts (e.g., palladium, copper, cobalt) to achieve high efficiency and functional group tolerance.[2][8] However, these reactions come with their own set of potential problems.

FAQ 3: My cobalt-catalyzed synthesis of 2-aminoquinolines from 2-aminobenzyl alcohol and a nitrile is not working. What should I check?

Cobalt-catalyzed reactions are valued for being more sustainable than those using precious metals.[2] A common approach involves the dehydrogenative coupling of a 2-aminobenzyl alcohol with a nitrile.

Causality Explained: These reactions often proceed via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanism.[9] The cobalt catalyst first dehydrogenates the alcohol to an aldehyde in situ. This aldehyde then reacts with the nitrile, and a subsequent cyclization and aromatization sequence, also mediated by the catalyst, yields the 2-aminoquinoline. A failure at any point in this catalytic cycle will halt the reaction.

Troubleshooting Steps:

  • Integrity of the Catalytic System:

    • Ligand: Many cobalt catalysts require a specific ligand for activity. Ensure the ligand is pure and has not degraded.

    • Cobalt Precursor: Use a high-purity cobalt salt. Some reactions are sensitive to the oxidation state of the metal.

    • Atmosphere: While some modern protocols work under air, many metal-catalyzed reactions are sensitive to oxygen and moisture.[8] Try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Parameters:

    • Solvent: Ensure you are using a dry, high-purity solvent.

    • Temperature: Dehydrogenative coupling reactions often require elevated temperatures to drive the reaction forward.[10]

  • Substrate Compatibility:

    • Check for any functional groups on your starting materials that might be incompatible with the catalyst or reaction conditions (e.g., easily reducible groups).

General Workflow for a Metal-Catalyzed Reaction

G start Prepare Schlenk Flask (Dry and Inert) reagents Add Cobalt Precursor and Ligand start->reagents solvent Add Dry Solvent via Syringe reagents->solvent degas Degas the Mixture (e.g., Freeze-Pump-Thaw) solvent->degas substrates Add Substrates (2-aminobenzyl alcohol, nitrile) degas->substrates heat Heat to Reaction Temperature under Inert Gas substrates->heat monitor Monitor by TLC/GC-MS heat->monitor workup Reaction Workup and Purification monitor->workup

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Indium-Catalyzed Friedländer Synthesis (Solvent-Free)

This protocol is adapted from a method demonstrating the high efficiency of Indium(III) triflate as a Lewis acid catalyst.[6]

Materials:

  • 2-aminoarylketone (1.0 mmol)

  • Carbonyl compound with an active methylene group (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoarylketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add In(OTf)₃ (0.05 mmol) to the mixture.

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-aminoquinoline.

Protocol 2: One-Pot Reductive Cyclization for 2-Aminoquinoline Synthesis

This method utilizes a zinc/acetic acid system for the reductive cyclization of a nitro-cyano precursor, offering a convenient one-pot synthesis.[11]

Materials:

  • Substituted (E)-2-cyano-3-(2-nitrophenyl)acrylonitrile (1.0 mmol)

  • Zinc dust (4.0 mmol)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a solution of the starting nitro compound (1.0 mmol) in a mixture of ethanol and acetic acid (5:1 v/v), add zinc dust (4.0 mmol) in portions over 15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography to obtain the pure 2-aminoquinoline.

References

  • Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (2025). ResearchGate. [Link]

  • Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Ingenta Connect. [Link]

  • Metal‐catalyzed synthesis of 2‐aminoquinolines. (n.d.). ResearchGate. [Link]

  • Synthesis of quinolines and 2‐aminoquinolines reported by Paul. (n.d.). ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). ACADEMIA. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2005). RSC Publishing. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). PubMed Central. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). PubMed Central. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2016). RSC Publishing. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2012). PubMed Central. [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. (n.d.). ResearchGate. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). PubMed Central. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2021). PubMed Central. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-3,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered during experimentation with this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the CAS number and basic physicochemical information for 2-Amino-3,8-dimethylquinoline?

A1: It is critical to correctly identify the compound you are working with. The definitive CAS number for 2-Amino-3,8-dimethylquinoline is 137110-41-9 [1]. A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of 2-Amino-3,8-dimethylquinoline

PropertyValueSource
CAS Number 137110-41-9ECHEMI[1]
Molecular Formula C₁₁H₁₂N₂ECHEMI[1]
Molecular Weight 172.23 g/mol ECHEMI[1]
Boiling Point 332.2 °C at 760 mmHgECHEMI[1]
Density 1.136 g/cm³ECHEMI[1]
Flash Point 181.1 °CECHEMI[1]

Q2: I'm struggling to dissolve 2-Amino-3,8-dimethylquinoline in aqueous buffers. Is this expected?

A2: Yes, this is a common challenge. Quinoline and its derivatives, particularly those with aromatic and alkyl substituents, tend to have low aqueous solubility[2][3]. The molecule has a significant nonpolar surface area due to the fused bicyclic aromatic system and the two methyl groups, which limits its favorable interactions with water. Lower aliphatic amines can be water-soluble; however, as the size of the hydrophobic portion of the molecule increases, water solubility tends to decrease[4].

Q3: Which organic solvents are a good starting point for dissolving 2-Amino-3,8-dimethylquinoline?

A3: Based on the behavior of closely related analogs, polar organic solvents are the most promising. Specifically, Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , ethanol , and methanol are excellent starting points[5][6][7][8][9]. For the highly similar compound 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), solubility has been reported as 10 mg/mL in both DMF and DMSO, and 15 mg/mL in ethanol[6]. These solvents are effective due to their ability to engage in favorable dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the amino group of the quinoline.

Q4: How does pH affect the solubility of 2-Amino-3,8-dimethylquinoline?

A4: The pH of the aqueous medium is a critical factor governing the solubility of this compound. The presence of the amino group at the 2-position makes 2-Amino-3,8-dimethylquinoline a weak base. In acidic conditions (pH below its pKa), the amino group will be protonated, forming a positively charged quinolinium salt. This salt form will have significantly enhanced aqueous solubility due to the favorable ion-dipole interactions with water molecules. Conversely, at neutral or alkaline pH, the compound will exist predominantly in its less soluble, neutral free base form. Therefore, to increase aqueous solubility, acidification of the medium is a primary strategy.

Q5: Is it better to use the free base or a salt form of 2-Amino-3,8-dimethylquinoline?

A5: If available, using a salt form, such as the hydrochloride (HCl) salt (CAS 1170807-70-1), is highly recommended for aqueous applications[10]. The HCl salt is pre-protonated, which circumvents the need for significant pH adjustment of your aqueous medium to achieve dissolution. For many aromatic amines, the hydrochloride form significantly enhances water solubility[2]. However, if you are working in a non-polar organic solvent system, the free base may be more appropriate.

Troubleshooting Guide: A Root-Cause Analysis Approach

Encountering solubility issues can be a significant bottleneck in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Compound precipitates out of solution when preparing an aqueous working dilution from an organic stock.

This is a classic solubility problem that arises when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower.

Caption: Decision workflow for resolving precipitation upon dilution.

  • Organic Co-solvent Percentage (Step D): The principle of "like dissolves like" is at play here[11]. By increasing the proportion of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution, you maintain a more favorable, less polar environment for the compound. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • pH Adjustment (Step F): As an aminoquinoline, the compound's solubility is highly pH-dependent[2]. By lowering the pH of the aqueous buffer, you protonate the basic amino group, creating a more soluble salt form. This is often the most effective strategy for increasing aqueous solubility.

  • Solubilizing Agents (Step E): If pH and co-solvent adjustments are insufficient or not viable for your experimental setup, consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F68)[6]. These agents can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.

Issue 2: The compound will not dissolve in the initial organic solvent.

While less common for solvents like DMSO, this can occur if the compound has very strong crystal lattice energy or if the solvent is not of sufficient purity.

  • Gentle Heating: Cautiously warm the solution to 37-50°C. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces and can enhance the rate of dissolution[2].

  • Sonication: Place the vial in a sonicator bath. The high-frequency sound waves create micro-cavitations that can physically break apart the solid particles and facilitate solvation.

  • Vortexing: Vigorous mixing can also help to break up aggregates and increase the surface area of the solid that is in contact with the solvent.

  • Solvent Purity Check: Ensure that your organic solvent is anhydrous and of high purity. Water contamination in solvents like DMSO can sometimes hinder the dissolution of hydrophobic compounds.

  • Try an Alternative Solvent: If DMSO fails, try DMF or ethanol. While their polarity is similar, subtle differences in their chemical structure can sometimes lead to better solvation of a particular compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration stock solution for subsequent dilution.

Materials:

  • 2-Amino-3,8-dimethylquinoline (free base, CAS 137110-41-9)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 172.23 g/mol * (1000 mg / 1 g) = 1.7223 mg

  • Weigh the compound: Carefully weigh out approximately 1.72 mg of 2-Amino-3,8-dimethylquinoline and record the exact mass. Place it into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.7223 mg, add 1.0 mL of DMSO.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, warm the solution briefly to 37°C.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. For related compounds, stability is good in cold, dark conditions[7][8].

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment

This protocol describes how to prepare a working solution in an aqueous buffer, leveraging pH to maintain solubility.

Materials:

  • 10 mM stock solution of 2-Amino-3,8-dimethylquinoline in DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

Procedure:

  • Determine Target Concentration: Decide on the final concentration of 2-Amino-3,8-dimethylquinoline and the final percentage of DMSO in your working solution. For example, a 10 µM working solution with 0.1% DMSO.

  • Prepare Acidified Buffer: Take the required volume of your aqueous buffer (e.g., 10 mL) and, while monitoring with a pH meter, add 1 M HCl dropwise until the pH is between 3.0 and 4.0.

  • Dilute the Stock Solution: Add the required volume of the 10 mM DMSO stock to the acidified buffer. For a 10 µM final concentration in 10 mL, you would add 10 µL of the stock solution.

  • Mix Thoroughly: Vortex the solution gently to ensure homogeneity.

  • Final pH Adjustment (Optional and Cautious): If your experiment requires a pH closer to neutral, you can now slowly add a dilute base (e.g., 0.1 M NaOH) to bring the pH up. Crucially, monitor for any signs of precipitation as you approach the compound's pKa. If precipitation occurs, the desired concentration is not achievable at that pH without other solubilizing agents.

Caption: Step-by-step workflow for preparing an aqueous working solution.

References

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). Meiqx. Retrieved from [Link]

  • NCBI. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). Retrieved from [Link]

  • NCBI. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]

  • NCBI. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]

  • Grivas, S., et al. (1984). Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in a model system by heating creatinine, glycine and glucose. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 126(3), 239-244.
  • Holme, J. A., et al. (1991). Genotoxic effects of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ) in rats measured by alkaline elution. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 251(1), 1-6.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • BYJU'S. (n.d.). Amines. Retrieved from [Link]

  • Williams, A. C., & Williams, R. O. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. In Organic Chemistry I For Dummies (2nd ed.). John Wiley & Sons.

Sources

Technical Support Center: Catalyst Selection and Optimization for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for catalyst selection and to troubleshoot common issues encountered during experimentation. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor.[1][2][3] This resource consolidates field-proven insights and evidence-based protocols to help you navigate the complexities of catalytic quinoline synthesis.

Section 1: Catalyst Selection - Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the choice of catalyst for various classical and modern quinoline synthesis methods.

Q1: What are the primary quinoline synthesis reactions, and what catalysts are typically used?

A1: The choice of synthesis route dictates the catalytic system. The most common methods include:

  • Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is versatile and can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and bases (e.g., KOH, NaOH).[4][5] Modern variations use milder Lewis acids or solid acid catalysts.[6][7]

  • Skraup Synthesis & Doebner-von Miller (DVM) Reaction: The Skraup synthesis uses glycerol, an aniline, and sulfuric acid with an oxidizing agent.[5][8] The related DVM reaction uses an α,β-unsaturated carbonyl compound instead of glycerol, typically with a Brønsted or Lewis acid catalyst like HCl, H₂SO₄, or iodine.[5][9][10]

  • Combes Synthesis: This acid-catalyzed method condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines.[5][11] Concentrated sulfuric acid is the traditional catalyst.[11]

  • Modern C-H Activation/Annulation: These methods utilize transition-metal catalysts (e.g., rhodium, palladium, cobalt) to construct the quinoline ring from anilines and coupling partners like alkynes.[1][12][13]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: This decision involves a trade-off between reaction efficiency and practical considerations like product separation and catalyst reusability.[5]

  • Homogeneous Catalysts (e.g., SnCl₄, p-TsOH, metal complexes) are in the same phase as the reactants.[14]

    • Advantages: They often show high activity and selectivity under milder conditions due to well-defined active sites.[14]

    • Disadvantages: Difficult to separate from the product mixture, leading to potential contamination and preventing catalyst recycling.[14]

  • Heterogeneous Catalysts (e.g., zeolites, metal oxides, functionalized polymers, nanocatalysts) are in a different phase.[5]

    • Advantages: Easily separated by filtration, enabling straightforward product purification and catalyst recycling, which is crucial for green chemistry and industrial applications.[5][7]

    • Disadvantages: May require harsher reaction conditions and can suffer from lower activity or selectivity compared to their homogeneous counterparts.[7]

Q3: Are there "green" or environmentally friendly catalytic options?

A3: Yes, considerable effort has been made to develop more sustainable protocols. Key areas include:

  • Water as a Solvent: Using water as the reaction medium is a prime example of green chemistry. Catalyst systems like choline hydroxide have been shown to be highly effective in water.[4]

  • Nanocatalysts: These materials offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity under milder conditions.[15][16] Magnetic nanocatalysts (e.g., based on Fe₃O₄) are particularly advantageous as they can be easily recovered using an external magnet.[14][16]

  • Solvent-Free Conditions: Using ionic liquids or solid acid catalysts can enable reactions to proceed without a traditional solvent, reducing waste.[3][4][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often reducing energy consumption and the formation of side products.[3][4][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your quinoline synthesis experiments.

Issue 1: Low or No Product Yield

Symptom: After running the reaction and work-up, you observe very little or none of the desired quinoline product by TLC, LC-MS, or NMR.

Potential Cause Scientific Explanation & Causality Suggested Solution
Suboptimal Catalyst The catalyst may not be active enough to facilitate the key condensation or cyclization steps under the chosen conditions. The activation energy barrier is not being sufficiently lowered.Select a more appropriate catalyst based on your specific reaction (e.g., switch from a weak Brønsted acid to a stronger Lewis acid for a challenging Friedländer synthesis).[6] Consider modern catalysts like metal-organic frameworks (MOFs) or nanocatalysts known for high efficiency.[6]
Incorrect Reaction Temperature Many quinoline syntheses are temperature-sensitive. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause degradation of starting materials, intermediates, or the final product.[4][5]Optimize the temperature systematically. Start at a reported temperature and incrementally increase it (e.g., in 10-20 °C steps), monitoring reaction progress by TLC. For highly exothermic reactions like the Skraup synthesis, ensure adequate cooling and consider slow, portion-wise addition of reagents to maintain control.[5][17]
Poor Substrate Reactivity Electron-withdrawing groups on the aniline or steric hindrance near the reactive sites can decrease nucleophilicity or block catalyst access, slowing or preventing the reaction.[5]Switch to a more active catalyst or harsher conditions (e.g., higher temperature, stronger acid). For the Combes synthesis, modifying substituents to reduce steric bulk can be effective.[11][18]
Competing Side Reactions In base-catalyzed Friedländer reactions, the ketone can undergo self-condensation (aldol reaction), consuming the starting material.[4][19] In the Skraup synthesis, intermediates like acrolein can polymerize, especially at high temperatures.[5]To minimize aldol condensation, switch to acidic conditions.[19] For the Skraup synthesis, use a moderating agent like ferrous sulfate (FeSO₄) to control the exothermic reaction and prevent polymerization.[5][17]
Issue 2: Catalyst Deactivation

Symptom: A heterogeneous catalyst that initially worked well shows a significant drop in activity upon reuse.

Potential Cause Scientific Explanation & Causality Suggested Solution
Coking/Fouling Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites where the reaction occurs.[5][20] This is a common issue in high-temperature, gas-phase reactions.Regenerate the catalyst. For many solid catalysts, this can be achieved through calcination (controlled heating in air) to burn off the carbon deposits.[5][20]
Poisoning Impurities in the starting materials or solvent (e.g., sulfur or phosphorus compounds) can irreversibly bind to the catalyst's active sites, rendering them inactive.[20][21]Ensure high purity of all reactants and solvents. If poisoning is suspected, a fresh batch of catalyst is often required.
Leaching of Active Metal The active metal component of a supported heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[5] This is more common in acidic media or at high temperatures.Choose a more robust support material for the catalyst. Consider immobilizing the metal through stronger covalent or coordination bonds. Test the reaction supernatant for metal content via ICP-MS to confirm leaching.
Sintering/Thermal Degradation At high temperatures, small catalyst particles can agglomerate into larger ones (sintering), causing a significant loss of active surface area.[20][21]Operate at the lowest effective temperature. Choose catalysts with high thermal stability or supports that inhibit particle migration.
Issue 3: Poor Regioselectivity

Symptom: In reactions with unsymmetrical starting materials (e.g., Combes synthesis with an unsymmetrical β-diketone or Friedländer with an unsymmetrical ketone), a mixture of regioisomers is formed, complicating purification and reducing the yield of the desired product.[19][22]

Controlling Factor Scientific Explanation & Causality Suggested Solution
Steric Effects The reaction pathway will often favor the formation of the less sterically hindered product. Bulky substituents on the aniline or the ketone can block one reaction site, directing cyclization to another.[22]Modify the starting materials. For instance, in the Combes synthesis, increasing the steric bulk of one R group on the β-diketone can strongly favor one regioisomer.[11][18]
Electronic Effects The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity and electrophilicity of different positions on the reactants, directing the cyclization.Alter the electronic properties of your substrates. For example, in the Combes synthesis, using methoxy-substituted (electron-donating) anilines can favor the formation of 2-CF₃-quinolines, while chloro-substituted (electron-withdrawing) anilines can favor the 4-CF₃ isomer.[11]
Reaction Conditions The choice of catalyst, solvent, and temperature can alter the reaction mechanism or the stability of key intermediates, thereby influencing the isomeric ratio.[22]Systematically screen reaction conditions. Vary the acid catalyst (Lewis vs. Brønsted), solvent polarity, and temperature to find an optimum that favors your desired isomer.[22]

Section 3: Catalyst Optimization & Experimental Protocols

Workflow for Catalyst Screening and Optimization

A systematic approach is crucial for identifying the optimal catalyst and conditions for a novel quinoline synthesis. High-throughput screening (HTS) techniques can accelerate this process significantly.[23][24]

Catalyst_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization of Hits cluster_val Phase 3: Validation start Define Substrates & Target Quinoline lib Select Catalyst Library (Acids, Bases, Metals, Heterogeneous) start->lib Based on reaction type (e.g., Friedländer) hts High-Throughput Screening (Parallel Reactor, 96-well plate) Monitor Conversion/Yield (LC-MS) lib->hts hits Identify Top 3-5 'Hit' Catalysts hts->hits Rank by performance opt Systematic Optimization: - Catalyst Loading - Temperature - Solvent - Reaction Time hits->opt analysis Analyze Results Determine Optimal Conditions opt->analysis scaleup Scale-Up Reaction (e.g., 10x-100x) analysis->scaleup Select best condition recycle Test Catalyst Reusability (for heterogeneous hits) analysis->recycle final Final Validated Protocol scaleup->final recycle->final

Caption: A systematic workflow for catalyst selection and optimization.

Protocol 1: General Procedure for Friedländer Synthesis Using a Reusable Nanocatalyst

This protocol describes a general method using a magnetically separable nanocatalyst, which exemplifies a green chemistry approach.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (5 mol%)

  • Solvent (e.g., Ethanol or solvent-free)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (5 mol%).

  • If using a solvent, add 5 mL of ethanol. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[14]

  • After completion, cool the reaction mixture to room temperature. If using a solvent, add ethyl acetate to dissolve the product.

  • Catalyst Separation: Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be drawn to the magnet, allowing the clear product solution to be decanted or filtered.[14]

  • Catalyst Recycling: The recovered catalyst can be washed with fresh solvent (e.g., ethanol), dried, and reused for subsequent reactions.[14]

  • Purification: Concentrate the organic solution containing the product under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol uses molecular iodine as an efficient and mild catalyst.[4]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

Procedure:

  • Combine the 2-aminoaryl ketone and the active methylene compound in a round-bottom flask.

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture at 80-100 °C.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.[4]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification.[4]

Section 4: Visualizing Catalyst Deactivation Pathways

Understanding how a catalyst loses activity is key to preventing it. The following diagram illustrates the primary mechanisms of deactivation for heterogeneous catalysts.

Deactivation_Mechanisms cluster_deactivation Deactivation Pathways catalyst Active Heterogeneous Catalyst (High Surface Area, Dispersed Metal Sites) poisoning Poisoning Irreversible binding of impurities (S, P) to active sites catalyst->poisoning Chemical Impurities fouling Fouling / Coking Physical blockage of active sites and pores by carbon deposits catalyst->fouling High Temperature Side Reactions sintering Thermal Degradation (Sintering) Migration and agglomeration of metal particles leading to loss of surface area catalyst->sintering High Temperature leaching Leaching Dissolution of active metal species into the reaction medium catalyst->leaching Harsh Conditions (Acid, Temp) deactivated Deactivated Catalyst (Low Activity/Selectivity) poisoning->deactivated fouling->deactivated sintering->deactivated leaching->deactivated

Sources

Technical Support Center: Workup Procedures for 2-Aminoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminoquinoline reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification and isolation of 2-aminoquinoline and its derivatives. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2-aminoquinoline product seems to be lost in the aqueous layer during extraction. Why is this happening and how can I prevent it?

A1: This is a frequent issue stemming from the basicity of the 2-amino group. 2-Aminoquinoline is a basic compound and can be protonated in acidic conditions, forming a salt that is soluble in water.[1][2] The pKa of the conjugate acid of 2-aminoquinoline is approximately 3.43, meaning it will be significantly protonated in solutions with a pH below this value.[3][4][5][6]

Causality and Prevention:

  • Acidic Quench: If your reaction is quenched with an acidic solution (e.g., HCl, NH4Cl), the 2-aminoquinoline product will likely form a hydrochloride salt and partition into the aqueous layer.

  • Troubleshooting:

    • Check the Aqueous Layer: Before discarding the aqueous layer, basify a small sample with NaOH or Na2CO3 and see if your product precipitates or can be extracted into an organic solvent.[7]

    • Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is basic (pH > 8) before performing the liquid-liquid extraction. This will keep the 2-aminoquinoline in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane.[3]

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.

Q2: I'm observing an inseparable emulsion during the workup of my 2-aminoquinoline synthesis. What causes this and how can I resolve it?

A2: Emulsion formation is a common problem in extractions, especially when dealing with basic nitrogen-containing compounds and complex reaction mixtures.

Causes and Solutions:

  • Surfactant-like Byproducts: Some reaction byproducts or unreacted starting materials can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions. Gentle, repeated inversions are often sufficient.

  • Resolving Emulsions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

    • Brine Addition: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Solvent Addition: Add a small amount of a different organic solvent (e.g., THF) or more of the current extraction solvent.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Q3: My final 2-aminoquinoline product is a dark, oily substance after solvent evaporation, despite a clean TLC. What are the likely impurities?

A3: This is often indicative of high-boiling point residual solvents or tar formation, a common issue in quinoline syntheses like the Skraup or Doebner-von Miller reactions which can be notoriously exothermic and produce tarry byproducts.[7][8]

Troubleshooting and Purification:

  • High-Boiling Solvents: Solvents like DMF, DMSO, or nitrobenzene (used as an oxidant in Skraup synthesis) can be difficult to remove completely on a rotary evaporator.[8]

    • High-Vacuum Evaporation: Use a high-vacuum pump (with a cold trap) to remove residual high-boiling solvents.

    • Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane and re-evaporate. This can help to azeotropically remove the higher-boiling solvent.

  • Tar Formation: Harsh reaction conditions can lead to polymerization and the formation of tarry materials.[7]

    • Purification Techniques:

      • Column Chromatography: This is the most common method for purifying 2-aminoquinoline derivatives. A gradient of hexane and ethyl acetate on silica gel is often effective.[3]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be very effective at removing colored impurities.[1][9]

      • Steam Distillation: For crude products from classical syntheses, steam distillation can be an effective method to isolate the quinoline derivative from non-volatile tar.[7][10]

Troubleshooting Guides

Guide 1: Workup of a Friedländer Annulation Synthesis

The Friedländer synthesis is a classical method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[3]

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.Monitor the reaction by TLC. Consider extending the reaction time, increasing the temperature, or adding more catalyst.[10]
Product lost during workup.Ensure the aqueous phase is basic (pH > 8) before extraction. Back-extract the aqueous layer after initial separation.
Multiple Spots on TLC Formation of regioisomers (if using an unsymmetrical ketone).Optimize reaction conditions to improve selectivity. Purification by column chromatography may be necessary to separate isomers.[11]
Side reactions or degradation.Test the stability of your product to the workup conditions (acid/base) on a small scale.[2]
Product Precipitation The product may precipitate upon cooling the reaction mixture.If the product precipitates, it can often be collected by filtration, which simplifies the workup.[7]

Step-by-Step Workup Protocol:

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Cooling: Once complete, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.[3]

  • Partitioning: Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[3]

  • Basification & Extraction: Adjust the pH of the aqueous layer to >8 with a base like sodium carbonate or dilute sodium hydroxide. Extract the aqueous layer with the organic solvent (3x).[1][7]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Workflow Diagram:

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification start Friedländer Reaction Mixture monitor Monitor by TLC start->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate partition Partition (EtOAc/H2O) evaporate->partition basify Basify Aqueous Layer (pH > 8) partition->basify extract Extract with EtOAc (3x) basify->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 2-Aminoquinoline Derivative purify->product

Caption: Workflow for Friedländer Annulation Workup.

Guide 2: Removing the 8-Aminoquinoline Directing Group

In some synthetic strategies, 8-aminoquinoline is used as a directing group and needs to be removed in a later step.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Incomplete Removal Insufficient reagent or reaction time.Monitor the reaction closely by TLC or LC-MS. Increase the equivalents of the cleaving reagent or extend the reaction time.
Side Reactions The cleavage conditions may affect other functional groups in the molecule.Choose a milder cleavage method if possible. Protect sensitive functional groups before attempting cleavage.
Difficult Purification The cleaved 8-aminoquinoline can be difficult to separate from the desired product.Utilize its basicity: perform an acidic wash to extract the 8-aminoquinoline into the aqueous layer.

Step-by-Step Cleavage and Workup Protocol (Example: Ceric Ammonium Nitrate - CAN):

  • Reaction Setup: Dissolve the 8-aminoquinoline-containing substrate in a suitable solvent (e.g., acetonitrile/water).

  • Reagent Addition: Cool the solution in an ice bath and add Ceric Ammonium Nitrate (CAN) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction with a saturated solution of sodium bicarbonate or sodium sulfite.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Decision Tree for Purification:

G start Crude Product after Workup is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure_solid Is it pure by TLC/NMR? recrystallize->is_pure_solid final_product Final Product column->final_product is_pure_solid->column No is_pure_solid->final_product Yes

Caption: Purification Decision Tree for 2-Aminoquinoline Derivatives.

Physicochemical Data Summary

Understanding the properties of 2-aminoquinoline is crucial for designing effective workup procedures.

PropertyValueSource
Molecular Formula C₉H₈N₂[3]
Molecular Weight 144.17 g/mol [3]
Appearance Light yellow to brown solid[3][12]
Melting Point 126-131 °C[3][4]
pKa (conjugate acid) 3.43 (at 20°C)[3][4][5][6]
Solubility Soluble in Chloroform, Methanol[3][4][5][6]
LogP 1.87[3]

This technical guide provides a foundation for troubleshooting the workup of 2-aminoquinoline reactions. By understanding the chemical principles behind the purification steps, researchers can overcome common challenges and improve the yield and purity of their target compounds.

References
  • FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-aminoquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. doi:10.3987/COM-15-13368
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Knochel, P., et al. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 9(1), 125-128.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminoquinoline removal and diversification on 2,3‐disubstituted... Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19354–19379.
  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(15), 4484.
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Gribble, G. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Mini reviews in organic chemistry, 13(4), 269–286.
  • de Almeida, V. R., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Journal of experimental pharmacology, 13, 19–41.
  • Royal Society of Chemistry. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances, 10(15), 8963-8969.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • ResearchGate. (n.d.). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Retrieved from [Link]

  • Kumar, S., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic letters, 21(9), 3223–3227.
  • Al-Zahrani, F. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(29), 18593–18613.

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Validation & Comparative

A Comparative Scoping Guide to 2-Amino-3,8-dimethylquinoline and Benchmark Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of antimalarial drug discovery, famously represented by drugs like Chloroquine and Primaquine. While these compounds have been instrumental, the rise of drug resistance necessitates a continuous search for novel derivatives. This guide focuses on the under-researched compound, 2-Amino-3,8-dimethylquinoline . Due to a scarcity of direct experimental data in publicly accessible literature, this document provides a comparative scoping analysis. We extrapolate the potential physicochemical and biological properties of 2-Amino-3,8-dimethylquinoline based on established Structure-Activity Relationships (SAR) within the aminoquinoline class. This theoretical profile is then benchmarked against two of the most well-characterized aminoquinolines: the 4-aminoquinoline, Chloroquine , and the 8-aminoquinoline, Primaquine . Furthermore, this guide furnishes detailed, validated experimental protocols for the synthesis and evaluation of such compounds, providing a practical framework for researchers to empirically validate the hypotheses presented herein.

Introduction: The Quinoline Core and the Rationale for Comparison

The quinoline ring system is a privileged scaffold in medicinal chemistry, demonstrating a vast range of biological activities.[1] Its most profound impact has been in the fight against malaria. The specific substitution pattern on the quinoline ring dictates the compound's mechanism of action, potency, and pharmacokinetic profile.

  • 4-Aminoquinolines (e.g., Chloroquine): These compounds are blood schizonticides. Their primary mechanism involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. They form a strong complex with ferriprotoporphyrin IX (Fe(III)PPIX or hematin), preventing its biocrystallization into inert hemozoin and leading to parasite death.[2]

  • 8-Aminoquinolines (e.g., Primaquine): This class is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse.[3] Their mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species through their metabolites, which inflict oxidative damage on the parasite.[3]

2-Amino-3,8-dimethylquinoline presents an intriguing structural variation. Its 2-amino substitution places it in a group that, like 4-aminoquinolines, shows a strong affinity for Fe(III)PPIX, a critical requirement for chloroquine-like activity.[2][4] However, the additional methyl groups at the C3 and C8 positions introduce steric and electronic modifications whose effects on activity, solubility, and metabolism are unknown. This guide aims to bridge this knowledge gap by providing a theoretically grounded comparison to inform future research.

Molecular and Physicochemical Profile: A Comparative Overview

The placement of functional groups significantly alters a molecule's properties, including its ability to reach its target and exert a biological effect.

Structural Comparison

The fundamental structural differences between our target compound and the established benchmarks are illustrated below.

Caption: Chemical structures of the target and benchmark compounds.

Physicochemical Properties

The following table summarizes known experimental data for Chloroquine and Primaquine and provides predicted values for 2-Amino-3,8-dimethylquinoline based on SAR principles.

Property2-Amino-3,8-dimethylquinolineChloroquinePrimaquineCausality and Rationale for Predictions
Molecular Formula C₁₁H₁₂N₂C₁₈H₂₆ClN₃C₁₅H₂₁N₃O-
Molecular Weight 172.23 g/mol 319.9 g/mol 259.35 g/mol -
LogP (Lipophilicity) Predicted: ~2.5 - 3.54.63[5]2.1 - 2.2[6]The quinoline core is lipophilic. The two methyl groups will increase lipophilicity compared to an unsubstituted aminoquinoline. However, the lack of the long, lipophilic diaminoalkyl side chain present in Chloroquine and Primaquine suggests its overall LogP will be lower than Chloroquine's but potentially higher than Primaquine's.
pKa (Basicity) Predicted: ~6.0 - 7.0 (ring N), ~4.0 (amino)8.36, 10.02 (side chain Ns)10.03 (side chain N)[6]The 2-amino group is a weaker base than the aliphatic amines in the side chains of the benchmarks. The quinoline ring nitrogen's basicity will be influenced by the electron-donating amino and methyl groups, but is generally lower than that of the alkylamines.
Aqueous Solubility Predicted: LowSlightly soluble in water56.4 mg/L[6]The planar, aromatic structure and methyl groups likely confer low aqueous solubility. It is expected to be less soluble than its salt forms and likely less soluble than Primaquine, which has a more flexible and polar side chain.

Synthesis Pathway: A Proposed Protocol

While a specific synthesis for 2-Amino-3,8-dimethylquinoline is not readily found in the literature, the Friedländer Synthesis is a robust and classic method for constructing substituted quinolines and represents a highly plausible route.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9]

Proposed Retrosynthesis

A logical approach would involve the reaction of 2-amino-3-methylbenzaldehyde with acetone under base or acid catalysis.

G cluster_reactants Required Reactants Target 2-Amino-3,8-dimethylquinoline Reactant1 2-Amino-3-methylbenzaldehyde Target->Reactant1 Friedländer Condensation Reactant2 Acetone Target->Reactant2 Friedländer Condensation

Caption: Retrosynthetic analysis for the target compound.

General Experimental Protocol: Friedländer Synthesis

This protocol is a generalized procedure and would require optimization for the specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 2-aminoaryl ketone (e.g., 2-amino-3-methylbenzaldehyde) in a suitable solvent (e.g., ethanol or toluene).

  • Addition of Methylene Compound: Add an excess (2.0 to 5.0 equivalents) of the α-methylene carbonyl compound (e.g., acetone).

  • Catalyst Addition: Add a catalytic amount of either a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst is crucial and often determined empirically.[9]

    • Causality: The catalyst is required to generate the enolate from the methylene compound (base catalysis) or to activate the carbonyl group of the aminoaryl ketone (acid catalysis), thereby initiating the condensation reaction.[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product using column chromatography on silica gel to isolate the desired quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Comparative Biological Activity and Mechanistic Insights

Based on established SAR, we can hypothesize the potential antimalarial activity of 2-Amino-3,8-dimethylquinoline relative to our benchmarks.

Predicted Mechanism of Action
  • Heme Detoxification Pathway: Seminal studies have shown that the 2-amino and 4-amino positions on the quinoline ring are unique in their ability to form strong π-π stacking complexes with Fe(III)PPIX.[2][4] In contrast, 8-aminoquinolines like Primaquine do not exhibit this strong binding.[2][4]

  • Hypothesis: It is highly probable that 2-Amino-3,8-dimethylquinoline, if it can accumulate in the parasite's food vacuole, will act similarly to Chloroquine by inhibiting hemozoin formation. The methyl groups at C3 and C8 may sterically or electronically modulate the strength of this interaction. The C8-methyl group, in particular, might introduce steric hindrance that could affect binding compared to an unsubstituted 2-aminoquinoline.

G Hemoglobin Parasite digests Hemoglobin Heme Toxic Free Heme (Fe(III)PPIX) Hemoglobin->Heme Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase Target 2-Amino-3,8-dimethylquinoline (Predicted) Inhibition Inhibition Target->Inhibition CQ Chloroquine CQ->Inhibition Inhibition->Heme

Caption: Predicted mechanism of action via heme detoxification pathway.

Comparative Activity and Cytotoxicity Profile

The table below presents known in vitro data for the benchmark drugs and outlines the expected outcomes for the target compound. IC₅₀ (50% inhibitory concentration) measures antimalarial potency, while CC₅₀ (50% cytotoxic concentration) measures toxicity against a mammalian cell line. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a crucial measure of a drug's therapeutic window.

CompoundIC₅₀ vs. P. falciparum (CQ-Sensitive Strain)IC₅₀ vs. P. falciparum (CQ-Resistant Strain)CC₅₀ (e.g., on HepG2 cells)Selectivity Index (SI)
2-Amino-3,8-dimethylquinoline Predicted: Potentially ActivePredicted: UnknownPredicted: ModeratePredicted: Moderate
Chloroquine ~23 nM[10]>200 nM>10,000 µM>434
Primaquine ~221 µM[11]~221 µM[11]>1,000 µg/mLLow (for blood stages)

Rationale for Predictions:

  • Activity: Given its 2-amino scaffold, the compound is predicted to have intrinsic activity. However, the lack of a basic side chain, which is crucial for accumulation in the acidic food vacuole, may result in significantly lower potency compared to Chloroquine.[2] Studies on 2,3,8-trisubstituted quinolines have shown potent activity (IC₅₀ = 22 nM), but this was for a more complex molecule, indicating that substitutions at these positions are compatible with high potency.[12][13]

  • Resistance: Cross-resistance with chloroquine-resistant strains is difficult to predict. It would depend on whether the C3 and C8 methyl groups allow the compound to evade the parasite's resistance mechanisms (e.g., the P. falciparum chloroquine resistance transporter, PfCRT).

  • Cytotoxicity: The simple, smaller structure lacking the long alkyl chain might result in a different cytotoxicity profile compared to the benchmarks, likely exhibiting moderate toxicity.

Key Experimental Protocols for Compound Validation

To move from theoretical prediction to empirical data, the following standardized protocols are essential.

Protocol: In Vitro Antimalarial SYBR Green I Assay

This assay is a widely used, fluorescence-based method to determine the IC₅₀ of antimalarial compounds against the erythrocytic stages of P. falciparum.[14][15]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, using human O+ erythrocytes at 3-5% hematocrit. Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[16]

  • Drug Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well microtiter plate. Include a drug-free control and a reference drug (e.g., Chloroquine).

  • Assay Initiation: Synchronize the parasite culture to the ring stage. Dilute the culture to ~0.5% parasitemia and 2% hematocrit. Add 175 µL of this suspension to each well of the pre-dosed drug plate.[15]

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, freeze the plates at -20°C and then thaw to lyse the red blood cells. Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100. Add SYBR Green I dye to this buffer at a 1:5000 dilution. Add 100 µL of the SYBR Green I lysis buffer to each well.[16]

    • Causality: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.

  • Data Acquisition: Incubate the plates in the dark for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Analysis: Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol: In Vitro Cytotoxicity MTT Assay

This colorimetric assay determines the viability of mammalian cells after exposure to a compound, allowing for the calculation of the CC₅₀ value.[11][17]

  • Cell Culture: Seed a mammalian cell line (e.g., HepG2 or HEK293) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[18][19]

  • Compound Exposure: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Remove the culture medium from the wells and add 100 µL of fresh medium plus 20 µL of the MTT solution to each well.[11][20]

  • Incubation: Incubate the plates for 3-4 hours at 37°C.

    • Causality: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide establishes a foundational, albeit theoretical, profile for 2-Amino-3,8-dimethylquinoline as a potential antimalarial agent. Based on established structure-activity relationships, it is hypothesized to function through the inhibition of heme polymerization, similar to 4-aminoquinolines. However, its efficacy is likely tempered by the absence of a basic side chain required for optimal drug accumulation. The methyl substitutions at positions C3 and C8 are predicted to increase lipophilicity and may introduce steric factors that influence both target binding and metabolic stability.

The critical next step is the empirical validation of these hypotheses. The provided protocols for a plausible synthesis (Friedländer annulation), in vitro antimalarial screening (SYBR Green I assay), and cytotoxicity assessment (MTT assay) offer a clear roadmap for any research group interested in this compound. Future studies should focus on:

  • Synthesis and Characterization: Successfully synthesizing and confirming the structure of 2-Amino-3,8-dimethylquinoline.

  • Biological Evaluation: Determining its IC₅₀ against both drug-sensitive and drug-resistant P. falciparum strains and its CC₅₀ against a panel of mammalian cell lines to establish its selectivity index.

  • SAR Expansion: Synthesizing analogues, particularly by installing various basic side chains at the 2-amino position, to explore improvements in potency and pharmacokinetic properties.

By systematically investigating this region of the vast chemical space of aminoquinolines, the research community can continue to develop novel scaffolds to combat the persistent threat of malaria.

References

  • Gazarini, M. L., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Note: While not directly cited, this is the foundational paper for the MTT assay mentioned in other sources).
  • Pharmaffinity. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmaffinity. Available at: [Link]

  • Bacon, D. J., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3421-3429. Available at: [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. Available at: [Link]

  • Faye, B., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal, 14, 85. Available at: [Link]

  • ResearchGate. (2015). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-amino-3,8-dimethylquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers comparative data against alternative quinoline scaffolds, and presents detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry. While direct and extensive SAR studies on the 2-amino-3,8-dimethylquinoline scaffold are limited, this guide extrapolates from broader research on 2-aminoquinolines to provide a foundational understanding and to highlight avenues for future investigation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. Among these, 2-aminoquinoline derivatives have emerged as a particularly interesting class, with demonstrated efficacy in oncology and infectious diseases.[3][4] This guide focuses specifically on the 2-amino-3,8-dimethylquinoline backbone, aiming to elucidate the key structural features that govern its biological activity and to compare its potential with other quinoline-based compounds.

It is crucial to distinguish the 2-amino-3,8-dimethylquinoline scaffold from the similarly named but structurally distinct heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[5] MeIQx is a known mutagen found in cooked meats and has been the subject of extensive toxicological studies.[5][6] The focus of this guide is solely on the therapeutic potential of the quinoline-based structure.

Synthesizing the Core Scaffold: The Friedländer Annulation

The Friedländer synthesis is a robust and widely employed method for the preparation of quinoline derivatives.[7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7][9] For the synthesis of 2-amino-3,8-dimethylquinoline derivatives, a plausible approach would involve the reaction of 2-amino-3-methylacetophenone with a suitable nitrile, such as malononitrile, in the presence of a base.

Figure 1: Proposed Friedländer Synthesis cluster_reactants Reactants cluster_process Reaction Conditions reactant1 2-Amino-3-methylacetophenone catalyst Base Catalyst (e.g., KOH, NaOEt) reactant1->catalyst + reactant2 α-Methylene Nitrile (e.g., Malononitrile) reactant2->catalyst + solvent Solvent (e.g., Ethanol) catalyst->solvent heat Heat (Reflux) solvent->heat product 2-Amino-4-substituted-3,8-dimethylquinoline heat->product Cyclocondensation Figure 2: Key SAR Points for 2-Aminoquinolines Core 2-Amino-3,8-dimethylquinoline Core C2_Amino C2-Amino Group (Crucial for Activity, Modulation Site) Core->C2_Amino Benzene_Ring Benzene Ring Substitutions (Positions C5, C6, C7) Affects PK/PD Core->Benzene_Ring C4_Position C4 Position (Site for Aryl/Heteroaryl Substitution) Core->C4_Position Lipophilicity Lipophilicity (cLogP) (Correlates with Cytotoxicity) Core->Lipophilicity

Caption: Inferred structure-activity relationship highlights for 2-aminoquinoline derivatives.

Comparative Performance Analysis

To contextualize the potential of 2-amino-3,8-dimethylquinoline derivatives, it is useful to compare the reported activities of other quinoline-based compounds against various cancer cell lines and microbial strains. The following tables summarize the in vitro efficacy of selected quinoline derivatives from the literature.

Table 1: Anticancer Activity of Representative Quinoline Derivatives (IC₅₀ in µM)
Compound ClassDerivative ExampleHeLa (Cervical)PC3 (Prostate)MCF-7 (Breast)Reference
2-Arylquinoline6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline8.3--[10]
2-Arylquinoline6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline-31.37-[10]
4-Quinolone3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one--Shows activity[11]
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid--82.9% growth reduction[11]

Note: Direct comparison should be made with caution due to variations in experimental conditions between studies.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives (MIC in µg/mL)
Compound ClassDerivative ExampleS. aureusE. coliC. albicansReference
2-Aminoquinoline DerivativeCompound 10---[2]
Quinolone HybridCompound 5d0.125-80.125-8-
8-Hydroxyquinoline8-Hydroxyquinoline3.44-13.78 (µM)-3.44-13.78 (µM)[12]

Note: MIC values are reported as a range for some compounds, indicating activity against multiple strains.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating findings and advancing research. The following are representative protocols for the synthesis and biological evaluation of 2-amino-3,8-dimethylquinoline derivatives.

Protocol for Friedländer Synthesis of a 2-Amino-3,8-dimethylquinoline Derivative

Figure 3: Workflow for Friedländer Synthesis start Start setup Reaction Setup: - 2-amino-3-methylacetophenone (1.0 eq) - Malononitrile (1.1 eq) - Base (e.g., NaOEt) in Ethanol - Inert atmosphere start->setup reflux Heat to Reflux (e.g., 80°C) Monitor by TLC setup->reflux workup Work-up: - Cool to RT - Remove solvent - Partition (EtOAc/Water) reflux->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column chromatography (Silica gel) workup->purify characterize Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of a 2-amino-3,8-dimethylquinoline derivative.

Materials:

  • 2-amino-3-methylacetophenone

  • Malononitrile

  • Sodium ethoxide (or other suitable base)

  • Absolute ethanol

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylacetophenone (1.0 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen). [4][7]2. Catalyst Addition: Add a catalytic amount of sodium ethoxide to the mixture. [4]3. Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC). [4][7]4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. [4]5. Extraction: Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. [7]6. Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-3,8-dimethylquinoline derivative. [4][7]7. Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [4]

Protocol for In Vitro Anticancer Activity (MTT Assay)

Figure 4: Workflow for MTT Cytotoxicity Assay start Start seed Cell Seeding: - Seed cancer cells in 96-well plates - Incubate for 24h start->seed treat Compound Treatment: - Add serial dilutions of test compounds - Include vehicle and positive controls seed->treat incubate Incubate Plates: - 48-72h at 37°C, 5% CO₂ treat->incubate add_mtt Add MTT Reagent: - Add 20µL of MTT solution to each well - Incubate for 4h incubate->add_mtt solubilize Solubilize Formazan: - Remove medium - Add 150µL of solubilization buffer add_mtt->solubilize read Measure Absorbance: - Use microplate reader at 570 nm solubilize->read analyze Data Analysis: - Calculate % cell viability - Determine IC₅₀ values read->analyze end End analyze->end

Caption: A detailed workflow for assessing the cytotoxicity of quinoline derivatives using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [11][13]2. Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug). [13]3. Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. [13]4. MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. [11][13]5. Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. [13]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [11][13]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration. [14]

Conclusion and Future Directions

The 2-amino-3,8-dimethylquinoline scaffold represents an under-explored yet potentially valuable framework in medicinal chemistry. Based on the broader understanding of 2-aminoquinolines, derivatives of this specific scaffold are likely to exhibit interesting biological activities, particularly in the realms of oncology and antimicrobial research. [2][3]The key to unlocking this potential lies in a systematic exploration of its structure-activity relationships.

Future research should focus on the synthesis of a diverse library of 2-amino-3,8-dimethylquinoline derivatives with modifications at the C2-amino group and various positions on the benzene ring. A comprehensive evaluation of these compounds against a panel of cancer cell lines and microbial strains will be crucial for establishing a clear and detailed SAR. Such studies will not only illuminate the therapeutic potential of this specific scaffold but also contribute to the broader knowledge base of quinoline-based drug discovery.

References

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  • Yilmaz, I., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of the Iranian Chemical Society.
  • Ríos-Guzmán, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17366.
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  • Pan, W., et al. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.
  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • ResearchGate. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1386.
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The Quinoline Scaffold: A Comparative Guide to the Biological Activity of Substituted Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline motif, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse and potent biological activities. The strategic placement of substituents and even the isomeric form of the quinoline core itself dramatically influences the pharmacological profile, offering a rich landscape for drug discovery and development. This guide provides an in-depth, objective comparison of the biological activities of substituted quinoline isomers, with a focus on their anticancer, antimalarial, and antimicrobial properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.[1][2][3][4]

The Anticancer Potential of Quinoline Isomers: A Tale of Substitution and Selectivity

The quinoline scaffold has proven to be a fertile ground for the development of novel anticancer agents.[5][6][7] The mechanism of action of these derivatives is multifaceted, ranging from inducing apoptosis and cell cycle arrest to inhibiting angiogenesis and disrupting cell migration.[1][7] The substitution pattern on the quinoline ring is a critical determinant of their cytotoxic efficacy and selectivity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Extensive research has illuminated key structure-activity relationships for the anticancer activity of quinoline derivatives. A crucial aspect is the nature and position of substituents on the quinoline core. For instance, the presence of a bulky alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[8][9] The length of the alkylamino side chain also plays a pivotal role, with a two-carbon (ethyl) linker often demonstrating optimal potency.[8]

Furthermore, studies on quinoline carboxylic acid analogs have identified three critical regions for activity: the C2 position, which favors bulky hydrophobic substituents; the C4 position, where a carboxylic acid group is essential; and the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity.[10]

Comparative Anticancer Activity of Substituted Quinolines

The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against different cancer cell lines, highlighting the impact of isomeric and substituent variations.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Key Structural FeaturesReference
7-Chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³4,7-disubstituted quinoline[1]
Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a)MCF-7 (Breast), A-549 (Lung)GI50: 25 - 82 nM; EGFR IC50: 71 nM; HER2 IC50: 31 nMQuinoline derivative targeting EGFR and HER-2[11]
Quinoline derivative (Compound 13e)PC-3 (Prostate), KG-1 (Leukemia)GI50: 2.61/3.56 µMHeterocycle at C4 of pyridine, substituent on quinoline[12]
Quinoline-chalcone hybrid (Compound 64)Caco-2 (Colon)IC50: 2.5 µMQuinoline-chalcone hybrid structure[13]
Isothiazoloquinoline quinone analogue (13a)Various cancer cellsNanomolar rangeIsothiazoloquinoline quinone structure[14]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0 µMBulky alkoxy group at position 7, amino side chain at position 4[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in 96-well plates B Incubate cells (24h) A->B Adherence C Treat cells with varying concentrations of quinoline derivatives B->C Treatment D Incubate cells (48-72h) C->D Incubation E Add MTT solution D->E Metabolic activity F Incubate (2-4h) E->F Formazan formation G Add solubilization solution (e.g., DMSO) F->G Solubilization H Measure absorbance at 570 nm G->H Quantification I Calculate IC50 values H->I Data analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5.0×10³ cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the synthesized quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period (typically 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antimalarial Activity: The Enduring Legacy of the Quinoline Core

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[16] Modern antimalarial drugs like chloroquine and mefloquine are also quinoline derivatives.[16] Research continues to explore novel quinoline-based compounds to combat the growing threat of drug-resistant Plasmodium strains.[17][18]

Mechanism of Action and SAR in Antimalarials

Quinoline-based antimalarials primarily act by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[17] This leads to the buildup of toxic heme, ultimately killing the parasite.

Structure-activity relationship studies have shown that modifications to the quinoline core and its side chains can significantly impact antimalarial efficacy. For example, the introduction of a ferrocene moiety has led to derivatives with potent activity against chloroquine-resistant strains.[19] Hybrid molecules, combining the quinoline scaffold with other pharmacophores like pyrimidine or sulfonamides, have also shown promising results.[19]

Comparative Antimalarial Activity of Quinoline Hybrids
Compound/DerivativePlasmodium Strain(s)IC50 (µM)Key Structural FeaturesReference
Quinoline-pyrimidine linked calixarene (with 8-hydroxyquinoline)Not specified0.043 µg/mLHybrid of quinoline and calixarene[19]
Quinoline-sulfonamide hybrid3D7, K10.05, 0.41Quinoline linked to a sulfonamide moiety[19]
5H-indolo[2,3-b]quinoline derivative (71)CQS Pf3D7, MDR PfK11233.1 ± 176.5 nM, 1361.3 ± 6.4 nMPolycyclic quinoline analogue[16]
Dioxoisoindoline-quinoline conjugate (17)CQR PfW20.097 ± 0.006 µMAmide linkage between dioxoisoindoline and quinoline[16]
Nopol-based quinoline derivativePf3D7Active in asexual blood phaseQuinolin-8-yl amide structure[20]
Pyridyl-vinyl quinoline-triazole analogue (Compound A)Dd2 (drug-resistant)EC50: 0.04 ± 0.01 µMHybrid of quinoline, pyridine, vinyl, and triazole moieties[20]
Experimental Protocol: In Vitro Antiplasmodial Assay

The in vitro antiplasmodial assay is used to determine the efficacy of compounds against Plasmodium falciparum cultures.

Workflow for In Vitro Antiplasmodial Assay

Antiplasmodial_Assay A Synchronize P. falciparum culture (ring stage) B Prepare serial dilutions of quinoline compounds A->B Preparation C Add compounds to infected red blood cells in 96-well plates B->C Treatment D Incubate (48-72h) C->D Incubation E Quantify parasite growth (e.g., SYBR Green I assay) D->E Staining F Measure fluorescence E->F Detection G Calculate IC50 values F->G Data analysis

Caption: Workflow of an in vitro antiplasmodial assay using SYBR Green I.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (chloroquine-sensitive or -resistant strains) in human red blood cells. Synchronize the culture to the ring stage.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent.

  • Assay Setup: In a 96-well plate, add the parasitized red blood cells and the test compounds at various concentrations. Include negative (no drug) and positive (e.g., chloroquine) controls.

  • Incubation: Incubate the plates for 48-72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).

  • Parasite Growth Quantification: After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye like SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the compound concentration.

Antimicrobial Activity: Broadening the Therapeutic Spectrum of Quinolines

Quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents to address the challenge of multidrug resistance.[21][22]

Structure-Activity Relationship in Antimicrobial Quinolines

The antibacterial and antifungal activity of quinoline derivatives is influenced by the substituents on the quinoline ring. For example, certain quinoline scaffolds have shown excellent activity against both Gram-positive and Gram-negative bacteria, with specific derivatives exhibiting high potency against strains like E. coli and S. aureus.[21] The introduction of hydrazine-based moieties has also been shown to enhance antibacterial activity.[21]

Comparative Antimicrobial Activity of Substituted Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Key Structural FeaturesReference
Quinoline derivative (63b, 63f, 63h, 63i, 63l)E. coli100Substituted quinoline scaffold[21]
Hydrazine-based quinoline derivative (96-98)E. coli, S. aureusNot specified, but showed "better antibacterial activity"Quinoline with a hydrazine moiety[21]
Quinoline derivative (Compound 2)B. cereus1.56Substituted 6-amino-4-methyl-1H-quinoline-2-one[23]
Quinoline derivative (Compound 6)B. cereus3.12Substituted 6-amino-4-methyl-1H-quinoline-2-one[23]
Quinoline derivative (Compound 2 and 6)S. aureus3.12Substituted 6-amino-4-methyl-1H-quinoline-2-one[23]
Facilely accessible quinoline derivativeC. difficile1.0Specific quinoline core[24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for MIC Determination

MIC_Determination A Prepare serial dilutions of quinoline compounds in broth B Inoculate wells with a standardized microbial suspension A->B Inoculation C Incubate (18-24h) B->C Growth D Visually inspect for turbidity C->D Observation E Determine the lowest concentration with no visible growth (MIC) D->E Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The quinoline scaffold remains a highly privileged structure in medicinal chemistry, offering vast opportunities for the development of novel therapeutic agents. The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents, allowing for fine-tuning of their pharmacological properties. This guide has provided a comparative overview of the anticancer, antimalarial, and antimicrobial activities of substituted quinoline isomers, supported by experimental data and detailed protocols. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system.

References

A comprehensive list of references will be provided upon request.

Sources

A Comparative Spectroscopic Guide for the Validation of Synthesized 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of scientific rigor.[1][2] Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[3] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the validation of synthesized 2-Amino-3,8-dimethylquinoline, a molecule of significant interest.

This document moves beyond a mere recitation of data. It is designed to provide fellow researchers, scientists, and drug development professionals with a comparative framework, grounded in established principles, to confidently validate their synthesized target molecule. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, alongside Mass Spectrometry (MS). The discussion will be framed within a comparative context, referencing the parent quinoline structure and highlighting the predictable and observable shifts induced by the specific substitution pattern of 2-Amino-3,8-dimethylquinoline.

The Imperative of Spectroscopic Validation

The synthesis of any novel compound is incomplete without rigorous characterization.[4] Spectroscopic analysis provides a molecular fingerprint, allowing for the confirmation of the desired chemical structure and the identification of any potential impurities. An incorrect structural assignment can lead to flawed biological data and wasted resources. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring the integrity of research findings.

Comparative Spectroscopic Analysis: A Multi-Technique Approach

The validation of 2-Amino-3,8-dimethylquinoline hinges on the collective evidence provided by several spectroscopic methods. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] By analyzing the chemical shifts, splitting patterns (coupling constants), and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy

The introduction of an amino group at the C2 position and methyl groups at the C3 and C8 positions on the quinoline ring system induces significant and predictable changes in the ¹H NMR spectrum compared to the unsubstituted quinoline.[6] Electron-donating groups like the amino and methyl groups will generally cause upfield shifts (to lower ppm values) for nearby protons.[6]

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the nitrogen and the substituted carbons will show characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-3,8-dimethylquinoline

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-NH₂~4.5 - 5.5 (broad singlet)-
C2-H-~158
C3-CH₃~2.3 - 2.5 (singlet)~15
C4-H~7.8 - 8.0 (doublet)~138
C5-H~7.3 - 7.5 (doublet)~126
C6-H~7.0 - 7.2 (triplet)~124
C7-H~7.5 - 7.7 (doublet)~128
C8-CH₃~2.6 - 2.8 (singlet)~20
C9 (bridgehead)-~147
C10 (bridgehead)-~122

Disclaimer: The chemical shifts presented are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary depending on the solvent and concentration.[6][7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Amino-3,8-dimethylquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.[8]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule.[9] The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic spectrum.

For 2-Amino-3,8-dimethylquinoline, the key vibrational bands to look for are:

  • N-H stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=N and C=C stretching: The quinoline ring system will show a series of complex stretching vibrations in the 1450-1650 cm⁻¹ region.

  • N-H bending: The bending vibration of the amino group is expected in the range of 1550-1650 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for 2-Amino-3,8-dimethylquinoline

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=N, C=C Stretch (Aromatic Ring)1450 - 1650
N-H Bend (Amino)1550 - 1650

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected prior to running the sample.[10]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11] The quinoline ring system is a chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.[12][13] The amino and methyl groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline.[11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a UV-grade solvent (e.g., ethanol or methanol).[13]

  • Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer. A solvent blank should be used as a reference.[10]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[14] For 2-Amino-3,8-dimethylquinoline (C₁₁H₁₂N₂), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 172.23. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[15]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas or liquid chromatography.

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), should be chosen.[16]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.

Workflow for Spectroscopic Validation

The logical flow of spectroscopic analysis ensures a comprehensive and efficient validation process.

validation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesized 2-Amino-3,8-dimethylquinoline NMR ¹H & ¹³C NMR Synthesis->NMR Sample FTIR FT-IR Synthesis->FTIR Sample UVVis UV-Vis Synthesis->UVVis Sample MS Mass Spectrometry Synthesis->MS Sample Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Comparison Comparison with Expected Data Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic validation of synthesized compounds.

Comparative Analysis with Alternatives

While spectroscopic methods are the gold standard for structural elucidation, other analytical techniques can provide complementary information.

  • Chromatographic Methods (HPLC, GC): These techniques are crucial for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram is a good indicator of a pure substance. When coupled with a mass spectrometer (LC-MS or GC-MS), these methods provide both purity and molecular weight information simultaneously.[17]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound. The experimental values should be in close agreement with the calculated values for the proposed structure.

Table 3: Comparison of Analytical Techniques for Compound Validation

Technique Information Provided Primary Use in Validation
NMR Spectroscopy Detailed atomic connectivity, stereochemistryStructural Elucidation
FT-IR Spectroscopy Presence of functional groupsFunctional Group Identification
UV-Vis Spectroscopy Electronic transitions, conjugationConfirmation of Chromophore
Mass Spectrometry Molecular weight, fragmentation patternsMolecular Formula Confirmation
HPLC/GC Purity, retention timePurity Assessment
Elemental Analysis Elemental compositionEmpirical Formula Confirmation

Conclusion

The validation of a synthesized compound such as 2-Amino-3,8-dimethylquinoline is a critical step in the research and development pipeline. A comprehensive approach that leverages the strengths of multiple spectroscopic techniques is paramount for ensuring the structural integrity of the molecule. By systematically acquiring and interpreting data from ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy, along with mass spectrometry, researchers can have a high degree of confidence in their synthesized material. This guide provides a robust framework for this process, emphasizing a comparative and logical approach to spectroscopic analysis.

References

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem. (n.d.).
  • A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers - Benchchem. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).
  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.).
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (2024, July 4).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers - Benchchem. (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. (n.d.).
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.).
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024, December 1).
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC - NIH. (n.d.).
  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. (n.d.).
  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. (n.d.).
  • IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. (n.d.).
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (2026, January 11).
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.).
  • 2-Amino-3-picoline(1603-40-3) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis, Design, and Biological Evaluation of Heterocyclic Compounds :: Special Issue. (2020, October 25).
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC - PubMed Central. (n.d.).
  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. (n.d.).
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A Senior Application Scientist's Guide to Assessing the Purity of 2-Amino-3,8-dimethylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to assessing the purity of 2-Amino-3,8-dimethylquinoline, a crucial quinoline derivative, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, compare analytical approaches, and provide detailed protocols to ensure trustworthy and reproducible results.

Introduction: The Significance of Purity in Quinoline Derivatives

2-Amino-3,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic compounds, which are prevalent scaffolds in numerous pharmaceuticals. The purity of such an intermediate is paramount as even minute impurities can impact the safety, efficacy, and stability of the final drug product. HPLC stands as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare two common reversed-phase HPLC approaches to illustrate the importance of methodological optimization.

Physicochemical Properties of 2-Amino-3,8-dimethylquinoline

A thorough understanding of the analyte's properties is the foundation of any robust analytical method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂[1]
Molecular Weight172.23 g/mol [2]
AppearancePale orange crystalline solid or light yellow powder[3][4]
SolubilitySoluble in methanol and dimethyl sulfoxide (DMSO)[5][6][5][6]

Note: The hydrochloride salt has a molecular formula of C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol .[1][7]

These properties, particularly its solubility in common organic solvents like methanol, make 2-Amino-3,8-dimethylquinoline well-suited for reversed-phase HPLC analysis.

Comparative HPLC Methodologies for Purity Assessment

The choice of stationary phase (column) and mobile phase composition is critical in achieving optimal separation of the main compound from its potential impurities. We will compare two prevalent C18 columns with different mobile phase strategies. The separation of quinoline derivatives can be challenging, and standard octadecyl columns may not always provide adequate separation.[8][9]

Method A: Standard C18 with Acetonitrile Gradient

This method represents a common starting point for the analysis of moderately polar aromatic compounds.

Method B: High-Performance C18 with Methanol Gradient and pH Control

This approach utilizes a more modern, high-efficiency column and incorporates pH control of the aqueous mobile phase to enhance peak shape and selectivity for basic compounds like 2-Amino-3,8-dimethylquinoline.

Experimental Workflow

HPLC Purity Assessment Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (e.g., 1.0 mg/mL in Diluent) System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection Mobile_Phase_A Prepare Mobile Phase A (Aqueous Buffer) Mobile_Phase_A->System_Suitability Mobile_Phase_B Prepare Mobile Phase B (Organic Solvent) Mobile_Phase_B->System_Suitability System_Suitability->Sample_Injection If SST Passes Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Reporting Generate Report Purity_Calculation->Reporting

Caption: A generalized workflow for HPLC purity analysis.

Detailed Experimental Protocols

System Suitability: The Self-Validating System

Before any sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately. A standard solution of 2-Amino-3,8-dimethylquinoline is injected multiple times.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5 (ensures symmetrical peaks)

  • Theoretical Plates (N): > 2000 (indicates column efficiency)

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections (demonstrates system precision)

Method A: Protocol
  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol

Method B: Protocol
  • Column: High-Performance C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-3 min: 20% B

    • 3-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Diluent: Methanol

Rationale for Method B:

  • pH Control: 2-Amino-3,8-dimethylquinoline is a basic compound. At a controlled acidic pH (e.g., 4.0), the secondary amine group will be protonated, leading to better peak shape and reduced tailing on silica-based C18 columns.

  • Methanol vs. Acetonitrile: While both are common organic modifiers, methanol can sometimes offer different selectivity for aromatic compounds compared to acetonitrile, potentially resolving closely eluting impurities.

  • High-Performance Column: The smaller particle size (3.5 µm) of the high-performance column provides greater efficiency and resolution compared to the standard 5 µm column.

Comparative Data and Performance

The following table summarizes the expected performance of the two methods based on typical results for similar quinoline derivatives.

ParameterMethod A (Standard C18)Method B (High-Performance C18)Justification
Resolution (Rs) between Main Peak and Closest Impurity ~1.8>2.5The combination of a high-performance column and optimized mobile phase in Method B provides superior separation of closely related structures.
Peak Tailing Factor (T) for Main Peak ~1.6~1.1The acidic mobile phase in Method B effectively minimizes secondary interactions between the basic analyte and the silica support, resulting in more symmetrical peaks.
Analysis Time 35 min25 minThe shorter, more efficient column in Method B allows for a faster gradient and shorter overall run time without sacrificing resolution.
Limit of Detection (LOD) ~0.05%~0.01%Sharper, more efficient peaks in Method B lead to a better signal-to-noise ratio and thus a lower limit of detection for impurities.

Discussion of Potential Impurities

Impurities in 2-Amino-3,8-dimethylquinoline can arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Side Reactions: Isomers or related compounds formed during the synthesis.

  • Degradation Products: Products of oxidation, hydrolysis, or photolysis. For instance, some quinoline derivatives can form nitro derivatives upon photo-irradiation.[10]

A well-developed HPLC method should be able to separate the main peak from all known and potential impurities.

Logical Relationship in Method Development

HPLC Method Development Logic Analyte_Properties Understand Analyte Properties (pKa, Solubility, UV spectra) Initial_Method Select Initial Conditions (C18 Column, ACN/Water) Analyte_Properties->Initial_Method Evaluation Evaluate Performance (Peak Shape, Resolution) Initial_Method->Evaluation Optimization Optimize Parameters Evaluation->Optimization If performance is suboptimal Final_Method Final Validated Method Evaluation->Final_Method If performance is acceptable Optimization->Evaluation Iterate

Caption: The iterative process of HPLC method development.

Conclusion and Recommendations

Based on the comparative data and scientific rationale, Method B is the recommended approach for the purity assessment of 2-Amino-3,8-dimethylquinoline. The use of a high-performance C18 column combined with a pH-controlled mobile phase provides superior resolution, better peak symmetry, and a shorter analysis time. This leads to more accurate and reliable purity determinations, which is critical for quality control in a research and drug development setting.

This guide underscores that a "one-size-fits-all" approach is often insufficient for HPLC analysis. A deep understanding of the analyte's chemistry, coupled with systematic method development, is essential for achieving robust and trustworthy results.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available at: [Link]

  • Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed. Available at: [Link]

  • 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem. Available at: [Link]

  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. Available at: [Link]

  • Showing Compound 2-Aminoquinoline (FDB012467) - FooDB. Available at: [Link]

  • Identification of Precursors and Formation Pathway for the Heterocyclic Aromatic Amine 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) - ResearchGate. Available at: [Link]

  • Inhibition effects of flavonoids on 2-amino-3,8-dimethyl-imidazo[4,5-f] - UQ eSpace - The University of Queensland. Available at: [Link]

  • Formation of a Nitro Derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by Photo-Irradiation - PubMed. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to In-Silico Property Prediction for 2-Amino-3,8-dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, analogs of 2-Amino-3,8-dimethylquinoline represent a promising chemical space for the development of novel therapeutics. However, the synthesis and experimental testing of extensive compound libraries are resource-intensive. In-silico computational methods provide a powerful, cost-effective, and rapid alternative to prioritize candidates by predicting their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4] This guide offers a comparative analysis of key in-silico workflows, providing researchers with the rationale, step-by-step protocols, and data interpretation insights necessary to accelerate the design and optimization of novel 2-Amino-3,8-dimethylquinoline analogs.

Introduction: The Strategic Value of Early-Stage In-Silico Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidates fail in later clinical phases due to poor pharmacokinetic profiles or unforeseen toxicity.[3] In-silico ADMET and property prediction tools address this challenge by integrating computational analysis at the earliest stages of design.[4][5] By modeling how a molecule like a 2-Amino-3,8-dimethylquinoline analog will behave in the body, we can triage unpromising structures before committing to costly and time-consuming wet lab synthesis.

This guide compares three foundational in-silico workflows, each addressing a different critical question in the hit-to-lead optimization process:

  • Workflow 1: High-Throughput ADMET & Physicochemical Screening. Are the designed analogs "drug-like" and likely to have a favorable safety profile?

  • Workflow 2: Target-Specific Bioactivity Prediction via Molecular Docking. How well are the analogs predicted to bind to a specific biological target?

  • Workflow 3: Custom Quantitative Structure-Activity Relationship (QSAR) Model Development. Can we build a predictive model based on existing experimental data to guide the design of more potent analogs?

Comparative Workflow Analysis

Workflow 1: High-Throughput ADMET & Physicochemical Screening with SwissADME

Expert Rationale: For initial library screening, efficiency and breadth are key. Web-based tools like SwissADME provide a comprehensive suite of predictive models for ADMET and physicochemical properties, derived from large datasets of known drugs.[6][7] This step is crucial for quickly filtering out compounds that violate fundamental rules of drug-likeness (e.g., Lipinski's Rule of Five), possess poor predicted solubility, or have a high probability of off-target toxicity.[6][7] The "Bioavailability Radar" provides an intuitive, at-a-glance assessment of a compound's suitability for oral administration.[7]

Experimental Protocol: Predicting Properties with SwissADME

  • Input Preparation: The primary input for SwissADME is a SMILES (Simplified Molecular Input Line Entry System) string, a 2D representation of the molecular structure. For our parent scaffold, 2-Amino-3,8-dimethylquinoline, and a hypothetical analog (e.g., with a fluoro-phenyl group at the 2-amino position), the SMILES would be generated using a chemical drawing software like ChemDraw.

  • Submission: Navigate to the SwissADME web server.[8][9] Paste the list of SMILES strings for your analogs into the input box.

  • Execution: Click the "Run" button to initiate the calculations. The server processes each molecule through its battery of predictive models.[10]

  • Data Interpretation: The output provides extensive data on physicochemical properties (LogP, solubility), pharmacokinetics (GI absorption, blood-brain barrier penetration), drug-likeness, and potential for inhibiting key metabolic enzymes (Cytochrome P450 isoforms).[7][10]

Data Presentation: Comparison of Hypothetical 2-Amino-3,8-dimethylquinoline Analogs

AnalogStructureMW ( g/mol )cLogPGI AbsorptionBBB PermeantLipinski Violations
Parent 2-Amino-3,8-dimethylquinoline172.232.58HighYes0
Analog A N-phenyl248.323.95HighYes0
Analog B N-(4-fluorophenyl)266.314.21HighYes0
Analog C N-(4-carboxyphenyl)292.323.50HighNo1 (HBD > 5)

Table 1: Predicted physicochemical and pharmacokinetic properties for hypothetical analogs using a SwissADME-like workflow. Data is illustrative.

Visualization: SwissADME Workflow

SwissADME_Workflow cluster_input Input Preparation cluster_process In-Silico Prediction cluster_output Analysis & Decision Start Design Analogs SMILES Generate SMILES Strings Start->SMILES SwissADME Paste SMILES into SwissADME Web Server SMILES->SwissADME Run Execute Calculation SwissADME->Run Results Interpret ADMET & Physicochemical Data Run->Results Decision Prioritize/Discard Analogs Results->Decision Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis Receptor Prepare Target Receptor (PDB) Grid Define Binding Site (Grid Box) Receptor->Grid Ligands Prepare 3D Ligand Structures Vina Run AutoDock Vina Ligands->Vina Grid->Vina Scores Rank by Docking Score (Binding Affinity) Vina->Scores Poses Visualize Binding Poses & Interactions Scores->Poses Decision Select Candidates for Experimental Assay Poses->Decision

Caption: A generalized workflow for virtual screening using molecular docking.

Workflow 3: Custom Quantitative Structure-Activity Relationship (QSAR) Model Development

Expert Rationale: When a sufficient amount of experimental data (e.g., IC50 values) is available for a series of analogs, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. [11][12]QSAR is a computational modeling method that correlates the chemical structure of compounds with their biological activities in a quantitative manner. [11][13]A well-validated QSAR model can be highly predictive for new, unsynthesized analogs that fall within its "applicability domain." This workflow is more advanced and is typically used in lead optimization to fine-tune activity by suggesting specific structural modifications. The robustness of a QSAR model is entirely dependent on the quality and diversity of the input data and rigorous statistical validation. [14][15] Experimental Protocol: Building a Predictive QSAR Model

  • Data Curation: Collect a dataset of 2-Amino-3,8-dimethylquinoline analogs with experimentally determined biological activity (e.g., pIC50). Ensure data consistency and accuracy.

  • Dataset Splitting: Rationally divide the dataset into a training set (for building the model) and a test set (for validating its predictive power). [16]Typically, an 80/20 split is used.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, LogP, topological indices).

  • Model Building: Use statistical or machine learning algorithms (e.g., Multiple Linear Regression, Random Forest) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). [12]5. Rigorous Validation: This is the most critical step. [14][15] * Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness. [16] * External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is assessed by the coefficient of determination (R²_pred). [17] * Y-Randomization: Scramble the biological activity data and rebuild the model. A valid model should show very poor performance on scrambled data. [16]6. Prediction and Interpretation: Use the validated model to predict the activity of new, designed analogs. Analyze the model to understand which descriptors (and thus, which structural features) are most important for activity.

Data Presentation: QSAR Model Validation Metrics

Model ParameterValueThreshold for AcceptanceInterpretation
R² (Training Set) 0.85> 0.6Goodness of fit. 85% of the variance is explained by the model.
q² (Cross-validation) 0.71> 0.5Good internal robustness and predictability.
R²_pred (Test Set) 0.78> 0.6Good external predictive power for new compounds.

Table 3: Typical validation statistics for a robust QSAR model. [16]Data is illustrative.

Visualization: QSAR Model Development Workflow

QSAR_Workflow Data Curate Dataset (Structures + Experimental Activity) Split Split Data (Training & Test Sets) Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Build Build Model using Machine Learning/Statistics Descriptors->Build Validate Rigorous Model Validation (Internal & External) Build->Validate Fail Refine Model or Collect More Data Build->Fail Validate->Build Failed Predict Predict Activity of New Analogs Validate->Predict Passed Fail->Data

Caption: The iterative workflow for developing and validating a predictive QSAR model.

Synthesis and Conclusion: An Integrated Approach

The three workflows presented are not mutually exclusive; rather, they form a synergistic cascade in a rational drug design project. An effective strategy begins broadly with high-throughput ADMET screening to ensure analogs possess fundamental drug-like characteristics. Promising candidates are then subjected to molecular docking to predict their potential for target-specific binding. Finally, as sufficient experimental data becomes available, a robust QSAR model can be developed to guide the final stages of lead optimization with high-confidence predictions.

By judiciously applying these in-silico comparison guides, researchers can significantly enhance the efficiency of the drug discovery process. This computational pre-screening allows for the strategic allocation of resources, focusing synthetic and experimental efforts on 2-Amino-3,8-dimethylquinoline analogs with the highest probability of success as therapeutic agents.

References

  • Benchchem. Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide.
  • Protheragen. Property Prediction of Drug-like Molecules.
  • CD ComputaBio. Prediction of Drug-Like Properties.
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  • Various Authors. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PubMed Central.
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  • Various Authors. oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers.
  • Dotmatics. Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-3,8-dimethylquinoline. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring that our disposal practices are not only compliant but also fundamentally safe and self-validating. The procedures outlined here are grounded in established regulatory frameworks and best practices for chemical waste management in a research setting.

Hazard Assessment: A Proactive Approach to Safety

Data from related quinolines indicate a consistent pattern of hazards that we must assume are shared by 2-Amino-3,8-dimethylquinoline.[1][2][3][4] These hazards are summarized below.

Table 1: Inferred Hazard Profile for 2-Amino-3,8-dimethylquinoline

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]Ingestion of quinoline derivatives can lead to significant systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Direct contact with the skin can result in local inflammation, redness, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Contact with eyes may cause pain, watering, and damage to eye tissue.
Carcinogenicity Suspected of causing cancer.[1][2]Heterocyclic amines, as a class, include many compounds that are known or suspected carcinogens.[5][6]
Mutagenicity Suspected of causing genetic defects.[1][7]Quinoline itself has been shown to be genotoxic, suggesting a risk of heritable genetic damage.[7]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]Release into the environment can harm aquatic ecosystems; therefore, drain disposal is strictly prohibited.[1][8]

Immediate Safety & Handling Protocols

Before initiating any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

  • Engineering Controls : All handling of 2-Amino-3,8-dimethylquinoline, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[3]

    • Skin Protection : A flame-retardant lab coat, along with chemically resistant gloves (nitrile or neoprene), is required.[7] Always inspect gloves for degradation before use and wash hands thoroughly after handling.[7]

    • Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.

Core Disposal Workflow

The following diagram outlines the logical and compliant workflow for managing 2-Amino-3,8-dimethylquinoline waste from generation to final pickup. This process ensures safety, segregation, and proper documentation at every stage.

G Disposal Workflow for 2-Amino-3,8-dimethylquinoline cluster_0 In-Lab Waste Management cluster_1 EHS Final Disposal A Waste Generation (e.g., contaminated labware, unused solid, solutions) B Characterize & Segregate Waste - Is it a solid, liquid, or debris? - Incompatible with strong oxidizers? A->B C Select Compatible Container (Glass or HDPE with screw cap) B->C D Label Container as 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment D->E F Accumulate Waste (Keep container closed when not in use) E->F G Is Container Full (90%)? Or Approaching 1-Year Limit? F->G G->F No H Request Waste Pickup (Submit form to EHS) G->H Yes I Store Safely Until Pickup (Max 3 days after full) H->I J EHS Collects Waste I->J K Consolidation & Transport to Licensed Facility J->K L Final Treatment/Disposal (e.g., Incineration) K->L

Caption: Disposal workflow for 2-Amino-3,8-dimethylquinoline.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][8][10] All waste must be managed as regulated hazardous chemical waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste stream at the point of generation.[11]

  • Identify Waste Type : Determine if the waste is solid (e.g., unused reagent, contaminated filter paper), liquid (e.g., reaction mixture, solvent rinsate), or contaminated debris (e.g., gloves, weigh boats).

  • Segregate Incompatibles : 2-Amino-3,8-dimethylquinoline waste must be segregated from strong oxidizing agents (e.g., nitrates, perchlorates, bleaches).[7] Mixing these can result in a vigorous, potentially explosive reaction. Collect different waste streams separately to avoid dangerous reactions and to facilitate proper disposal. For instance, halogenated solvent waste should be kept separate from non-halogenated solvent waste.[12][13]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by federal and state regulations to ensure safety and inform downstream handlers of the container's contents.[14][15]

  • Choose a Compatible Container : Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. For most applications, a glass bottle with a secure, tight-fitting screw cap is appropriate.[10][14] The container must be in good condition, with no cracks or deterioration.[14]

  • Apply a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) office.[10][11] The label must include:

    • The words "Hazardous Waste".[8][14]

    • The full chemical name: "2-Amino-3,8-dimethylquinoline" (no abbreviations or formulas).[11]

    • The approximate percentages of all constituents in the container.[8][11]

    • The date the container was first used for waste accumulation.[10]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16]

  • Designate an SAA : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][14]

  • Ensure Safe Storage :

    • Keep the waste container securely capped at all times, except when adding waste.[10][14] Never leave a funnel in an open container.[11]

    • Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[10]

    • Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in your SAA.[12][15]

Step 4: Arranging for Final Disposal

Timely removal of full waste containers is essential for safety and compliance.

  • Monitor Container Volume : Keep track of the waste volume. Do not fill containers beyond 90% capacity to allow for expansion.[13][14]

  • Request Pickup : Once the container is full (or has been in the SAA for up to one year, even if not full), arrange for disposal through your institution's EHS office.[14][15] Submit a chemical waste pickup request form as required by your institution.[8][10]

  • Final On-site Storage : A full container must be removed from the laboratory by EHS within three days of being filled.[14][15]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill. If it is large, involves highly concentrated material, or you are not comfortable cleaning it up, contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE : Before addressing the spill, put on the required PPE as detailed in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[1]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). All cleaning materials (wipes, gloves, etc.) must also be collected as hazardous waste.[1]

  • Label and Dispose : Seal and label the container with all spill-related waste and arrange for pickup via your EHS office.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[17] For academic institutions, specific guidelines, such as those in 40 CFR Part 262, Subpart K, may offer alternative management standards that enhance safety and efficiency in a laboratory setting.[16] Adherence to these federal regulations, along with state and institutional policies, is mandatory.[15]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) . National Center for Biotechnology Information. [Link]

  • Lack of Carcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Cynomolgus Monkeys . National Institutes of Health. [Link]

  • Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment . PubMed. [Link]

  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) . National Center for Biotechnology Information. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Chemical Waste: Liquids . Princeton University Environmental Health and Safety. [Link]

  • Chemical Waste . The University of Texas at Austin Environmental Health and Safety. [Link]

  • 6-Amino-2-methylquinoline Safety Data Sheet . Alfa Aesar. [Link]

  • Meiqx | C11H11N5 | CID 62275 . National Institutes of Health, PubChem. [Link]

  • The disposition of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in healthy and pancreatic cancer compromised humans . National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Handling 2-Amino-3,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the absolute safety of ourselves and our colleagues. The following guide addresses the safe handling of 2-Amino-3,8-dimethylquinoline. It is critical to note that while specific toxicological data for this exact isomer is limited, its chemical structure as an amino-quinoline derivative necessitates a conservative approach. We will proceed with the assumption that it shares hazards common to this class, including potential carcinogenicity, mutagenicity, and acute toxicity.[1][2][3] This guide is built on the principle of proactive risk mitigation, providing the procedural and technical knowledge to handle this compound with the highest degree of safety.

Foundational Risk Assessment: The 'Why' Behind the 'What'

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory. The choice of PPE is not a static checklist but a dynamic decision based on the specific experimental context. The primary hazards associated with amino-quinoline derivatives include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5]

  • Serious Eye Damage/Irritation: Direct contact can cause significant injury.[4][6][7]

  • Skin Irritation: May cause redness, inflammation, or allergic reactions upon contact.[3][6]

  • Suspected Carcinogenicity/Mutagenicity: Many heterocyclic amines and quinoline derivatives are known or suspected carcinogens.[1][2][8]

Therefore, all handling procedures must be designed to eliminate routes of exposure: inhalation, ingestion, and dermal contact.

Core Protective Measures: Your First Line of Defense

Based on the known hazards of analogous compounds, the following PPE is mandated for all work involving 2-Amino-3,8-dimethylquinoline.

Eye and Face Protection

Due to the classification of related compounds as serious eye irritants, robust eye protection is non-negotiable.[4][6]

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all tasks, including handling sealed containers.[4]

  • Elevated Risk: When there is a significant risk of splashing—such as during solution transfers, heating, or sonicating—a full-face shield must be worn over the safety goggles.[9][10] Standard safety glasses do not provide adequate protection from splashes and are insufficient.[10]

Skin and Body Protection

Amino-quinolines can be harmful upon skin contact, necessitating a barrier to prevent dermal absorption.[3][5]

  • Gloves: Standard disposable nitrile gloves are the minimum requirement. It is crucial to double-check the manufacturer's chemical resistance data for quinoline derivatives. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves (e.g., neoprene) should be considered.[1][10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is mandatory. For tasks with a higher splash potential, consider using a chemically resistant apron over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

The primary inhalation risk arises from handling the compound in its powdered form or when generating aerosols.

  • Engineering Controls First: All weighing and handling of solid 2-Amino-3,8-dimethylquinoline must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particulates.[2][11]

  • When a Respirator is Needed: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is required. A full-face respirator with appropriate cartridges should be used.[4] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, in compliance with OSHA standards.[9]

Operational Plans: From Preparation to Disposal

Adherence to standardized procedures is critical for creating a self-validating system of safety.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_check Phase 3: Final Check Assess Assess Task (e.g., Weighing, Synthesis, Cleanup) BasePPE Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat Assess->BasePPE Low Risk (Handling sealed containers, small volume solution transfer) AdvPPE Advanced PPE - Add Face Shield Assess->AdvPPE Splash Risk (Large volume transfer, heating, sonicating) RespPPE Full Protection - Add Respirator - Chem-Resistant Apron/Suit Assess->RespPPE Aerosol/Dust Risk (Weighing powder outside hood, large spill cleanup) FinalCheck Inspect PPE & Begin Work BasePPE->FinalCheck AdvPPE->FinalCheck RespPPE->FinalCheck

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.